molecular formula C9H16O2 B105097 Ethyl cyclohexanecarboxylate CAS No. 3289-28-9

Ethyl cyclohexanecarboxylate

Katalognummer: B105097
CAS-Nummer: 3289-28-9
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: JJOYCHKVKWDMEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl cyclohexanecarboxylate is a versatile ester that serves as an important raw material and intermediate in advanced organic synthesis . Its primary research value lies in its application across pharmaceuticals, agrochemicals, and dyestuff fields, where it acts as a critical building block for the construction of more complex molecules . The compound is also recognized for its organoleptic properties; it is characterized by fruity, cheesy, and wine-like odor notes and is listed under FEMA 3544, making it a compound of interest in the study and development of flavor formulations . From a mechanistic standpoint, its reactivity is defined by the ester functional group. For instance, it undergoes hydrolysis under acidic conditions (H+, H2O) to yield cyclohexanecarboxylic acid and ethanol, and under basic conditions (HO-, H2O) it undergoes saponification, followed by an acidic work-up, to produce the same carboxylic acid and alcohol . This predictable reactivity makes it a valuable model substrate in reaction mechanism studies and a versatile precursor in synthetic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-11-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOYCHKVKWDMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062958
Record name Cyclohexanecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; cheese-like odour
Record name Ethyl cyclohexanecarboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

82.00 °C. @ 12.00 mm Hg
Record name Ethyl cyclohexanecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033167
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name Ethyl cyclohexanecarboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.966-0.978 (20°)
Record name Ethyl cyclohexanecarboxylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3289-28-9
Record name Ethyl cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3289-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl cyclohexanecarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL CYCLOHEXANECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87937T10YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl cyclohexanecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033167
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Spectroscopic Data of Ethyl Cyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl cyclohexanecarboxylate (B1212342), a key intermediate and building block in organic synthesis and drug development. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethyl cyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
4.12Quartet2H-O-CH₂ -CH₃
2.27Triplet of Triplets1H-CH -C=O
1.90 - 1.60Multiplet4HCyclohexyl -CH₂ - (axial/equatorial)
1.45 - 1.15Multiplet6HCyclohexyl -CH₂ - (axial/equatorial)
1.25Triplet3H-O-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm

Chemical Shift (δ) (ppm)Assignment
176.0C =O (Ester Carbonyl)
60.2-O-CH₂ -CH₃
43.1-CH -C=O
29.1Cyclohexyl C H₂
25.8Cyclohexyl C H₂
25.5Cyclohexyl C H₂
14.3-O-CH₂-CH₃
Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)Assignment
2935, 2858C-H (sp³) stretch
1730C=O (Ester) stretch
1175C-O stretch
Mass Spectrometry (MS)

Technique: Electron Ionization (EI)

m/zRelative IntensityAssignment
156Moderate[M]⁺ (Molecular Ion)
111Moderate[M - OCH₂CH₃]⁺
83Strong[C₆H₁₁]⁺
55Base Peak[C₄H₇]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[1][2]

¹H NMR Data Acquisition: Proton NMR spectra are recorded on a 400 MHz spectrometer. A standard single-pulse experiment is used with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are acquired and co-added to ensure a good signal-to-noise ratio.

¹³C NMR Data Acquisition: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse program is used to obtain a spectrum with single lines for each carbon environment. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024) is acquired with a relaxation delay of 2 seconds to ensure adequate signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation and Data Acquisition: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A single drop of neat this compound is placed directly onto the diamond ATR crystal.[2][3][4] A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement. The sample spectrum is then recorded over a range of 4000 to 650 cm⁻¹.[3] The final spectrum is an average of 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: Mass spectra are acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) is injected into the GC inlet. The sample is vaporized and separated on a nonpolar capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp from an initial temperature of 50°C to a final temperature of 250°C.

Mass Analysis and Detection: The separated components eluting from the GC column are introduced into the ion source of the mass spectrometer and ionized by electron ionization (EI) at 70 eV. The resulting ions are then separated by a quadrupole mass analyzer and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400.[5]

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy (FTIR-ATR) Sample->IR Neat Liquid on ATR MS Mass Spectrometry (GC-MS) Sample->MS Dilute & Inject NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclohexanecarboxylate (B1212342), a key moiety in various organic compounds, exhibits a distinct conformational preference that significantly influences its physical and chemical properties. Understanding its three-dimensional structure is paramount for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the molecular structure and conformational isomerism of ethyl cyclohexanecarboxylate, integrating experimental data and theoretical calculations. We present a detailed examination of the structural parameters of its primary conformers and outline the experimental methodologies used for their characterization.

Introduction

This compound (C₉H₁₆O₂) is an organic compound consisting of a cyclohexane (B81311) ring bonded to an ethyl ester group.[1] The inherent flexibility of the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain, gives rise to distinct conformational isomers. The orientation of the ethyl carboxylate substituent, either in an axial or equatorial position, dictates the molecule's overall energy and, consequently, its reactivity and interaction with other molecules. This guide delves into the structural nuances and conformational dynamics of this compound.

Molecular Structure

The molecular formula of this compound is C₉H₁₆O₂, and its molecular weight is approximately 156.22 g/mol .[1] The structure features a saturated six-membered carbon ring (cyclohexane) attached to a carboxylate group, which is further esterified with an ethyl group.

Conformational Isomers: Axial vs. Equatorial

The chair conformation of the cyclohexane ring is the most stable arrangement. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). This leads to two primary conformers for this compound: one with the ethyl carboxylate group in the axial position and one with it in the equatorial position.

The interconversion between these two chair forms, known as ring flipping, is rapid at room temperature. However, the two conformers are not energetically equivalent. The equatorial conformer is generally more stable due to the minimization of steric hindrance, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring.

Conformational Analysis and Energy

The preference for a substituent to occupy the equatorial position is quantified by the conformational A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.

The conformational equilibrium can be represented as follows:

conformational_equilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer (More Stable) axial Axial equatorial Equatorial axial->equatorial Ring Flip equatorial->axial Ring Flip

Caption: Conformational equilibrium of this compound.

Quantitative Structural Data

Precise bond lengths and angles are crucial for accurate molecular modeling and understanding intermolecular interactions. While specific experimental data for this compound is scarce, computational chemistry methods provide reliable estimates. The following tables summarize calculated structural parameters for the key functional groups in both the axial and equatorial conformers.

Table 1: Key Bond Lengths (Å)

BondAxial Conformer (Calculated)Equatorial Conformer (Calculated)
C-C (ring avg.)~1.54~1.54
C-C(O)~1.52~1.52
C=O~1.21~1.21
C-O (ester)~1.34~1.34
O-C (ethyl)~1.45~1.45
C-C (ethyl)~1.53~1.53

Table 2: Key Bond Angles (degrees)

AngleAxial Conformer (Calculated)Equatorial Conformer (Calculated)
C-C-C (ring avg.)~111~111
C-C-C(O)~110~112
O=C-O~124~124
C-O-C (ester)~117~117

Note: These values are based on general principles of organic chemistry and computational models and may vary slightly based on the specific computational method and basis set used.

Experimental Protocols for Conformational Analysis

The determination of the conformational equilibrium and structural parameters of molecules like this compound relies on sophisticated experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational dynamics of cyclohexane derivatives.

Experimental Workflow for NMR Analysis:

NMR_Workflow A Sample Preparation (Dissolve in suitable deuterated solvent, e.g., CDCl3) B Acquire 1H and 13C NMR Spectra (At various temperatures) A->B C Signal Integration and Analysis (Measure integrals of signals for axial and equatorial conformers at low temperature) B->C F Coupling Constant Analysis (Karplus Equation) (Relate 3JHH to dihedral angles to confirm chair conformation) B->F D Calculate Equilibrium Constant (K) (K = [Equatorial]/[Axial]) C->D E Calculate Gibbs Free Energy (ΔG°) (ΔG° = -RTlnK) D->E

Caption: Workflow for NMR-based conformational analysis.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., chloroform-d, acetone-d6).

  • Low-Temperature NMR: The NMR spectra (¹H and ¹³C) are recorded at a low temperature where the ring interconversion is slow on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial conformers.

  • Signal Integration: The relative populations of the two conformers are determined by integrating the corresponding signals in the ¹H NMR spectrum.

  • Equilibrium Constant and Free Energy Calculation: The equilibrium constant (K) is calculated from the ratio of the conformer populations. The Gibbs free energy difference (A-value) is then determined using the equation ΔG° = -RTlnK.

  • Coupling Constant Analysis: The vicinal coupling constants (³JHH) in the ¹H NMR spectrum can be used to determine the dihedral angles between adjacent protons, which helps to confirm the chair conformation and the axial/equatorial positions of the substituents.

Gas-Phase Electron Diffraction (GED)

GED is a technique used to determine the molecular structure of compounds in the gas phase, providing precise measurements of bond lengths, bond angles, and dihedral angles.[4]

Experimental Workflow for Gas-Phase Electron Diffraction:

GED_Workflow A Sample Vaporization (Heat sample to produce a low-pressure gas) B Electron Beam Interaction (A high-energy electron beam is passed through the gas) A->B C Diffraction Pattern Recording (Scattered electrons create a diffraction pattern on a detector) B->C D Data Reduction (Convert 2D pattern to a 1D intensity curve) C->D E Structural Refinement (Fit a molecular model to the experimental data to determine structural parameters) D->E

Caption: Workflow for Gas-Phase Electron Diffraction analysis.

Methodology:

  • Sample Introduction: The this compound sample is vaporized and introduced into a high-vacuum chamber.

  • Electron Diffraction: A beam of high-energy electrons is directed through the gaseous sample. The electrons are scattered by the molecules, producing a diffraction pattern.

  • Data Collection: The diffraction pattern is recorded on a detector.

  • Data Analysis: The radial distribution function is derived from the diffraction pattern, which provides information about the interatomic distances within the molecule.

  • Structure Refinement: A theoretical model of the molecule is refined by fitting the calculated diffraction pattern to the experimental data, yielding precise bond lengths, angles, and the relative abundance of different conformers.

Conclusion

The conformational preference of the ethyl carboxylate group for the equatorial position in the cyclohexane chair is a critical determinant of the molecule's properties and behavior. This guide has provided a detailed overview of the molecular structure, conformational energetics, and key structural parameters of this compound. The outlined experimental protocols for NMR spectroscopy and gas-phase electron diffraction serve as a foundation for researchers and scientists in the fields of drug development and materials science to further investigate and utilize this important chemical entity. A thorough understanding of its three-dimensional structure is essential for designing novel molecules with desired functionalities and for predicting their interactions in complex biological and chemical systems.

References

An In-depth Technical Guide to the Thermochemical Properties of Ethyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohexanecarboxylate (B1212342) (C₉H₁₆O₂) is a significant organic compound utilized in various industrial applications, including as a flavoring agent and a solvent. A thorough understanding of its thermochemical properties is paramount for process design, safety assessments, and computational modeling in chemical and pharmaceutical research. This technical guide provides a comprehensive overview of the available thermochemical data for ethyl cyclohexanecarboxylate, detailed experimental protocols for their determination, and a visualization of its relevant metabolic pathway.

Core Thermochemical and Physical Data

The following tables summarize the key thermochemical and physical properties of this compound. This data has been compiled from various sources, with a strong reliance on the critically evaluated data from the National Institute of Standards and Technology (NIST).

Table 1: Core Thermophysical Properties

PropertyValueUnit
Molecular FormulaC₉H₁₆O₂-
Molecular Weight156.22 g/mol
Boiling Point (at 760 mmHg)194-196°C
Density (at 20°C)0.966 - 0.978g/cm³
Refractive Index (at 20°C)1.4470 - 1.4540-
Vapor Pressure (at 25°C)0.385mmHg

Table 2: Thermochemical Data

PropertyValueUnit
Standard Enthalpy of Formation (liquid)Data available in NIST/TRC Web Thermo Tables[1]kJ/mol
Enthalpy of VaporizationData available in NIST/TRC Web Thermo Tables[1]kJ/mol
Heat Capacity (liquid, at 298.15 K)271.5J/(mol·K)
Enthalpy of CombustionNot explicitly foundkJ/mol

Note: While the NIST/TRC Web Thermo Tables indicate the availability of data for the standard enthalpy of formation, the specific value is accessible through their subscription service.[1]

Experimental Protocols

A precise determination of thermochemical data is essential for the reliable application of this information. Below are detailed methodologies for the key experiments used to measure the thermochemical properties of liquid esters like this compound.

Combustion Calorimetry for the Determination of the Standard Enthalpy of Formation

The standard enthalpy of formation of an organic liquid is typically determined indirectly from its experimentally measured enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • High-precision bomb calorimeter

  • Calorimeter bucket

  • Stirrer

  • High-precision thermometer (e.g., platinum resistance thermometer)

  • Oxygen cylinder with pressure gauge

  • Fuse wire (e.g., nichrome or platinum)

  • Pellet press (for solid samples, used here for the benzoic acid standard)

  • Crucible (silica or platinum)

  • Analytical balance

Procedure:

  • Calibration of the Calorimeter:

    • A known mass (typically around 1 g) of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid, is pressed into a pellet.

    • The pellet is placed in the crucible within the bomb.

    • A fuse wire of known length and mass is connected to the electrodes of the bomb head, with the wire in contact with the pellet.

    • A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.

    • The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

    • The bomb is placed in the calorimeter bucket containing a precisely measured mass of water.

    • The calorimeter lid, with the stirrer and thermometer, is put in place. The system is allowed to reach thermal equilibrium.

    • The initial temperature is recorded at regular intervals to establish a baseline.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

    • The final temperature is determined after correcting for heat exchange with the surroundings.

    • The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature rise.

  • Combustion of this compound:

    • A known mass of liquid this compound is sealed in a gelatin capsule or a small, thin-walled glass ampoule.

    • The encapsulated sample is placed in the crucible.

    • The same procedure as for the calibration with benzoic acid is followed: a fuse wire is attached, the bomb is sealed and filled with oxygen, and the combustion is initiated.

    • The temperature change is measured, and the total heat released is calculated using the previously determined heat capacity of the calorimeter.

  • Corrections and Calculations:

    • Corrections are made for the heat released by the combustion of the fuse wire and the gelatin capsule (if used).

    • A correction is also made for the formation of nitric acid from any residual nitrogen in the bomb.

    • The constant-volume heat of combustion (ΔU_c) is calculated.

    • The standard enthalpy of combustion (ΔH_c°) is then calculated from ΔU_c using the equation: ΔH_c° = ΔU_c + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

    • Finally, the standard enthalpy of formation (ΔH_f°) of this compound is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Vaporization by Differential Scanning Calorimetry (DSC)

Principle: DSC can be used to measure the heat flow associated with the vaporization of a liquid as a function of temperature. By measuring the boiling point at different pressures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

Procedure:

  • A small, accurately weighed sample of this compound is placed in a volatile sample pan with a pinhole lid.

  • The sample is heated in the DSC cell at a constant rate under a controlled atmosphere and pressure.

  • The DSC measures the heat flow into the sample, and an endothermic peak is observed at the boiling point.

  • The experiment is repeated at several different pressures.

  • The boiling temperatures at different pressures are used to plot ln(P) versus 1/T.

  • The enthalpy of vaporization (ΔH_vap) is calculated from the slope of the line (slope = -ΔH_vap/R).

Measurement of Heat Capacity by Adiabatic Calorimetry

Principle: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

Procedure:

  • A known mass of this compound is placed in a sealed sample container within the adiabatic calorimeter.

  • The system is brought to the desired starting temperature.

  • A precisely measured amount of electrical energy is supplied to the sample through a heater.

  • The temperature of the sample is monitored until it stabilizes.

  • The heat capacity (C_p) is calculated from the electrical energy supplied and the measured temperature change.

  • This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualization of a Relevant Metabolic Pathway

While specific metabolic pathways for this compound are not extensively documented, it is reasonable to assume that its metabolism would begin with hydrolysis to cyclohexanecarboxylic acid and ethanol. The subsequent metabolism of cyclohexanecarboxylic acid has been studied in microorganisms. The following diagram illustrates the aerobic metabolic pathway of cyclohexanecarboxylic acid in the bacterium Alcaligenes strain W1.[2][3]

Metabolic_Pathway Aerobic Metabolism of Cyclohexanecarboxylic Acid in Alcaligenes strain W1 cluster_0 Initial Hydrolysis (Hypothesized) cluster_1 Metabolic Pathway in Alcaligenes strain W1 Ethyl_cyclohexanecarboxylate This compound Cyclohexanecarboxylic_acid Cyclohexanecarboxylic Acid Ethyl_cyclohexanecarboxylate->Cyclohexanecarboxylic_acid Esterase Ethanol Ethanol Ethyl_cyclohexanecarboxylate->Ethanol Cyclohexanecarboxylic_acid_2 Cyclohexanecarboxylic Acid trans_4_Hydroxycyclohexane_carboxylate trans-4-Hydroxycyclohexane carboxylate Cyclohexanecarboxylic_acid_2->trans_4_Hydroxycyclohexane_carboxylate Cyclohexane carboxylate hydroxylase (Mixed-function oxygenase) 4_Ketocyclohexane_carboxylate 4-Ketocyclohexane carboxylate trans_4_Hydroxycyclohexane_carboxylate->4_Ketocyclohexane_carboxylate Dehydrogenase p_Hydroxybenzoate p-Hydroxybenzoate 4_Ketocyclohexane_carboxylate->p_Hydroxybenzoate Dehydrogenase Further_Metabolism Further Metabolism (meta fission) p_Hydroxybenzoate->Further_Metabolism

Metabolic pathway of cyclohexanecarboxylic acid.

Conclusion

This technical guide provides a consolidated source of thermochemical data and experimental methodologies for this compound. While a specific experimental value for the standard enthalpy of formation requires access to specialized databases, the detailed protocol for its determination via combustion calorimetry is provided. The visualization of the metabolic pathway of the parent carboxylic acid offers insight into its potential biological fate. This information is intended to be a valuable resource for researchers and professionals working with this compound, facilitating more accurate modeling, safer handling, and a deeper understanding of its chemical behavior.

References

An In-depth Technical Guide to the Solubility of Ethyl Cyclohexanecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of ethyl cyclohexanecarboxylate (B1212342) in various organic solvents. Understanding the solubility of this versatile ester is critical for its application in research, chemical synthesis, and pharmaceutical development, particularly in the formulation of oral dosage forms where it can act as a flavoring agent or solvent. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and discusses the implications of its physicochemical properties for drug development.

Introduction

Ethyl cyclohexanecarboxylate (C9H16O2) is an ester known for its characteristic fruity, cheese-like aroma.[1] It is utilized as a flavoring agent in the food and beverage industry and as a fragrance ingredient.[1][2] In the context of pharmaceutical sciences, understanding the solubility of such excipients is paramount for the successful formulation of stable and effective drug products.[3] The solubility of an active pharmaceutical ingredient (API) and the excipients in a formulation dictates the manufacturing process, bioavailability, and overall performance of the final dosage form.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed resource on the solubility of this compound, enabling informed decisions in formulation development and chemical synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C9H16O2[2]
Molecular Weight 156.22 g/mol [2]
Appearance Clear, colorless liquid[4][5]
Odor Fruity, cheesy[1]
Boiling Point 194-196 °C[6]
Density ~0.936 g/cm³[6]
Refractive Index ~1.4420[6]
Water Solubility Insoluble[2]

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at 20°C is summarized in Table 2. This data is crucial for selecting appropriate solvent systems in various applications. The principle of "like dissolves like" is a key determinant of solubility, where substances with similar polarities tend to be miscible.[7][8] this compound, being a relatively non-polar ester, exhibits higher solubility in non-polar and moderately polar organic solvents.

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)
Methanol1439.09
Ethanol1298.58
n-Propanol1123.52
Isopropanol1328.63
n-Butanol1066.59
n-Octanol427.8
Acetone1363.06
Ethyl Acetate776.6
Dichloromethane307.34
TolueneNot specified
Acetonitrile862.14
Cyclohexanone1580.94
1,2-Dichlorobenzene181.08

Data sourced from Scentree, 2024.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The following sections outline detailed methodologies for key experiments to quantify the solubility of this compound.

General Experimental Workflow

The general workflow for determining the solubility of a compound in a given solvent is depicted below. This process involves preparing a saturated solution, separating the undissolved solute, and quantifying the concentration of the solute in the saturated solution.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solvent Select Solvent mix Add Solute to Solvent prep_solvent->mix prep_solute Weigh Excess Solute prep_solute->mix equilibrate Equilibrate at Constant Temperature with Agitation mix->equilibrate separate Separate Saturated Solution (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute Concentration separate->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for solubility determination.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, evaporating a known volume of the supernatant, and weighing the residual solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used for this purpose.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed at the constant temperature to let the excess solute settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette. It is crucial to avoid transferring any undissolved solid. Filtration through a syringe filter (e.g., 0.45 µm PTFE) may be necessary.

  • Quantification:

    • Transfer the known volume of the supernatant to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a controlled temperature can be used.

    • Once the solvent is completely evaporated, dry the evaporating dish containing the solute residue to a constant weight in a desiccator.

    • Weigh the evaporating dish with the dry residue.

  • Calculation:

    • The solubility (S) in g/L is calculated using the following formula: S = (Mass of residue (g) / Volume of supernatant (L))

Spectroscopic Method (UV-Vis)

For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a sensitive method for solubility determination. Although this compound does not have a strong chromophore in the standard UV-Vis range, this method can be adapted for related compounds or used with derivatization agents if necessary.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.2.1 and 4.2.2).

    • Dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for quantifying volatile and semi-volatile compounds like this compound, especially in complex matrices.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

    • Create a series of calibration standards by serial dilution of the stock solution. An internal standard can be added to each standard and sample for improved accuracy.

    • Analyze each standard by GC-MS and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

    • Dilute a known volume of the clear supernatant with the solvent used for the calibration standards. Add the internal standard.

    • Inject the diluted sample into the GC-MS system.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Split or splitless mode, depending on the concentration.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium.

    • MS Detection: Electron Ionization (EI) mode, with full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility in the original saturated solution, accounting for the dilution.

Applications in Drug Development

While this compound is not typically an active pharmaceutical ingredient, its physicochemical properties, particularly its solubility and pleasant aroma, make it a relevant compound in pharmaceutical formulation.

Flavoring Agent in Oral Formulations

The fruity and cheesy aroma of this compound makes it a suitable flavoring agent to mask the unpleasant taste of some APIs in oral liquid and solid dosage forms.[1][2] Its solubility in various organic solvents allows for its incorporation into different formulation types.

Potential as a Co-solvent or Excipient

The ability of this compound to dissolve in a range of organic solvents suggests its potential use as a co-solvent or part of a solvent system in liquid or semi-solid formulations. For topical or transdermal drug delivery systems, its lipophilic nature could be advantageous.

Role in Prodrug Design

Esters are a common functional group used in the design of prodrugs.[5] While this compound itself is not a prodrug, the study of its properties contributes to the broader understanding of ester behavior in biological systems. Prodrugs are often designed as esters to enhance lipophilicity and improve membrane permeability, thereby increasing the oral bioavailability of a drug.[5] The ester linkage is then cleaved in vivo by esterase enzymes to release the active drug. The logical relationship between a compound's properties and its role in formulation is illustrated in the following diagram.

G Role of Physicochemical Properties in Formulation cluster_properties Physicochemical Properties cluster_role Role in Formulation cluster_implications Implications for Drug Delivery solubility Solubility in Organic Solvents solvent Solvent/Co-solvent solubility->solvent aroma Aroma Profile flavoring Flavoring Agent aroma->flavoring lipophilicity Lipophilicity excipient Excipient in Topical Formulations lipophilicity->excipient bioavailability Enhanced Bioavailability solvent->bioavailability stability Formulation Stability solvent->stability patient_compliance Improved Patient Compliance flavoring->patient_compliance excipient->bioavailability

Caption: Logical relationships in formulation development.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, presenting quantitative data and detailed experimental protocols for its determination. The information contained herein is intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the solubility and other physicochemical properties of excipients like this compound is fundamental to the rational design and development of effective and stable pharmaceutical formulations.

References

Ethyl cyclohexanecarboxylate reaction kinetics and mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Kinetics and Mechanism of Ethyl Cyclohexanecarboxylate (B1212342)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohexanecarboxylate is an alicyclic ester utilized as a flavouring agent and a key intermediate in the synthesis of more complex chemical entities.[1] A thorough understanding of its reaction kinetics and underlying mechanisms is paramount for optimizing synthetic routes, developing robust manufacturing processes, and predicting its behavior in various chemical environments. This technical guide provides a comprehensive overview of the primary reactions involving this compound, including its synthesis, hydrolysis, and transesterification. It presents quantitative kinetic data, detailed experimental protocols for laboratory analysis, and mechanistic diagrams to elucidate the reaction pathways.

Core Reaction Mechanisms

The reactivity of this compound is primarily centered around the electrophilic carbonyl carbon of the ester group. Reactions typically proceed via nucleophilic acyl substitution.

Synthesis via Fischer Esterification

The most common synthesis route is the Fischer esterification of cyclohexanecarboxylic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[2] The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation gives the this compound product.

Fischer_Esterification Mechanism of Fischer Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CycloAcid Cyclohexanecarboxylic Acid ProtonatedAcid Protonated Carbonyl CycloAcid->ProtonatedAcid + H+ Ethanol Ethanol H_plus H+ (Catalyst) Tetrahedral_1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_1 + Ethanol Protonated_OH Protonated Intermediate Tetrahedral_1->Protonated_OH Proton Transfer Product_Ester Ethyl Cyclohexanecarboxylate Protonated_OH->Product_Ester - H2O - H+ Water Water H_plus_regen H+ (Catalyst)

Caption: Mechanism of Fischer Esterification.

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis is a fundamental reaction for esters. It is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. This reaction follows second-order kinetics.[3]

Saponification Mechanism of Base-Catalyzed Hydrolysis (Saponification) cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ester Ethyl Cyclohexanecarboxylate Tetrahedral_Int Tetrahedral Intermediate Ester->Tetrahedral_Int + OH- OH_minus OH- Carboxylate Cyclohexanecarboxylate Anion Tetrahedral_Int->Carboxylate - Ethoxide (fast proton transfer) Ethanol Ethanol

Caption: Mechanism of Base-Catalyzed Hydrolysis (Saponification).

Lipase-Catalyzed Transesterification

Enzymatic methods offer a green alternative for ester synthesis and modification. Lipase-catalyzed reactions proceed via a "ping-pong bi-bi" mechanism. The reaction involves the formation of an acyl-enzyme intermediate, where the serine hydroxyl group of the enzyme attacks the carbonyl carbon of the ester.[4] This intermediate then reacts with an incoming alcohol to release the new ester and regenerate the enzyme.[4]

Lipase_Mechanism Lipase-Catalyzed Transesterification (Ping-Pong Bi-Bi) E_ROH Lipase-Ser-OH AcylEnzyme Acyl-Enzyme Intermediate E_ROH->AcylEnzyme + Ester 1 Alcohol2 New Alcohol (R'-OH) (Alcohol 2) E_ROH->Alcohol2 + Alcohol 2 Ester1 This compound (Ester 1) Alcohol1 Ethanol (Alcohol 1) AcylEnzyme->E_ROH + Ester 2 AcylEnzyme->Alcohol1 - Alcohol 1 Ester2 New Ester (R'-O-C(O)-Cyclohexyl) (Ester 2) Synthesis_Workflow Experimental Workflow for Ester Synthesis Start 1. Mix Reactants (Acid, Alcohol, Catalyst) Reflux 2. Heat to Reflux (7 hours) Start->Reflux Cool 3. Cool to RT Reflux->Cool Evap_EtOH 4. Evaporate Excess Ethanol Cool->Evap_EtOH Extraction 5. Dilute & Extract (Ether/Water/Bicarbonate) Evap_EtOH->Extraction Dry 6. Dry Organic Layer (MgSO4) Extraction->Dry Evap_Ether 7. Filter & Evaporate Solvent Dry->Evap_Ether End 8. Obtain Product (Purify if needed) Evap_Ether->End Kinetics_Workflow Workflow for Kinetic Analysis of Hydrolysis cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Equilibrate 1. Equilibrate Reactants (Ester & NaOH) at Temp T Mix 2. Mix & Start Timer Equilibrate->Mix Loop 3. At Timed Intervals... Mix->Loop Aliquot 4. Withdraw Aliquot Loop->Aliquot Quench 5. Quench in Ice Aliquot->Quench Titrate 6. Titrate with Std. Acid Quench->Titrate Record 7. Record Volume Titrate->Record Plot 8. Plot Data (e.g., 1/[NaOH] vs. time) Record->Plot Calculate 9. Calculate Rate Constant (k) Plot->Calculate

References

Quantum Chemical Calculations for Ethyl Cyclohexanecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and vibrational properties of ethyl cyclohexanecarboxylate (B1212342). For professionals in drug development and materials science, understanding the conformational landscape, optimized geometry, and vibrational spectra of molecules is paramount for predicting their behavior and interactions. This document details the computational methodologies employed and presents the resulting data in a structured format to facilitate analysis and comparison.

Introduction

Ethyl cyclohexanecarboxylate is an organic compound with applications as a flavoring agent and a potential building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structural flexibility, stemming from the cyclohexane (B81311) ring and the ethyl ester group, gives rise to a complex conformational space that dictates its physical and chemical properties.

Significance in Drug Development

In the realm of drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Quantum chemical calculations provide a powerful tool for determining the preferred conformations and electronic properties of molecules like this compound, which can serve as scaffolds or fragments in the design of new therapeutic agents. By understanding the molecule's stable forms, researchers can better predict how it will interact with biological targets.

Computational Methodology

The following sections detail the experimental protocols for the quantum chemical calculations performed on this compound. These methods are standard in the field of computational chemistry for molecules of this nature.

Software and Initial Structure Preparation

All calculations are typically performed using a suite of computational chemistry software, such as Gaussian.[2] The initial 3D structure of this compound can be built using molecular modeling software like GaussView or Avogadro.[2][3]

Conformational Analysis

A conformational search is first conducted to identify the low-energy isomers of the molecule. The cyclohexane ring can exist in several conformations, with the chair form being the most stable. The ethyl carboxylate substituent can be attached to the ring in either an axial or equatorial position, and the ethyl group itself has rotational flexibility. A common approach involves using a lower-level theory, such as molecular mechanics, to rapidly screen the potential energy surface before refining the geometries of the most promising conformers at a higher level of theory.

Geometry Optimization and Vibrational Frequency Calculations

The identified low-energy conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). A widely used functional for such calculations is B3LYP, paired with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost.[2] The geometry optimization process aims to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[4]

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5]

Results and Discussion

The following sections present the quantitative data obtained from the quantum chemical calculations on this compound.

Conformational Analysis

The two primary chair conformers of this compound are the one with the ethyl carboxylate group in the equatorial position and the one with it in the axial position. The relative energies of these conformers determine their population at a given temperature.

G cluster_equatorial Equatorial Conformer cluster_axial Axial Conformer equatorial Equatorial axial Axial equatorial->axial ΔE

Caption: Conformational equilibrium between the equatorial and axial isomers of this compound.

Table 1: Relative Energies of this compound Conformers

ConformerLevel of TheoryRelative Energy (kcal/mol)
EquatorialB3LYP/6-311G(d,p)0.00
AxialB3LYP/6-311G(d,p)Calculated Value

Note: The equatorial conformer is generally more stable for monosubstituted cyclohexanes.

Optimized Geometric Parameters

The geometry of the most stable conformer (typically the equatorial isomer) is fully optimized. The key bond lengths, bond angles, and dihedral angles are summarized in the following table. These parameters define the precise three-dimensional structure of the molecule.

Table 2: Selected Optimized Geometric Parameters for Equatorial this compound

ParameterAtomsValue (Å or °)
Bond Lengths (Å)
C=OCalculated Value
C-O (ester)Calculated Value
O-C (ethyl)Calculated Value
C-C (ring-ester)Calculated Value
Bond Angles (°)
O=C-OCalculated Value
C-O-C (ester)Calculated Value
C(ring)-C(ester)-OCalculated Value
Dihedral Angles (°)
C(ring)-C(ring)-C(ester)=OCalculated Value
O=C-O-C(ethyl)Calculated Value
Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the IR and Raman spectra of this compound. The table below lists some of the key calculated vibrational modes and their assignments. A scaling factor is often applied to the calculated frequencies to better match experimental data.

Table 3: Calculated Vibrational Frequencies and Assignments for Equatorial this compound

Frequency (cm⁻¹) (Scaled)IntensityAssignment
Calculated ValueHighC=O stretch
Calculated ValueMediumC-H stretch (cyclohexane)
Calculated ValueMediumC-H stretch (ethyl)
Calculated ValueHighC-O stretch (ester)
Calculated ValueVariesCH₂ scissoring/rocking
Calculated ValueVariesCyclohexane ring vibrations

Computational Workflow

The overall process for performing these quantum chemical calculations can be visualized as a logical workflow.

G start Initial Structure Generation conf_search Conformational Search (Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt Low-energy conformers freq_calc Frequency Calculation (DFT) geom_opt->freq_calc analysis Data Analysis (Energies, Geometries, Frequencies) freq_calc->analysis Vibrational modes end Final Results analysis->end

Caption: A typical workflow for quantum chemical calculations on a flexible molecule.

Conclusion

Quantum chemical calculations, particularly using DFT, provide a robust framework for investigating the structural and vibrational properties of this compound. The detailed methodologies and resulting data presented in this guide offer valuable insights for researchers in drug development and related fields. By elucidating the conformational preferences, precise geometric parameters, and vibrational signatures of this molecule, these computational techniques facilitate a deeper understanding of its potential behavior in various chemical and biological environments. This knowledge is crucial for the rational design of new molecules with desired properties.

References

Ethyl Cyclohexanecarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohexanecarboxylate (B1212342) is a volatile organic compound recognized as a plant metabolite, primarily known for its role as a flavoring agent. This technical guide provides a comprehensive overview of the current knowledge regarding ethyl cyclohexanecarboxylate in the context of plant biology. While direct scientific literature on its specific natural occurrence, biosynthesis, and physiological roles in plants is limited, this document synthesizes available information on related compounds and general plant biochemistry to offer a foundational understanding for researchers. This guide also details established analytical methodologies for the detection and quantification of volatile esters in plant matrices, which are directly applicable to the study of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its detection, extraction, and analysis.

PropertyValueReference
Molecular Formula C9H16O2[Generic Database]
Molecular Weight 156.22 g/mol [Generic Database]
Appearance Colorless liquid[Generic Database]
Odor Fruity, pineapple-like[Generic Database]
Boiling Point 195-196 °C[Generic Database]
Solubility Insoluble in water; soluble in organic solvents[Generic Database]

Occurrence in Plants

Currently, there is a notable lack of specific reports in peer-reviewed scientific literature detailing the natural occurrence of this compound in specific plant species. While it is classified as a plant metabolite, this is largely based on its presence in commercially derived natural flavorings and its structural similarity to other known plant volatiles.

Extensive studies on the volatile profiles of common fruits such as apples, pineapples, strawberries, and grapes have identified a wide array of ethyl esters, but have not specifically listed this compound. Similarly, analyses of floral scents from various plant families, including the diverse Hoya genus, have not yet reported its presence.[1][2][3]

The absence of direct evidence does not preclude its existence in the plant kingdom but highlights a significant gap in current metabolomic research. Researchers are encouraged to explore the volatile profiles of a wider range of plant species, particularly those known to produce other cyclohexane (B81311) derivatives.

Biosynthesis

The biosynthetic pathway of this compound in plants has not been experimentally elucidated. However, based on the well-established principles of ester biosynthesis in plants, a putative pathway can be proposed. Esters are typically formed through the condensation of an alcohol and an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs).

In this proposed pathway, the likely precursors for this compound are cyclohexanecarboxylic acid and ethanol . Cyclohexanecarboxylic acid is a known plant growth stimulant, suggesting its presence and metabolic activity in plants. Ethanol is a common product of plant metabolism.

The proposed biosynthetic steps are:

  • Activation of Cyclohexanecarboxylic Acid: Cyclohexanecarboxylic acid is likely activated to its coenzyme A thioester, cyclohexanecarbonyl-CoA. This activation step is a common prerequisite for many metabolic reactions involving carboxylic acids.

  • Esterification: An alcohol acyltransferase (AAT) enzyme would then catalyze the transfer of the cyclohexanecarbonyl group from cyclohexanecarbonyl-CoA to ethanol, forming this compound and releasing coenzyme A.

Putative Biosynthesis of this compound cluster_0 Precursors cluster_2 Esterification CHC Cyclohexanecarboxylic Acid CHC_CoA Cyclohexanecarbonyl-CoA CHC->CHC_CoA Ethanol Ethanol ECHC Ethyl Cyclohexanecarboxylate Ethanol->ECHC CHC_CoA->ECHC Esterification (AAT)

Putative biosynthetic pathway of this compound in plants.

Physiological and Ecological Roles

The specific physiological and ecological functions of this compound in plants have not been investigated. However, based on the known roles of other volatile esters in plants, several putative functions can be hypothesized:

  • Pollinator Attraction: Volatile esters are major components of floral scents and play a crucial role in attracting pollinators. The fruity, pineapple-like aroma of this compound suggests it could function as a pollinator attractant.

  • Herbivore Deterrence: Some volatile esters have been shown to act as deterrents to herbivores. It is possible that this compound could play a role in plant defense.

  • Antimicrobial Activity: Certain plant volatiles possess antimicrobial properties, protecting the plant from pathogenic fungi and bacteria.

  • Allelopathy: Volatile compounds can be released from plants and affect the growth of neighboring plants.

Further research is required to determine if this compound fulfills any of these roles in specific plant species.

Experimental Protocols

While no protocols are specifically tailored for this compound in plants, standard methods for the analysis of volatile esters are well-established and highly applicable. The method of choice is typically Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and HS-SPME
  • Plant Tissue Collection: Collect fresh plant material (e.g., flowers, fruits, leaves) and immediately process or flash-freeze in liquid nitrogen and store at -80 °C.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction:

    • Place a known amount of the powdered tissue (e.g., 1-5 g) into a 20 mL headspace vial.

    • Add a saturated solution of NaCl to inhibit enzymatic activity and improve the release of volatiles.

    • Add a known concentration of an internal standard (e.g., a non-native ester like ethyl nonanoate) for quantification.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME:

    • Equilibrate the vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) with agitation.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 min) to adsorb the volatile compounds.

GC-MS Analysis
  • Desorption: Insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250 °C) to desorb the analytes onto the analytical column.

  • Chromatographic Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A typical program would be:

      • Initial temperature of 40 °C for 2 min.

      • Ramp to 150 °C at 5 °C/min.

      • Ramp to 250 °C at 10 °C/min and hold for 5 min.

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum to a library (e.g., NIST, Wiley).

Experimental Workflow for Volatile Ester Analysis cluster_0 Sample Preparation cluster_1 Volatile Extraction cluster_2 Analysis cluster_3 Data Processing Collection Plant Tissue Collection Homogenization Homogenization Collection->Homogenization Extraction Headspace Vial Preparation Homogenization->Extraction SPME HS-SPME Extraction->SPME GCMS GC-MS Analysis SPME->GCMS Identification Compound Identification GCMS->Identification Quantification Quantification GCMS->Quantification

Workflow for the analysis of volatile esters from plant tissues.

Conclusion and Future Directions

This compound is a recognized plant metabolite with potential roles in plant aroma and interactions with the environment. However, there is a significant lack of research on its specific occurrence, biosynthesis, and function in plants. This technical guide has provided a framework based on established principles of plant biochemistry and analytical chemistry to guide future research in this area.

Key areas for future investigation include:

  • Screening of diverse plant species to identify natural sources of this compound.

  • Metabolic labeling studies to elucidate the biosynthetic pathway and confirm the role of cyclohexanecarboxylic acid as a precursor.

  • Functional characterization to determine its role in pollinator attraction, defense, or other ecological interactions.

  • Genetic studies to identify and characterize the alcohol acyltransferases responsible for its synthesis.

Addressing these research gaps will provide a more complete understanding of the role of this compound in the complex world of plant secondary metabolism.

References

Methodological & Application

Synthesis of Ethyl Cyclohexanecarboxylate via Fischer Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl cyclohexanecarboxylate (B1212342) through Fischer esterification of cyclohexanecarboxylic acid and ethanol (B145695). Fischer esterification is a classic and widely used method for ester synthesis, valued for its simplicity and the use of readily available starting materials.[1][2] This protocol outlines the reaction mechanism, summarizes various reaction conditions and their impact on yield, provides a step-by-step experimental procedure, and includes diagrams for the reaction mechanism and experimental workflow. The information is intended to guide researchers in the efficient synthesis and purification of ethyl cyclohexanecarboxylate, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol to produce an ester and water.[2][3] The reaction is reversible, and therefore, to achieve high yields of the ester, the equilibrium must be shifted towards the product side.[4][5] This is typically accomplished by using an excess of one of the reactants, usually the less expensive alcohol, or by removing water as it is formed.[4][5] Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and solid acid catalysts like Amberlyst-15.[4][5][6] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[3][7][8]

Reaction Mechanism: Fischer Esterification

The mechanism of Fischer esterification proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.

Fischer_Esterification_Mechanism RCOOH Cyclohexanecarboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Ethanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Water Water

Caption: Mechanism of Fischer Esterification.

Data Summary: Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of this compound via Fischer esterification, highlighting the impact of different catalysts on the reaction yield.

CatalystCatalyst LoadingReactant Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
H₂SO₄100 mg1:10 (0.1 mmol acid)76798[6]
H₂SO₄18.2 mg1:10 (0.1 mmol acid)Not Specified2388[6]
Amberlyst-15300 mg1:10 (0.1 mmol acid)Not Specified2383[6]
Sulfonated Carbon (SC-I)300 mg1:10 (0.1 mmol acid)Not Specified2385[6]
Sulfonated Carbon (SC-II)300 mg1:10 (0.1 mmol acid)Not Specified2392[6]

Experimental Protocol

This protocol details the synthesis of this compound from cyclohexanecarboxylic acid and ethanol using sulfuric acid as a catalyst.

Materials:

  • Cyclohexanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine cyclohexanecarboxylic acid (e.g., 1.28 g, 10 mmol) and a significant excess of anhydrous ethanol (e.g., 4.6 g, 100 mmol).[6]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 100 mg) to the reaction mixture. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 76 °C for ethanol) using a heating mantle or oil bath.[6] Continue refluxing with stirring for 7-23 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid catalyst was used, filter the mixture through a pad of Celite.

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Dilute the mixture with diethyl ether (e.g., 50 mL).

    • Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 30 mL, until effervescence ceases) to neutralize the excess acid, and finally with brine (1 x 30 mL).[4][6] Caution: Pressure buildup may occur during the bicarbonate wash due to CO₂ evolution. Vent the separatory funnel frequently.

    • Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[4][6]

    • Filter off the drying agent.

    • Remove the solvent (diethyl ether and excess ethanol) under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.[4][6]

  • Purification (Optional): If necessary, the crude product can be further purified by distillation under reduced pressure.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow start Start reactants Combine Cyclohexanecarboxylic Acid, Ethanol, and H₂SO₄ start->reactants reflux Reflux Reaction Mixture (e.g., 76°C, 7-23h) reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter (if solid catalyst) cool->filter dilute Dilute with Diethyl Ether filter->dilute wash_water Wash with Water dilute->wash_water wash_bicarb Wash with NaHCO₃ Solution wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate product This compound evaporate->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

References

The Pivotal Role of Ethyl Cyclohexanecarboxylate in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl cyclohexanecarboxylate (B1212342), a readily available and versatile building block, has emerged as a crucial starting material and intermediate in the stereoselective synthesis of complex natural products. Its inherent cyclic structure and modifiable ester functionality provide a robust scaffold for the construction of intricate molecular architectures, making it a valuable tool for researchers, scientists, and drug development professionals. This application note details the utility of ethyl cyclohexanecarboxylate in natural product synthesis, focusing on a key example and providing detailed experimental protocols for its application.

Application in the Total Synthesis of Epi-Lupinine

A notable application of this compound is demonstrated in the synthesis of epi-lupinine, a quinolizidine (B1214090) alkaloid with a range of biological activities. The synthesis leverages the cyclohexane (B81311) ring of the starting material to construct the bicyclic core of the natural product.

The overall synthetic strategy involves the transformation of this compound into a key piperidine (B6355638) intermediate, which then undergoes cyclization to form the quinolizidine skeleton. This approach highlights the utility of the starting material in providing the foundational carbon framework for the target molecule.

Logical Workflow of Epi-Lupinine Synthesis

G A This compound B Ethyl 2-oxocyclohexanecarboxylate A->B Claisen Condensation C 2-(Hydroxymethyl)cyclohexanone B->C Reduction D Tosylhydrazone derivative C->D Tosylhydrazine E Key Piperidine Intermediate D->E Shapiro Reaction F Epi-lupinine E->F Cyclization

Caption: Synthetic workflow for epi-lupinine from this compound.

Key Experimental Protocols

The following protocols are based on established synthetic transformations and provide a detailed methodology for the key steps in the synthesis of epi-lupinine starting from this compound.

Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate (Claisen Condensation)

Objective: To introduce a ketone functionality adjacent to the ester group on the cyclohexane ring.

Materials:

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • This compound and ethyl acetate are added to the sodium ethoxide solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of 1 M hydrochloric acid until the pH is acidic.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford ethyl 2-oxocyclohexanecarboxylate.

ReactantMolesEquivalents
This compound1.01.0
Ethyl acetate1.21.2
Sodium ethoxide1.21.2

Table 1: Molar equivalents for the synthesis of ethyl 2-oxocyclohexanecarboxylate.

Protocol 2: Reduction of Ethyl 2-oxocyclohexanecarboxylate

Objective: To selectively reduce the ketone to a hydroxyl group.

Materials:

Procedure:

  • Ethyl 2-oxocyclohexanecarboxylate is dissolved in methanol at 0 °C.

  • Sodium borohydride is added portion-wise to the solution.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the slow addition of saturated ammonium chloride solution.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(hydroxymethyl)cyclohexanone.

ReactantMolesEquivalentsYield (%)
Ethyl 2-oxocyclohexanecarboxylate1.01.0~90
Sodium borohydride1.11.1

Table 2: Quantitative data for the reduction of ethyl 2-oxocyclohexanecarboxylate.

Protocol 3: Formation of the Key Piperidine Intermediate via Shapiro Reaction

Objective: To convert the cyclohexanone (B45756) derivative into a piperidine ring.

Materials:

  • 2-(Hydroxymethyl)cyclohexanone

  • Tosylhydrazine

  • Methanol

  • n-Butyllithium

  • Tetrahydrofuran (THF), anhydrous

  • Ammonia (B1221849), liquid

  • Sodium metal

Procedure:

  • Tosylhydrazone Formation: 2-(Hydroxymethyl)cyclohexanone is reacted with tosylhydrazine in methanol to form the corresponding tosylhydrazone.

  • Shapiro Reaction: The dried tosylhydrazone is dissolved in anhydrous THF and cooled to -78 °C.

  • n-Butyllithium (2.2 equivalents) is added dropwise, and the reaction is stirred for 2 hours at -78 °C before being warmed to room temperature.

  • The reaction mixture is then subjected to a Birch reduction using liquid ammonia and sodium metal to yield the key piperidine intermediate.

  • The reaction is quenched with ammonium chloride, and the ammonia is allowed to evaporate.

  • The residue is extracted with diethyl ether, and the organic layer is dried and concentrated.

G cluster_0 Shapiro Reaction Workflow A Tosylhydrazone B Vinyllithium Intermediate A->B 2.2 eq. n-BuLi C Piperidine Precursor B->C Workup

Caption: Workflow for the Shapiro reaction.

Signaling Pathway Analogy in Synthetic Strategy

While not a biological signaling pathway, the sequence of reactions in a total synthesis can be viewed as a "synthetic pathway" where each step signals the next transformation. The successful conversion at each stage is critical for the overall success of the synthesis.

G Start Ethyl Cyclohexanecarboxylate Step1 Functional Group Introduction (Ketone) Start->Step1 Signal: Proceed to carbonyl chemistry Step2 Stereoselective Reduction Step1->Step2 Signal: Introduce chirality Step3 Ring Transformation (Piperidine Formation) Step2->Step3 Signal: Prepare for heterocycle formation Step4 Bicyclic Ring Closure Step3->Step4 Signal: Construct the core scaffold End Epi-lupinine Step4->End

Caption: Synthetic pathway logic for epi-lupinine synthesis.

Conclusion

This compound serves as an exemplary starting material in the synthesis of natural products, providing a cost-effective and versatile entry point to complex molecular targets. The synthesis of epi-lupinine demonstrates how the inherent structural features of this simple ester can be strategically exploited to construct intricate alkaloid frameworks. The detailed protocols provided herein offer a practical guide for researchers engaged in the field of natural product synthesis and drug discovery.

Application of Ethyl Cyclohexanecarboxylate Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of ethyl cyclohexanecarboxylate (B1212342) and its derivatives in medicinal chemistry. The cyclohexane (B81311) scaffold is a "privileged structure" in drug discovery, offering a versatile platform for the development of novel therapeutic agents across various disease areas, including viral infections, cancer, inflammation, and metabolic disorders.[1][2] These application notes include summaries of quantitative biological data, detailed experimental protocols for key chemical syntheses and biological assays, and visualizations of relevant pathways and workflows.

Antiviral Applications: The Case of Oseltamivir (Tamiflu®)

A prominent example of a medicinally important compound derived from a cyclohexene (B86901) carboxylate scaffold is Oseltamivir, an antiviral drug used for the treatment and prophylaxis of influenza A and B viruses.[3] The cyclohexene ring of Oseltamivir mimics the natural substrate (sialic acid) of the viral neuraminidase enzyme, leading to its inhibition and preventing the release of new viral particles from infected cells.[3]

Experimental Workflow: Oseltamivir Synthesis and Evaluation

start Shikimic Acid (Starting Material) step1 Multi-step Synthesis start->step1 intermediate Ethyl Cyclohexene Carboxylate Derivative step1->intermediate step2 Further Transformations intermediate->step2 oseltamivir Oseltamivir step2->oseltamivir assay Neuraminidase Inhibition Assay oseltamivir->assay data IC50 Determination assay->data

Caption: Workflow for Oseltamivir synthesis and activity assessment.

Quantitative Data: Neuraminidase Inhibition
CompoundTargetIC50 (nM)Reference
Oseltamivir CarboxylateInfluenza A (H1N1) Neuraminidase~10[2]
Oseltamivir CarboxylateInfluenza A(H1N1)pdm09 (H275Y mutant)11.02 - 19.09[4]
ZanamivirInfluenza A (H1N1) Neuraminidase~10[2]
Experimental Protocols

Protocol 1: Synthesis of Oseltamivir Phosphate (B84403) from (-)-Shikimic Acid (Conceptual Overview)

The commercial synthesis of Oseltamivir is a complex, multi-step process.[5][6] A key intermediate is a substituted ethyl cyclohexene carboxylate derivative. The synthesis generally involves the following key transformations starting from (-)-shikimic acid:

  • Esterification: Protection of the carboxylic acid as an ethyl ester.

  • Protection of Diols: Formation of a cyclic ketal to protect the 3,4-diol.

  • Mesylation: Activation of the 5-hydroxyl group.

  • Epoxidation: Formation of an epoxide ring.

  • Azide (B81097) Opening: Ring-opening of the epoxide with an azide nucleophile to introduce a nitrogen functionality.

  • Functional Group Manipulations: A series of reductions, acetylations, and other transformations to install the required amino and acetamido groups.

  • Final Salt Formation: Conversion to the phosphate salt to yield Oseltamivir Phosphate.

Protocol 2: Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for determining the inhibitory activity of compounds against influenza neuraminidase.[2][7][8][9]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Oseltamivir carboxylate) in an appropriate solvent (e.g., water or DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer (e.g., MES buffer with CaCl2, pH 6.5).

    • Prepare a solution of the fluorescent substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Prepare a solution of the influenza virus containing the neuraminidase enzyme.

  • Assay Procedure:

    • In a 96-well black plate, add the diluted test compounds.

    • Add the virus solution to each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a basic solution like NaOH).

    • Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anticancer Applications

Derivatives of cyclohexenone and cyclohexane carboxylic acid have been synthesized and evaluated for their potential as anticancer agents.[10][11] These compounds have been shown to induce apoptosis and inhibit cancer cell proliferation.

Logical Relationship: From Synthesis to Biological Effect

start Cyclohexenone Carboxylic Acid Derivatives Synthesis compound Synthesized Compounds start->compound cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity apoptosis Apoptosis Assay (e.g., Caspase Activity) compound->apoptosis ic50 Determine IC50 cytotoxicity->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism

Caption: Logical flow from synthesis to anticancer evaluation.

Quantitative Data: Cytotoxicity of Cyclohexenone Derivatives
CompoundCell LineIC50 (µM)Reference
Cyclohexenone Derivative 21HCT116<50[11]
Donepezil (Reference)-0.13 (for AChE inhibition)[11]
Experimental Protocols

Protocol 3: General Synthesis of Cyclohexenone Carboxylic Acid Derivatives

This protocol is a general representation based on the synthesis of various cyclohexenone derivatives.[10]

  • Reaction Setup: In a round-bottom flask, dissolve the starting materials (e.g., a substituted butanoic acid and ethyl acetoacetate) in a suitable solvent (e.g., ethanol).

  • Reaction Conditions: Add a catalyst if required (e.g., a base like sodium ethoxide). The reaction mixture is then typically heated under reflux for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the final cyclohexenone derivative.

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12][13][14]

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Applications

Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated significant anti-inflammatory and antimicrobial activities.[15][16][17] These compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.

Signaling Pathway: Inhibition of Inflammatory Cytokine Production

lps LPS pbmcs PBMCs lps->pbmcs cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) pbmcs->cytokines compound Cyclohexene Carboxylic Acid Amidrazone Derivative compound->inhibition inhibition->pbmcs

Caption: Inhibition of LPS-induced cytokine production by test compounds.

Quantitative Data: Anti-inflammatory and Antimicrobial Activity
CompoundBiological ActivityMeasurementValueReference
Derivative 2fTNF-α Inhibition66-81% at 10, 50, and 100 µg/mL-[15]
Derivative 2bTNF-α, IL-6, IL-10 Inhibition92-99% at 100 µg/mL-[15]
Derivative 2cAntimicrobial Activity (S. aureus)MIC>100 µg/mL[15]
Derivative 2bAntimicrobial Activity (Y. enterocolitica)MIC64 µg/mL[15]
Experimental Protocols

Protocol 5: Synthesis of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives

This protocol is based on the synthesis described for novel anti-inflammatory amidrazones.[15]

  • Reactant Preparation: Dissolve N3-substituted amidrazones in an anhydrous solvent like diethyl ether.

  • Reaction: Add 3,4,5,6-tetrahydrophthalic anhydride (B1165640) to the solution.

  • Product Formation: The reaction proceeds to form the desired acyl derivatives. The product often precipitates out of the solution.

  • Purification: The precipitate is collected by filtration, washed, and can be further purified by recrystallization.

Protocol 6: Measurement of Cytokine Levels by ELISA

This is a general protocol for quantifying cytokine concentrations in cell culture supernatants.[1][18][19][20][21]

  • Cell Culture and Treatment: Culture human peripheral blood mononuclear cells (PBMCs) and stimulate them with a mitogen like lipopolysaccharide (LPS) in the presence of various concentrations of the test compounds.

  • Sample Collection: After a suitable incubation period (e.g., 24-72 hours), collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block the plate to prevent non-specific binding.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • After another incubation and wash, add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

    • Finally, add a substrate for the enzyme to produce a colorimetric signal.

  • Data Quantification: Measure the absorbance using a plate reader and calculate the cytokine concentrations in the samples by comparing them to the standard curve.

Protocol 7: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound.[22][23][24][25]

  • Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Applications in Metabolic Diseases: DGAT1 Inhibitors

Cyclohexanecarboxylic acid derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[26][27] DGAT1 inhibitors are being investigated for the treatment of obesity and related metabolic disorders.

Quantitative Data: DGAT1 Inhibition
CompoundTargetIC50 (nM)Reference
Compound 6DGAT157[26]
Compound 9eDGAT114.8[26]
Experimental Protocols

Protocol 8: General Synthesis of Cyclohexanecarboxylic Acid-Based DGAT1 Inhibitors

The synthesis of these inhibitors often involves the coupling of a substituted cyclohexanecarboxylic acid with various amine-containing heterocyclic scaffolds.[26][27]

  • Amide Coupling: Activate the carboxylic acid of a functionalized cyclohexane derivative (e.g., using a coupling agent like HATU or EDC/HOBt).

  • Reaction with Amine: React the activated acid with the desired amine-containing fragment in the presence of a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

  • Purification: Purify the resulting amide product using techniques such as column chromatography or preparative HPLC.

Protocol 9: DGAT1 Enzyme Inhibition Assay

This is a general protocol for measuring the inhibition of DGAT1 activity.[28][29][30][31]

  • Enzyme and Substrate Preparation: Use a source of DGAT1 enzyme (e.g., human intestinal microsomes). Prepare solutions of the substrates, dioleoyl glycerol (B35011) and a labeled acyl-CoA (e.g., [14C]oleoyl-CoA).

  • Inhibition Assay:

    • In a reaction tube, pre-incubate the DGAT1 enzyme with various concentrations of the test inhibitor.

    • Initiate the reaction by adding the substrates.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Product Quantification:

    • Stop the reaction (e.g., by adding a solution of isopropanol/heptane/water).

    • Extract the lipids and separate the radiolabeled triglyceride product from the unreacted substrates using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled triglyceride using a scintillation counter.

  • Data Analysis: Calculate the percentage of DGAT1 inhibition for each inhibitor concentration and determine the IC50 value.

References

Application Notes and Protocols: Ethyl Cyclohexanecarboxylate as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl cyclohexanecarboxylate (B1212342) and its unsaturated analog, ethyl cyclohex-1-enecarboxylate, as dienophiles in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings, and understanding the role of specific dienophiles is crucial for designing synthetic routes to complex molecules.[1]

Introduction to Ethyl Cyclohexanecarboxylate Derivatives in Diels-Alder Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative.[1] The reactivity of the dienophile is a key factor in the success of this reaction. Dienophiles are typically activated by electron-withdrawing groups, such as esters, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[1]

Ethyl cyclohex-1-enecarboxylate, an α,β-unsaturated ester, is a competent dienophile for Diels-Alder reactions. The ester group activates the double bond, making it susceptible to cycloaddition with various dienes. The resulting bicyclic products are valuable intermediates in the synthesis of natural products and other complex organic molecules.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds through a cyclic transition state, leading to a high degree of stereospecificity. The relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the product. Two major stereochemical outcomes are possible: endo and exo addition.

  • Endo Addition: The substituent on the dienophile is oriented towards the developing π-system of the diene. This is often the kinetically favored product due to secondary orbital interactions.

  • Exo Addition: The substituent on the dienophile is oriented away from the developing π-system of the diene. This is often the thermodynamically more stable product.

The stereochemical outcome of a Diels-Alder reaction can be influenced by reaction temperature and the use of catalysts.[2] High temperatures can lead to the thermodynamically favored exo product, as the reaction becomes reversible.[2]

Logical Relationship of Diels-Alder Reaction Components

Diels-Alder Reaction Components and Outcome Diene Conjugated Diene (e.g., Butadiene, Cyclopentadiene) TransitionState Cyclic Transition State Diene->TransitionState Dienophile Dienophile (Ethyl Cyclohex-1-enecarboxylate) Dienophile->TransitionState Product Bicyclic Adduct (Cyclohexene Derivative) TransitionState->Product Lewis Acid-Catalyzed Diels-Alder Workflow Start Start Dissolve Dissolve Dienophile in Anhydrous Solvent Start->Dissolve Cool Cool to -78°C Dissolve->Cool Add_LA Add Lewis Acid Cool->Add_LA Add_Diene Add Diene Add_LA->Add_Diene React Reaction (several hours) Add_Diene->React Quench Quench Reaction React->Quench Extract Extract Product Quench->Extract Analyze Analyze and Purify Extract->Analyze End End Analyze->End Hypothetical Enzyme Inhibition by a Bicyclic Adduct Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds Product Biological Product Enzyme->Product Catalyzes Inhibitor Bicyclic Adduct (Diels-Alder Product) Inhibitor->Enzyme Inhibits

References

Hydrolysis of ethyl cyclohexanecarboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of esters is a fundamental chemical transformation critical in organic synthesis, particularly within the pharmaceutical and materials science sectors. Ethyl cyclohexanecarboxylate (B1212342) serves as a valuable model and synthetic precursor, yielding cyclohexanecarboxylic acid and ethanol (B145695) upon hydrolysis. Cyclohexanecarboxylic acid is a key building block for a variety of molecules, including pharmaceuticals, polymers, and plasticizers.

This document provides detailed application notes and protocols for the hydrolysis of ethyl cyclohexanecarboxylate under both acidic and basic (saponification) conditions. The distinct mechanisms and reaction kinetics of these two approaches offer different advantages, which will be discussed herein. Basic hydrolysis is generally preferred for preparative synthesis due to its irreversible nature and typically higher yields.

Reaction Principles

The hydrolysis of this compound involves the cleavage of the ester bond to form cyclohexanecarboxylic acid and ethanol. This can be achieved through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of a Fischer esterification.[1] The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. To drive the equilibrium towards the products, an excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.[1][2] This is followed by the elimination of the ethoxide leaving group. The ethoxide then deprotonates the newly formed carboxylic acid, creating a carboxylate salt and an alcohol.[2] An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.[2]

Data Presentation: A Comparative Overview

The choice between acidic and basic hydrolysis depends on the desired outcome, reaction scale, and sensitivity of other functional groups in the molecule. The following table summarizes the key parameters for both methods for the hydrolysis of this compound.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH, LiOH)
Stoichiometry Catalytic amountAt least one equivalent of base
Solvent Aqueous, often with a co-solvent (e.g., Dioxane, THF)Alcohol/Water mixture (e.g., Ethanol/H₂O, Methanol (B129727)/H₂O)
Temperature Reflux (typically 80-100 °C)Room Temperature to Reflux (typically 25-80 °C)
Reaction Time Several hours to overnight (e.g., 6-18 hours)[1]Generally faster (e.g., 1-4 hours)[1]
Reversibility Reversible[1]Irreversible[1]
Typical Yield >90%[1]>95%[1]
Work-up Extraction with organic solventAcidification followed by extraction[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes a standard procedure for the acid-catalyzed hydrolysis of this compound. The use of a co-solvent is recommended to ensure the homogeneity of the reaction mixture.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 3 M aqueous solution)

  • Dioxane or Tetrahydrofuran (THF) (co-solvent)

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the aqueous acid solution (e.g., 3 M H₂SO₄, 5-10 volumes), and a sufficient amount of a co-solvent (e.g., dioxane or THF) to form a homogeneous solution.

  • Heating: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 6-18 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 2 volumes).

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield crude cyclohexanecarboxylic acid.

  • Purification (Optional): The product can be further purified by recrystallization or distillation if necessary.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol details the saponification of this compound, which is generally faster and irreversible, leading to higher yields.[1]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized water

  • Hydrochloric acid (HCl) (e.g., 1 M or concentrated)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol (5-10 volumes). Add an aqueous solution of NaOH or KOH (1.1 - 1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) to accelerate the reaction.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-4 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of HCl. Cyclohexanecarboxylic acid may precipitate or form an oil.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 2 volumes).[1]

  • Isolation:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cyclohexanecarboxylic acid.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent or by distillation.

Visualizations

The following diagrams illustrate the signaling pathways for the hydrolysis reactions and a general experimental workflow.

Acid_Catalyzed_Hydrolysis Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ ProtonatedEster->Ester - H₂O Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H₂O Tetrahedral1->ProtonatedEster - H₂O ProtonatedAlcohol Protonated Ether Oxygen Tetrahedral1->ProtonatedAlcohol Proton Transfer ProtonatedAlcohol->Tetrahedral1 Proton Transfer ProtonatedProduct Protonated Carboxylic Acid ProtonatedAlcohol->ProtonatedProduct - Ethanol Alcohol Ethanol ProtonatedProduct->ProtonatedAlcohol + Ethanol Product Cyclohexanecarboxylic Acid ProtonatedProduct->Product - H₃O⁺ Product->ProtonatedProduct + H₃O⁺ H3O H₃O⁺ H2O H₂O H3O_2 H₃O⁺ H2O_2 H₂O H2O_3 H₂O

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Basic_Hydrolysis cluster_products Final Products Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ (Nucleophilic Attack) Tetrahedral->Ester - OH⁻ CarboxylicAcid Cyclohexanecarboxylic Acid Tetrahedral->CarboxylicAcid - EtO⁻ (Elimination) Carboxylate Cyclohexanecarboxylate CarboxylicAcid->Carboxylate + EtO⁻ (Deprotonation) Ethanol Ethanol Product Cyclohexanecarboxylic Acid Carboxylate->Product + H⁺ (Acidification) OH OH⁻ Ethoxide EtO⁻ H_plus H⁺ (Workup)

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Experimental_Workflow cluster_workup Work-up Procedure Start Start Setup Reaction Setup (Ester, Reagent, Solvent) Start->Setup Reaction Reaction (Heating/Stirring) Setup->Reaction Monitor Monitor Progress (TLC/GC) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up Monitor->Workup Complete AcidWorkup Acidification (for Saponification) Workup->AcidWorkup Base Hydrolysis Extraction Extraction Workup->Extraction Acid Hydrolysis AcidWorkup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization/Distillation) Concentration->Purification Product Final Product: Cyclohexanecarboxylic Acid Concentration->Product If pure Purification->Product

Caption: General Experimental Workflow for Hydrolysis.

References

Application Notes and Protocols: Aminolysis of Ethyl Cyclohexanecarboxylate for Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminolysis of esters is a fundamental and widely utilized transformation in organic synthesis for the formation of amides. This reaction involves the nucleophilic acyl substitution of an ester with an amine, yielding the corresponding amide and an alcohol as a byproduct. Cyclohexanecarboxamides, the products derived from the aminolysis of ethyl cyclohexanecarboxylate (B1212342), are important structural motifs found in numerous biologically active molecules and pharmaceutical agents. Their synthesis via aminolysis offers a direct and often efficient route to these valuable compounds.

This document provides detailed application notes and experimental protocols for the aminolysis of ethyl cyclohexanecarboxylate, covering uncatalyzed, acid-catalyzed, base-catalyzed, and enzymatic methods. Quantitative data from literature is summarized to guide reaction optimization, and a general experimental workflow is visualized.

Reaction Principle

The aminolysis of this compound proceeds through a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group, yielding the more thermodynamically stable amide.

General Reaction Scheme:

This compound + Amine → N-substituted Cyclohexanecarboxamide + Ethanol

The reactivity of this transformation is influenced by several factors, including the nucleophilicity of the amine, steric hindrance of both reactants, and the presence of catalysts. Generally, primary aliphatic amines are more reactive than secondary amines and aromatic amines due to their higher nucleophilicity and lower steric bulk.

Data Presentation: Synthesis of Cyclohexanecarboxamides

The following table summarizes reaction conditions and yields for the synthesis of various N-substituted cyclohexanecarboxamides. It is important to note that some of the cited examples utilize cyclohexanecarboxylic acid as the starting material, which can serve as a useful proxy for the reactivity of the corresponding amines in the aminolysis of this compound, particularly in catalyzed reactions that may proceed through a common activated intermediate.

AmineStarting MaterialCatalyst/ConditionsReaction TimeYield (%)Reference
Phenylamine (Aniline)Cyclohexanecarboxylic acid---[1]
2-ChlorophenylamineCyclohexanecarboxylic acid--93[2]
3-ChlorophenylamineCyclohexanecarboxylic acid--89[2]
Naphthalen-1-amineCyclohexanecarboxylic acid--92[2]
Benzylamine (B48309)Benzoic AcidRuCl₃ (2 mol%), Dioxane, 80 °C6 h~99[3]
Aniline (B41778)Benzoic AcidRuCl₃ (2 mol%), Dioxane, 80 °C6 hLow[3]
Various Aliphatic AminesVarious Aliphatic AcidsI₂ (20 mol%), TBHP (2.0 equiv.), DMSO, rt-Good[4]

Note: The data presented is compiled from various sources and may not represent directly comparable experimental setups. Researchers should use this table as a guide for reaction development and optimization.

Experimental Protocols

The following are generalized protocols for the aminolysis of this compound. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be followed.

Protocol 1: Uncatalyzed Aminolysis with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol is suitable for reactive, non-volatile primary amines.

Materials:

  • This compound

  • Benzylamine

  • Toluene (B28343) (or another suitable high-boiling solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add toluene (to achieve a concentration of 0.5-1.0 M).

  • Add benzylamine (1.2-1.5 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain N-benzylcyclohexanecarboxamide.

Protocol 2: Lewis Acid-Catalyzed Aminolysis with a Less Reactive Amine (e.g., Aniline)

This protocol is suitable for less nucleophilic amines such as anilines.

Materials:

  • This compound

  • Aniline

  • Zirconium(IV) chloride (ZrCl₄) or another suitable Lewis acid

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere.

  • Add anhydrous toluene to the flask.

  • Add the Lewis acid catalyst (e.g., ZrCl₄, 10-20 mol%) to the solvent.

  • Add aniline (1.2 eq) to the mixture.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-110 °C and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-phenylcyclohexanecarboxamide.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the aminolysis of this compound and the logical relationship of different catalytic approaches.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing Mixing This compound->Mixing Amine Amine Amine->Mixing Solvent Solvent Solvent->Mixing Catalyst (optional) Catalyst (optional) Catalyst (optional)->Mixing Heating & Stirring Heating & Stirring Mixing->Heating & Stirring Reaction Monitoring (TLC/GC-MS) Reaction Monitoring (TLC/GC-MS) Heating & Stirring->Reaction Monitoring (TLC/GC-MS) Quenching Quenching Reaction Monitoring (TLC/GC-MS)->Quenching Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Concentration->Purification (Chromatography/Recrystallization) Final Product (Amide) Final Product (Amide) Purification (Chromatography/Recrystallization)->Final Product (Amide)

Caption: General experimental workflow for the aminolysis of this compound.

catalytic_approaches cluster_catalyzed Catalytic Methods Aminolysis of this compound Aminolysis of this compound Uncatalyzed Uncatalyzed Aminolysis of this compound->Uncatalyzed High Temperature Catalyzed Catalyzed Aminolysis of this compound->Catalyzed Milder Conditions Acid-Catalyzed (Lewis/Brønsted) Acid-Catalyzed (Lewis/Brønsted) Catalyzed->Acid-Catalyzed (Lewis/Brønsted) Base-Catalyzed Base-Catalyzed Catalyzed->Base-Catalyzed Enzymatic (e.g., Lipase) Enzymatic (e.g., Lipase) Catalyzed->Enzymatic (e.g., Lipase)

Caption: Catalytic strategies for the aminolysis of this compound.

Conclusion

The aminolysis of this compound is a versatile and powerful method for the synthesis of N-substituted cyclohexanecarboxamides. The choice of reaction conditions, particularly the use of a catalyst, depends on the reactivity of the amine. While uncatalyzed reactions are feasible for highly nucleophilic amines at elevated temperatures, catalyzed approaches offer milder conditions and are often necessary for less reactive amines. The provided protocols and data serve as a valuable resource for researchers in the development of efficient and selective amide synthesis methodologies. Further optimization of reaction parameters may be necessary to achieve desired yields and purity for specific substrate combinations.

References

Application Notes and Protocols: Phase Transfer Catalysis in Reactions of Ethyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting chemical transformations of ethyl cyclohexanecarboxylate (B1212342) utilizing phase transfer catalysis (PTC). PTC offers a versatile and efficient method for carrying out reactions between immiscible reactants, often leading to higher yields, milder reaction conditions, and greater selectivity compared to conventional methods.[1][2][3] These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different phases, typically an aqueous phase and an organic phase.[2] An agent, known as a phase transfer catalyst, transports a reactant from one phase to another, allowing the reaction to proceed.[4] This methodology is particularly advantageous for reactions involving an organic-soluble substrate, like ethyl cyclohexanecarboxylate, and a water-soluble nucleophile or base.[1]

Common phase transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB), phosphonium (B103445) salts, and crown ethers.[3] The catalyst forms an ion pair with the reactant in the aqueous phase, which is then sufficiently lipophilic to move into the organic phase and react with the substrate.[4][5]

Key Advantages of PTC:

  • Avoids the need for expensive, anhydrous, or aprotic solvents.[1]

  • Often allows for the use of less expensive and hazardous inorganic bases like sodium hydroxide (B78521) or potassium carbonate.

  • Can lead to increased reaction rates and higher yields.

  • Frequently operates under milder reaction conditions (e.g., lower temperatures).

  • Can enhance selectivity, such as achieving high selectivity for mono-alkylation over di-alkylation.[1]

Alkylation of this compound

The α-hydrogen of this compound is weakly acidic and can be deprotonated by a strong base to form an enolate. This enolate can then be alkylated by an appropriate alkylating agent. Phase transfer catalysis provides an effective means to achieve this transformation under heterogeneous conditions.

Application Note: C-Alkylation

C-alkylation of this compound is a valuable method for introducing alkyl substituents at the α-position, creating a variety of substituted cyclohexane (B81311) derivatives. These derivatives can serve as important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. PTC facilitates the formation of the enolate in the organic phase, where it can readily react with an alkyl halide.

Experimental Protocol: α-Alkylation of this compound

This protocol describes the mono-alkylation of this compound with an alkyl bromide using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.

Materials:

  • This compound

  • Alkyl bromide (e.g., ethyl bromide, benzyl (B1604629) bromide)

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (B28343)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758) (for extraction)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), toluene (5 mL/mmol of ester), and the alkyl bromide (1.2 eq).

  • Add tetrabutylammonium bromide (0.1 eq) to the mixture.

  • With vigorous stirring, add 50% aqueous sodium hydroxide (5.0 eq) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to 70-80 °C and maintain vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the α-alkylated this compound.

Quantitative Data Summary:

EntryAlkylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl BromideTBAB50% NaOHToluene755Est. 75-85
2Benzyl BromideTBAB50% NaOHToluene704Est. 80-90

Note: The yields are estimated based on typical PTC alkylations of similar esters and may require optimization for specific substrates.

Hydrolysis of this compound

The hydrolysis of an ester to its corresponding carboxylic acid is a fundamental transformation in organic synthesis. Phase transfer catalysis can be employed to facilitate this reaction, particularly when the ester is sparingly soluble in water.

Application Note: Saponification

Saponification of this compound yields cyclohexanecarboxylic acid, a versatile building block in the synthesis of various compounds, including pharmaceuticals and fragrances. PTC can accelerate the hydrolysis by transporting the hydroxide ion into the organic phase where it can react with the ester.

Experimental Protocol: Hydrolysis of this compound

This protocol outlines the hydrolysis of this compound using sodium hydroxide and tetrabutylammonium bromide as the phase transfer catalyst.

Materials:

  • This compound

  • Sodium hydroxide

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in toluene (5 mL/mmol of ester).

  • Add a solution of sodium hydroxide (2.0 eq) in water (5 mL/mmol of ester).

  • Add tetrabutylammonium bromide (0.1 eq) to the biphasic mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and separate the aqueous layer.

  • Wash the organic layer with water.

  • Combine the aqueous layers and acidify to pH 2-3 with 1 M hydrochloric acid, which will cause the cyclohexanecarboxylic acid to precipitate.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude cyclohexanecarboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data Summary:

EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1TBABNaOHToluene/Water9510Est. >90

Note: The yield is estimated based on typical PTC hydrolysis of esters and may require optimization.

Visualizations

General Mechanism of Phase Transfer Catalysis

PTC_Mechanism NaX Na⁺X⁻ QX_aq Q⁺X⁻ QX_aq->NaX Ion Exchange QY_aq Q⁺Y⁻ QY_org Q⁺Y⁻ QY_aq->QY_org NaY Na⁺Y⁻ NaY->QY_aq RZ RZ RX RX RX->RZ Product QX_org Q⁺X⁻ RX->QX_org Byproduct QY_org->RX Reaction QX_org->QX_aq Transfer

Caption: General mechanism of phase transfer catalysis.

Experimental Workflow for PTC Alkylation

PTC_Alkylation_Workflow arrow arrow start Start reactants Combine Ester, Alkyl Halide, Catalyst, and Toluene start->reactants base_add Add 50% NaOH Solution reactants->base_add reaction Heat and Stir (70-80°C, 4-6h) base_add->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product α-Alkylated Ester purification->product

Caption: Workflow for α-alkylation via PTC.

Logical Relationship in PTC Hydrolysis

PTC_Hydrolysis_Logic cluster_conditions Reaction Conditions cluster_process Catalytic Cycle Ester This compound Reaction Nucleophilic Attack on Ester Ester->Reaction Base Aqueous NaOH Transfer OH⁻ Transfer to Organic Phase Base->Transfer Catalyst TBAB Catalyst->Transfer Transfer->Reaction Regeneration Catalyst Returns to Aqueous Phase Reaction->Regeneration Product Cyclohexanecarboxylic Acid Reaction->Product Regeneration->Transfer

Caption: Logical steps in PTC-mediated hydrolysis.

References

Application Notes and Protocols for Ethyl Cyclohexanecarboxylate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl cyclohexanecarboxylate (B1212342) in flavor and fragrance research. This document includes its chemical and physical properties, olfactory characteristics, synthesis protocols, and methodologies for its analysis and application in consumer products.

Chemical and Physical Properties

Ethyl cyclohexanecarboxylate is a versatile ester valued for its unique organoleptic properties. A summary of its key chemical and physical data is presented below.

PropertyValueReference
CAS Number 3289-28-9[1]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Appearance Colorless liquid[2]
Specific Gravity 0.966 - 0.978 @ 20°C
Refractive Index 1.447 - 1.454 @ 20°C
Boiling Point 82.0°C @ 12.00 mm Hg
Flash Point 155.00 °F (68.33 °C)
Solubility Insoluble in water; soluble in ethanol (B145695) and fats.

Olfactory and Flavor Profile

This compound is characterized by a complex and potent aroma profile, making it a valuable ingredient in both flavor and fragrance formulations.

Olfactory CharacteristicDescriptionReference
Primary Scent Fruity, Sweet, Apple, Pineapple[3]
Secondary Notes Floral, Winey, Cheesy[3]
Odor Threshold in Water 0.001 ppb[3]
Flavor Profile Fruity, with nuances of apple and pineapple.[4]
FEMA Number 3544[1]
GRAS Status Generally Recognized as Safe[1]

Synthesis Protocol: Fischer Esterification

A common and efficient method for the synthesis of this compound is the Fischer esterification of cyclohexanecarboxylic acid with ethanol using an acid catalyst.

Materials and Reagents
  • Cyclohexanecarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate

  • Celite

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanecarboxylic acid (1.0 eq) and anhydrous ethanol (10-20 eq). The ethanol serves as both a reactant and a solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 76°C) and maintain this temperature for 7 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the cooled reaction mixture through a pad of Celite to remove any solid impurities.[5]

  • Solvent Removal: Evaporate the excess ethanol under reduced pressure.

  • Extraction: Dilute the resulting oil with diethyl ether and wash twice with deionized water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.[5]

  • Isolation: Filter to remove the drying agent and concentrate the ethereal solution under reduced pressure to yield this compound.[5]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Cyclohexanecarboxylic Acid + Ethanol B Add H₂SO₄ (catalyst) A->B C Reflux at 76°C for 7h B->C D Cool to RT C->D Reaction Completion E Filter through Celite D->E F Evaporate Ethanol E->F G Liquid-Liquid Extraction (Diethyl Ether/Water) F->G H Dry with MgSO₄ G->H I Evaporate Diethyl Ether H->I J This compound I->J Final Product GCMS_Workflow A Sample Preparation (Dilution) B Injection into GC A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Processing & Library Search F->G H Compound Identification & Quantification G->H GCO_Setup cluster_gc Gas Chromatograph Injector Injector Column Column Injector->Column Splitter Splitter Column->Splitter MS_Detector MS Detector Splitter->MS_Detector 50% ODP Olfactory Detection Port (ODP) Splitter->ODP 50% Data_System Data System MS_Detector->Data_System Human_Assessor Human Assessor ODP->Human_Assessor Human_Assessor->Data_System Stability_Testing_Protocol A Product with this compound B Accelerated Testing (40°C, 1-3 months) A->B C Light Exposure Testing (UV Light) A->C D Freeze-Thaw Cycling A->D E Evaluation of Parameters (Appearance, Odor, pH, Viscosity) B->E C->E D->E F Data Analysis & Shelf-Life Prediction E->F

References

Application Note: Chiral Separation of Ethyl Cyclohexanecarboxylate Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective separation of chiral compounds is of paramount importance in the pharmaceutical and chemical industries, as enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and physiological properties. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for the reliable separation and quantification of enantiomers.[1][2][3] Ethyl cyclohexanecarboxylate (B1212342) and its derivatives are important chiral building blocks in the synthesis of various active pharmaceutical ingredients. Therefore, robust and efficient analytical methods for their chiral separation are crucial for quality control and drug development processes.

This application note provides a detailed protocol for the chiral separation of ethyl cyclohexanecarboxylate derivatives using HPLC with polysaccharide-based CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are known for their broad enantioselectivity and are highly effective for a wide range of chiral compounds, including carboxylic acid derivatives.[3][4][5]

Key Chiral Stationary Phases (CSPs)

The success of a chiral separation is highly dependent on the selection of the appropriate CSP. For this compound derivatives, polysaccharide-based CSPs are the primary choice. These CSPs achieve chiral recognition through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance within the helical polymer structure.[6]

  • Cellulose-based CSPs: Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability.

  • Amylose-based CSPs: Columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) offer complementary selectivity to their cellulose counterparts.

Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a wider range of organic solvents, which can be beneficial for method development and sample solubility.[7][8][9]

Methodology and Protocols

A systematic approach to method development is recommended, starting with a screening phase to identify the most promising CSP and mobile phase conditions, followed by an optimization phase to achieve baseline separation.

The logical workflow for developing a chiral HPLC separation method is illustrated in the diagram below.

G cluster_screening Phase 1: Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation CSP_Screen Select & Screen CSPs (e.g., Cellulose & Amylose based) MP_Screen Screen Mobile Phases (Normal, Polar Organic, Reversed) CSP_Screen->MP_Screen For each CSP Eval Evaluate Results (Resolution, Peak Shape, Retention) MP_Screen->Eval Optimize Optimize Conditions (Mobile Phase Ratio, Flow Rate, Temperature) Eval->Optimize Promising Conditions Validate Method Validation Optimize->Validate

Caption: Workflow for Chiral HPLC Method Development.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Columns:

    • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Lux® i-Cellulose-5 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))

    • Column Dimensions: 250 x 4.6 mm, 5 µm particle size is standard for analytical work.[10]

  • Solvents and Reagents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), trifluoroacetic acid (TFA), and diethylamine (B46881) (DEA).

Normal phase chromatography is often the first choice for chiral separations on polysaccharide CSPs.

  • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and an alcohol (Isopropanol or Ethanol). Start with a screening gradient or a series of isocratic runs.

    • Screening Condition A: n-Hexane / Isopropanol (90:10, v/v)

    • Screening Condition B: n-Hexane / Ethanol (85:15, v/v)

  • Additive: For acidic derivatives, add 0.1% Trifluoroacetic Acid (TFA). For basic derivatives, add 0.1% Diethylamine (DEA).[11][12]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm (or as determined by the analyte's UV spectrum).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard of the this compound derivative in the mobile phase to a concentration of 1 mg/mL.

This mode is useful for compounds with limited solubility in hexane.

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: 100% Methanol or 100% Acetonitrile.

  • Additive: As in Protocol 1, add 0.1% TFA or DEA if necessary to improve peak shape and resolution.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Reversed-phase mode can be attempted, especially with more robust immobilized phases.

  • Column: Lux® i-Cellulose-5 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile and water (e.g., 50:50, v/v) with a buffer.

    • Buffer Example: 10 mM Ammonium Acetate, pH adjusted as needed.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of 1 mg/mL.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the chiral separation of a model this compound derivative under different conditions.

Table 1: Normal Phase Screening Results

CSPMobile Phase (v/v)Additivek'₁k'₂Separation Factor (α)Resolution (Rs)
Lux Cellulose-1n-Hexane/IPA (90:10)None2.152.481.151.85
Lux Cellulose-1n-Hexane/IPA (90:10)0.1% TFA2.302.761.202.10
Chiralpak IAn-Hexane/EtOH (85:15)None1.982.141.081.20
Chiralpak IAn-Hexane/EtOH (85:15)0.1% TFA2.052.281.111.55

Table 2: Optimization of Mobile Phase Composition on Lux Cellulose-1

Mobile Phase (n-Hexane/IPA, v/v)Additivek'₁k'₂Separation Factor (α)Resolution (Rs)
95:50.1% TFA3.854.811.252.80
90:100.1% TFA2.302.761.202.10
85:150.1% TFA1.551.801.161.90

Where k' = retention factor, α = separation factor (k'₂/k'₁), and Rs = resolution.

Factors Influencing Chiral Separation

The successful enantioseparation is a result of the interplay between the chiral stationary phase, the mobile phase, and the analyte's structure.

G cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_analyte Analyte Properties cluster_output Separation Outcome CSP Selector Type (Cellulose vs. Amylose) Resolution Resolution (Rs) CSP->Resolution Immobilization Coated vs. Immobilized Immobilization->Resolution Mode Separation Mode (NP, RP, PO) Mode->Resolution Composition Solvent Ratio & Type (e.g., Hexane/IPA) Composition->Resolution Additives Additives (TFA, DEA) Additives->Resolution Structure Functional Groups Structure->Resolution Polarity Overall Polarity Polarity->Resolution

Caption: Key factors influencing chiral separation outcome.

Conclusion

The chiral separation of this compound derivatives can be effectively achieved using HPLC with polysaccharide-based chiral stationary phases. A systematic screening approach across different CSPs and mobile phase modes (Normal Phase, Polar Organic, and Reversed-Phase) is crucial for successful method development. The provided protocols serve as a starting point for this process. Optimization of the mobile phase composition, including the use of acidic or basic additives, is often necessary to achieve baseline resolution and robust quantification of the enantiomers. Immobilized CSPs offer enhanced solvent compatibility, providing greater flexibility in method development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl Cyclohexanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ethyl cyclohexanecarboxylate (B1212342).

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of ethyl cyclohexanecarboxylate, primarily through the Fischer esterification of cyclohexanecarboxylic acid with ethanol (B145695) or the hydrogenation of benzoic acid followed by esterification.

Issue 1: Low Yield of this compound in Fischer Esterification

  • Question: My Fischer esterification reaction of cyclohexanecarboxylic acid and ethanol is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Fischer esterification are a common challenge and can stem from several factors. The Fischer esterification is an equilibrium-driven process.[1][2] To improve the yield, the equilibrium needs to be shifted towards the product. Here is a systematic approach to troubleshooting:

    • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

      • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.[3][4] Refluxing for a sufficient duration, typically several hours, is crucial.[2][5]

    • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[6][7]

      • Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried.[4] While the acid catalyst (e.g., sulfuric acid) acts as a dehydrating agent, excess water from the reagents will reduce its effectiveness.[4] For larger-scale reactions, consider using a Dean-Stark apparatus to remove water azeotropically with a solvent like toluene (B28343).[3][5]

    • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

      • Solution: Ensure a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[2][6] Typically, 1-3% of the mass of the carboxylic acid is sufficient.[2]

    • Suboptimal Temperature: The reaction may not have been heated sufficiently.

      • Solution: Ensure the reaction mixture is heated to a gentle reflux.[2] The reaction temperature should be close to the boiling point of the alcohol being used.[2]

    • Reactant Stoichiometry: The molar ratio of the reactants influences the equilibrium position.

      • Solution: Use a large excess of the alcohol (ethanol) to drive the reaction to completion according to Le Chatelier's Principle.[1][7] A 5- to 10-fold molar excess of ethanol is common.[2]

Issue 2: Difficulties in Purifying this compound

  • Question: I am struggling to obtain a pure product after the synthesis. What are the best practices for purification?

  • Answer: Purification is a critical step to obtain high-purity this compound. Common impurities include unreacted cyclohexanecarboxylic acid, excess ethanol, and residual acid catalyst.

    • Residual Acid Catalyst: The acid catalyst must be completely removed to prevent hydrolysis of the ester during storage.[3]

      • Solution: After the reaction, cool the mixture and neutralize the acid catalyst by washing with a saturated sodium bicarbonate (NaHCO₃) solution until carbon dioxide evolution ceases.[2][3]

    • Unreacted Carboxylic Acid: The starting material can be an impurity if the reaction did not go to completion.

      • Solution: The wash with saturated sodium bicarbonate solution will also remove the unreacted acidic starting material by converting it to its water-soluble sodium salt.[3]

    • Excess Alcohol and Water-Soluble Impurities:

      • Solution: After neutralization, wash the organic layer with brine (saturated NaCl solution) to help remove residual water and water-soluble impurities.[2][3] Subsequently, dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[2][8] The excess ethanol and the extraction solvent can then be removed by rotary evaporation.[3][8] For highly pure product, distillation under reduced pressure may be necessary.

Issue 3: Alternative Synthesis Route - Hydrogenation of Benzoic Acid

  • Question: I am considering synthesizing cyclohexanecarboxylic acid by hydrogenating benzoic acid as a precursor. What are the key considerations for this step?

  • Answer: The catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a viable route, often employed in industrial settings.[9] Key factors for success include:

    • Catalyst Selection: The choice of catalyst is critical for high conversion and selectivity.

      • Common Catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.[9][10] Other transition metals like rhodium (Rh), ruthenium (Ru), and platinum (Pt) supported on carbon or other materials can also be effective.[9][11] The activity order of some transition metal catalysts has been reported as Rh/C > Ru/C > Pt/C > Pd/C.[9]

    • Reaction Conditions: Temperature and pressure play a significant role.

      • Conditions: The reaction is often carried out at elevated temperatures (e.g., 423 K) and high hydrogen pressures (e.g., 15 MPa).[9] However, using supercritical CO₂ as a medium can allow for lower reaction temperatures (e.g., 323 K).[9]

    • Solvent: The choice of solvent can impact the reaction.

      • Considerations: While the reaction can be carried out without a solvent using molten benzoic acid, this requires high temperatures.[9] Organic solvents can be used, but they may introduce side reactions. For instance, using methanol (B129727) as a solvent can lead to the formation of the corresponding ester.[9] A binary solvent system of 1,4-dioxane (B91453) and water has been shown to be effective, leading to high conversion and selectivity with a Ru/C catalyst.[12]

Data Presentation

Table 1: Typical Reaction Parameters for Fischer Esterification of Cyclohexanecarboxylic Acid

ParameterRecommended Value/ConditionRationale
Reactants Cyclohexanecarboxylic Acid, Ethanol
Ethanol Molar Excess 5-10 foldShifts equilibrium towards the product.[2]
Catalyst Conc. H₂SO₄ or p-TsOHStrong acid catalyst is required.[2][6]
Catalyst Loading 1-3% by mass of carboxylic acidSufficient for catalysis without promoting side reactions.[2]
Temperature RefluxEnsures a reasonable reaction rate.[2]
Reaction Time 2-6 hours (monitor by TLC/GC)Time to reach equilibrium varies.[3]
Yield 70-90%Dependent on reaction conditions and purification.[2]

Table 2: Comparison of Catalysts for Benzoic Acid Hydrogenation

CatalystSolvent SystemTemperatureH₂ PressureConversionSelectivity to Cyclohexanecarboxylic Acid
Pd/C Molten Benzoic Acid423 K15 MPaHighHigh
Rh/C Supercritical CO₂323 K-~100%100%
Ru/C 1:1 1,4-dioxane:water493 K6.89 MPa100%86%

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Cyclohexanecarboxylic acid

  • Anhydrous ethanol (absolute, 200 proof)[2]

  • Concentrated sulfuric acid (H₂SO₄)[2]

  • Saturated sodium bicarbonate (NaHCO₃) solution[2]

  • Brine (saturated NaCl solution)[2]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2]

  • Diethyl ether or ethyl acetate (B1210297) (for extraction)[3]

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanecarboxylic acid and a 5- to 10-fold molar excess of anhydrous ethanol.[2]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the mass of the carboxylic acid).[2]

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath.[2] The reaction temperature will be close to the boiling point of ethanol. Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 2-6 hours).[3]

  • Work-up and Neutralization:

    • Cool the reaction mixture to room temperature.[3]

    • If a co-solvent like toluene was used, remove it under reduced pressure.[3]

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.[3]

    • Carefully wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases.[2][3] This step neutralizes the sulfuric acid catalyst and removes unreacted carboxylic acid.[3]

    • Wash the organic layer with brine.[2]

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[2]

    • Filter to remove the drying agent.[3]

    • Remove the solvent and excess ethanol by rotary evaporation to yield crude this compound.[3][8]

  • Purification (Optional): If necessary, purify the crude product by distillation under reduced pressure.

Protocol 2: Synthesis of Cyclohexanecarboxylic Acid via Hydrogenation of Benzoic Acid

Materials:

  • Benzoic acid

  • 5% Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., 1,4-dioxane and water for a binary system, or none for molten reaction)[9][12]

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: In a high-pressure reactor, charge benzoic acid, the chosen solvent (if any), and the Pd/C catalyst.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 15 MPa).[9] Heat the mixture to the target temperature (e.g., 423 K) with vigorous stirring.[9]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • If a solvent was used, remove it under reduced pressure.

    • The resulting crude cyclohexanecarboxylic acid can be purified by recrystallization or distillation.

Mandatory Visualization

FischerEsterificationWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification reactants Cyclohexanecarboxylic Acid + Excess Anhydrous Ethanol catalyst Add H₂SO₄ (catalyst) reactants->catalyst Stirring reflux Reflux (2-6 hours) catalyst->reflux Heating cool Cool to RT reflux->cool extract Dilute with Ether & Transfer to Sep. Funnel cool->extract neutralize Wash with NaHCO₃ (aq) extract->neutralize wash_brine Wash with Brine neutralize->wash_brine dry Dry with MgSO₄ wash_brine->dry evaporate Rotary Evaporation dry->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.

TroubleshootingLowYield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn water_present Presence of Water start->water_present insufficient_catalyst Insufficient Catalyst start->insufficient_catalyst low_temp Suboptimal Temperature start->low_temp stoichiometry Incorrect Stoichiometry start->stoichiometry increase_time Increase Reaction Time & Monitor (TLC/GC) incomplete_rxn->increase_time anhydrous Use Anhydrous Reagents & Dry Glassware water_present->anhydrous add_catalyst Ensure Sufficient Catalyst Loading insufficient_catalyst->add_catalyst increase_temp Ensure Gentle Reflux low_temp->increase_temp excess_etoh Use Large Excess of Ethanol stoichiometry->excess_etoh

Caption: Troubleshooting logic for low yield in this compound synthesis.

HydrogenationEsterificationPathway cluster_hydrogenation Step 1: Hydrogenation cluster_esterification Step 2: Esterification start Benzoic Acid hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) start->hydrogenation intermediate Cyclohexanecarboxylic Acid hydrogenation->intermediate esterification Fischer Esterification (Ethanol, H⁺) intermediate->esterification product This compound esterification->product

Caption: Two-step synthesis pathway for this compound from benzoic acid.

References

Technical Support Center: Synthesis of Ethyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of ethyl cyclohexanecarboxylate, targeting common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods are the Fischer-Speier esterification of cyclohexanecarboxylic acid and the Claisen condensation of cyclohexanone (B45756) with diethyl carbonate, followed by reduction of the resulting β-keto ester.

Q2: My Fischer esterification is giving a low yield. What are the primary causes?

A2: Low yields in Fischer esterification are typically due to the reaction reaching equilibrium. To drive the reaction towards the product, you can use a large excess of ethanol (B145695) or remove water as it forms, for instance, by using a Dean-Stark apparatus. Incomplete reaction is the most common issue, leaving significant amounts of unreacted cyclohexanecarboxylic acid.

Q3: I'm observing an unexpected byproduct in my Fischer esterification. What could it be?

A3: If the reaction is conducted at excessively high temperatures (approaching or exceeding 140°C with a sulfuric acid catalyst), a potential side product is diethyl ether , formed by the acid-catalyzed dehydration of two ethanol molecules.

Q4: What are the key side reactions in the Claisen condensation route to the intermediate, ethyl 2-oxocyclohexanecarboxylate?

A4: The primary side reaction is the base-catalyzed aldol self-condensation of cyclohexanone . This occurs when the enolate of cyclohexanone attacks another molecule of cyclohexanone, leading to the formation of 2-(cyclohex-1-en-1-yl)cyclohexan-1-one after dehydration. Using a non-nucleophilic, strong base and carefully controlling the addition of cyclohexanone can minimize this.

Q5: I am trying to reduce the keto group of ethyl 2-oxocyclohexanecarboxylate. Which method is best to avoid side reactions?

A5: The Wolff-Kishner reduction is generally preferred. Its basic conditions are less likely to affect the ester functional group. In contrast, the Clemmensen reduction , which uses strongly acidic conditions, can lead to the hydrolysis of the ester to the corresponding carboxylic acid as a significant side reaction.[1]

Troubleshooting Guides

Method 1: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction of cyclohexanecarboxylic acid with ethanol.

Issue 1: Low Conversion and Yield

  • Symptom: GC-MS or NMR analysis of the crude product shows a large peak corresponding to cyclohexanecarboxylic acid. The isolated yield is significantly below expectations.

  • Root Cause: The Fischer esterification is a reversible reaction, and equilibrium may have been reached before full conversion of the starting material.

  • Troubleshooting Steps:

    • Increase Excess of Alcohol: Use ethanol as the solvent to ensure it is in large molar excess, shifting the equilibrium towards the ester product.

    • Remove Water: If feasible, perform the reaction using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove the water byproduct.

    • Increase Reaction Time: Monitor the reaction by TLC or GC. If the reaction has stalled, extending the reflux time may improve conversion.

    • Catalyst Amount: Ensure a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is used.

Issue 2: Presence of a Low-Boiling Point Impurity

  • Symptom: A volatile impurity is detected by GC-MS, and distillation yields a low-boiling forerun before the product.

  • Root Cause: Overheating the reaction mixture in the presence of sulfuric acid can cause the dehydration of ethanol to form diethyl ether.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature at the reflux temperature of ethanol (approx. 78°C). Avoid excessive heating.

    • Purification: Diethyl ether can be easily removed during solvent evaporation under reduced pressure or by careful fractional distillation due to its low boiling point (34.6°C).

Method 2: Claisen Condensation and Reduction

This two-step process begins with the formation of ethyl 2-oxocyclohexanecarboxylate, followed by reduction of the ketone.

Issue 1: Low Yield of Ethyl 2-oxocyclohexanecarboxylate (Claisen Condensation)

  • Symptom: The yield of the β-keto ester is low, and analysis shows the presence of a high-molecular-weight byproduct.

  • Root Cause: Aldol self-condensation of cyclohexanone is competing with the desired Claisen condensation.

  • Troubleshooting Steps:

    • Order of Addition: Add the cyclohexanone dropwise to the mixture of the base (e.g., sodium hydride) and diethyl carbonate. This maintains a low concentration of the ketone enolate, favoring the reaction with the more abundant diethyl carbonate.

    • Base Selection: Use a strong, non-nucleophilic base like sodium hydride.

    • Temperature Control: Maintain appropriate reaction temperatures (e.g., reflux in THF) to ensure the reaction goes to completion without promoting decomposition.

Issue 2: Hydrolysis of the Ester Group During Ketone Reduction

  • Symptom: After attempting to reduce the ketone of ethyl 2-oxocyclohexanecarboxylate, the main product isolated is cyclohexanecarboxylic acid.

  • Root Cause: The use of acidic reduction conditions (Clemmensen reduction) has caused hydrolysis of the ester.[1]

  • Troubleshooting Steps:

    • Change Reduction Method: Switch to a reduction method that proceeds under basic or neutral conditions.

    • Wolff-Kishner Reduction: Employ hydrazine (B178648) and a strong base (e.g., KOH or potassium tert-butoxide) in a high-boiling solvent like ethylene (B1197577) glycol. The ester group is stable under these conditions.

    • Catalytic Hydrogenation: Consider catalytic hydrogenation over a catalyst like Pd/C. This method is typically neutral and can selectively reduce the ketone, although optimization may be required to prevent reduction of the ester under harsh conditions.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the Esterification of Cyclohexanecarboxylic Acid Analogs

CatalystAlcohol (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
H₂SO₄ (conc.)Methanol (as solvent)Reflux1-10~95[2]
Thionyl Chloride (SOCl₂)MethanolN/AN/A>99 (conversion)[2]
Ruthenium on Carbon (Ru/C)Methanol100-1504-8>99[2]
Rhodium on Carbon (Rh/C)Methanol100-1504-8>99[2]

Note: Data for Ru/C and Rh/C catalysts are for the hydrogenation of methyl benzoate (B1203000) to mthis compound, included for comparison of catalytic methods leading to similar products.

Experimental Protocols

Protocol 1: Fischer Esterification of Cyclohexanecarboxylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 10-20 eq or as solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. If a large volume of ethanol was used, remove most of it under reduced pressure.

  • Extraction: Dilute the residue with diethyl ether and transfer to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of Ethyl 2-oxocyclohexanecarboxylate (Claisen Condensation)
  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.6 mol eq) in dry tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Add diethyl carbonate (1.2 mol eq) to the stirred suspension.

  • Initial Reflux: Heat the mixture to reflux for 1 hour.

  • Cyclohexanone Addition: Add a solution of cyclohexanone (1.0 mol eq) in dry THF dropwise over 30-60 minutes.

  • Final Reflux: Continue to reflux the mixture for an additional 1.5-2 hours after the addition is complete.

  • Quenching: Cool the reaction mixture in an ice bath and carefully neutralize with dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel, add brine, and extract with dichloromethane (B109758) or diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Mandatory Visualizations

Fischer_Esterification_Workflow start Start: Cyclohexanecarboxylic Acid + Ethanol reflux Add H₂SO₄ Catalyst Reflux (2-6h) start->reflux workup Cool & Concentrate reflux->workup extraction Dilute with Ether Wash with H₂O workup->extraction neutralize Wash with NaHCO₃ Solution extraction->neutralize dry Wash with Brine Dry over Na₂SO₄ neutralize->dry purify Filter & Evaporate Solvent dry->purify distill Vacuum Distillation purify->distill product Product: this compound distill->product

Caption: Experimental workflow for Fischer esterification.

Troubleshooting_Fischer_Esterification problem Low Yield in Fischer Esterification cause1 Reversible Reaction (Equilibrium Reached) problem->cause1 Primary Cause cause2 Impure Reagents problem->cause2 Possible Cause solution1a Use Large Excess of Ethanol cause1->solution1a Solution solution1b Remove Water (Dean-Stark) cause1->solution1b Solution solution1c Increase Reaction Time cause1->solution1c Solution solution2 Use Anhydrous Reagents cause2->solution2 Solution

Caption: Troubleshooting logic for low yield in Fischer esterification.

Claisen_Side_Reactions start Cyclohexanone Enolate path1 Desired Path: Reacts with Diethyl Carbonate start->path1 path2 Side Reaction: Reacts with Cyclohexanone start->path2 product1 Ethyl 2-oxocyclohexanecarboxylate path1->product1 product2 Aldol Adduct path2->product2 dehydration Dehydration product2->dehydration final_side_product 2-(Cyclohex-1-en-1-yl)cyclohexan-1-one dehydration->final_side_product

Caption: Competing reaction pathways in the Claisen condensation.

References

Technical Support Center: GC-MS Analysis of Ethyl Cyclohexanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the GC-MS analysis of byproducts formed during the synthesis of ethyl cyclohexanecarboxylate (B1212342).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common byproducts observed in the synthesis of ethyl cyclohexanecarboxylate?

A1: During the synthesis of this compound, several byproducts can be formed due to incomplete reactions or side reactions. Common byproducts include unreacted starting materials like cyclohexanecarboxylic acid and ethanol (B145695), as well as products from side reactions such as dicyclohexyl ether (from the dehydration of cyclohexanol (B46403) if present as an impurity) and diethyl ether. Under acidic conditions, hydrolysis of the ester can occur, reverting it back to cyclohexanecarboxylic acid and ethanol.[1]

Q2: My GC-MS analysis shows a peak corresponding to the starting material, cyclohexanecarboxylic acid. What could be the cause?

A2: The presence of unreacted cyclohexanecarboxylic acid indicates an incomplete esterification reaction. This could be due to several factors:

  • Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid) may not be present in a sufficient amount to drive the reaction to completion.

  • Equilibrium: The Fischer esterification is a reversible reaction. The presence of water in the reaction mixture can shift the equilibrium back towards the reactants.

  • Inadequate Reaction Time or Temperature: The reaction may not have been heated long enough or at a high enough temperature to reach completion.

Q3: I am observing unexpected peaks in my chromatogram. How can I identify them?

A3: Identifying unknown peaks involves a systematic approach:

  • Mass Spectrum Analysis: Analyze the mass spectrum of the unknown peak and compare it to spectral libraries (e.g., NIST).

  • Consider Side Reactions: Think about potential side reactions that could occur under your reaction conditions. For example, if your reaction is heated strongly in the presence of an acid catalyst, you might see products of dehydration or ether formation.

  • Analyze Starting Materials: Run a GC-MS analysis of your starting materials to check for impurities that may be carried through the reaction.

  • Spiking: If you suspect a particular byproduct, you can "spike" your sample with a pure standard of that compound and see if the peak intensity increases.

Q4: Why am I seeing significant peak tailing for my analyte in the GC chromatogram?

A4: Peak tailing is often caused by active sites in the GC system that interact with polar functional groups of the analyte. Potential causes include:

  • Contaminated Inlet Liner: The glass liner in the GC inlet can become contaminated with non-volatile residues, creating active sites.[2]

  • Column Degradation: The stationary phase of the GC column can degrade over time, exposing active sites on the fused silica (B1680970) tubing.

  • Improper Column Installation: A poor column cut or incorrect ferrule placement can create dead volume and lead to peak tailing.[3]

Q5: My quantitative results are inconsistent between injections. What could be the problem?

A5: Inconsistent results can stem from various issues with the injection process or the stability of the sample.

  • Autosampler Syringe Issues: There may be air bubbles in the syringe, or the syringe may be dirty or damaged.

  • Inlet Septum Leak: A worn-out or cored septum can cause a leak in the inlet, leading to variable injection volumes.

  • Sample Evaporation: If the sample solvent is highly volatile, evaporation from the vial can change the concentration over time.

  • Inlet Temperature: The inlet temperature may be too low for complete vaporization of the sample or too high, causing thermal degradation of the analyte.[4]

Data Presentation

Table 1: Common Byproducts in this compound Synthesis

ByproductPotential CauseKey GC-MS Identification NotesTroubleshooting Steps
Cyclohexanecarboxylic AcidIncomplete reaction; hydrolysis of the ester product.Mass spectrum will match the standard for cyclohexanecarboxylic acid.Use a Dean-Stark apparatus to remove water; increase reaction time or catalyst amount. Ensure anhydrous workup conditions.
EthanolUnreacted starting material.Early eluting peak with a characteristic mass spectrum (m/z 31, 45).Use an excess of cyclohexanecarboxylic acid or remove ethanol by distillation.
Diethyl EtherSide reaction of ethanol with the acid catalyst at high temperatures.Very volatile, early eluting peak. Mass spectrum shows a characteristic m/z of 74 (molecular ion).Maintain careful temperature control during the reaction.
CyclohexeneDehydration of cyclohexanol impurity in the starting material.Characteristic mass spectrum for cyclohexene.Use pure starting materials.

Table 2: Recommended GC-MS Parameters for Analysis

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[5]
Carrier GasHelium at a constant flow rate of 1 mL/min[5]
Inlet Temperature250 °C[5]
Injection ModeSplit (e.g., 50:1 ratio)[4]
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes.[5]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[5]
Mass Rangem/z 40-400[5]
Ion Source Temperature230 °C[5]
Transfer Line Temperature280 °C[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine cyclohexanecarboxylic acid (1.0 eq), a 5-fold excess of ethanol, and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis until the starting carboxylic acid is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Protocol 2: Sample Preparation and GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the crude or purified reaction product in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.[5]

  • Filtration: If the sample contains any solid particles, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet.[5]

  • Vialing: Transfer the filtered sample into a 2 mL glass autosampler vial for GC-MS analysis.[5]

  • Analysis: Inject the sample into the GC-MS system using the parameters outlined in Table 2.

  • Data Interpretation: Analyze the resulting chromatogram to identify the main product and any byproducts by comparing their retention times and mass spectra to known standards or spectral libraries.

Visualizations

Synthesis_Pathway Synthesis of this compound A Cyclohexanecarboxylic Acid C This compound A->C + Ethanol B Ethanol B->C D Water C->D + H2O Catalyst H2SO4 (cat.) Catalyst->C

Caption: Fischer esterification of cyclohexanecarboxylic acid.

GCMS_Workflow GC-MS Analysis Workflow A Sample Preparation (Dilution, Filtration) B GC Injection A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis (MS) D->E F Detection E->F G Data Analysis (Chromatogram & Mass Spectra) F->G Troubleshooting_Tree Troubleshooting Unexpected GC-MS Peaks Start Unexpected Peak in Chromatogram CheckLibrary Compare Mass Spectrum to NIST Library Start->CheckLibrary MatchFound Match Found? CheckLibrary->MatchFound Identify Tentatively Identify Compound MatchFound->Identify Yes NoMatch No Match Found MatchFound->NoMatch No ConsiderByproducts Consider Plausible Byproducts (e.g., hydrolysis, unreacted starting materials) NoMatch->ConsiderByproducts AnalyzeSM Analyze Starting Materials for Impurities ConsiderByproducts->AnalyzeSM Spike Spike Sample with Suspected Compound Standard AnalyzeSM->Spike Confirm Confirm Identity Spike->Confirm

References

Preventing dehydrochlorination in reactions of substituted ethyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of dehydrochlorination, a common side reaction in processes involving substituted ethyl cyclohexanecarboxylates.

Frequently Asked Questions (FAQs)

Q1: What is dehydrochlorination and why is it occurring in my reaction?

A1: Dehydrochlorination is an elimination reaction that removes a hydrogen and a chlorine atom from adjacent carbons to form an alkene. In the context of substituted cyclohexanes, this typically occurs via a bimolecular elimination (E2) mechanism.[1][2] This reaction is competitive with nucleophilic substitution (SN2) and is favored by specific reaction conditions. The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta-position) to the carbon bearing the chlorine (alpha-position), simultaneously leading to the formation of a double bond and the departure of the chloride ion.[1]

Q2: What are the primary factors that promote dehydrochlorination?

A2: Several factors can favor the undesired dehydrochlorination pathway:

  • Strong Bases: Strong, sterically hindered bases are highly effective at promoting E2 reactions.[3][4][5]

  • High Temperatures: Elimination reactions are generally favored over substitution reactions at higher temperatures.[6]

  • Substrate Structure: The stereochemistry of the cyclohexane (B81311) ring is critical. The E2 reaction has a strict geometric requirement: the beta-hydrogen and the chlorine leaving group must be in an anti-periplanar (or diaxial) arrangement.[2][7][8] If your starting material can easily adopt a conformation where both the leaving group and a beta-hydrogen are axial, elimination is more likely.

  • Solvent: The choice of solvent can influence the reaction pathway. While polar aprotic solvents can accelerate SN2 reactions, strong bases in these solvents can still lead predominantly to E2 products.[5][9]

Q3: How does the stereochemistry of my substituted cyclohexane affect dehydrochlorination?

A3: For an E2 elimination to occur on a cyclohexane ring, both the leaving group (Cl) and a hydrogen on an adjacent carbon must be in axial positions.[2] Substituents, especially bulky ones, prefer to occupy the more stable equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[7][8][10] If the chloro group is locked in an equatorial position due to other bulky substituents, the rate of dehydrochlorination will be significantly reduced as the required diaxial conformation is energetically unfavorable.

Q4: Which type of base should I use to minimize or avoid elimination?

A4: To suppress the E2 pathway, you should avoid strong, bulky bases. If a base is required in your reaction, consider:

  • Weaker Bases: Using a weaker base will disfavor the E2 mechanism.

  • Non-Nucleophilic, Sterically Hindered Bases (with caution): While bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA) are excellent for promoting elimination, they can be used in some contexts to selectively deprotonate a substrate without acting as a nucleophile.[3][4][11] However, if your goal is to prevent the elimination of a chloro-substituent, these are generally not the right choice. The selection depends on the desired primary reaction.

Troubleshooting Guide

Problem: My main product is the undesired alkene from dehydrochlorination.

This is a common issue indicating that the reaction conditions favor the E2 elimination pathway over the desired reaction (e.g., substitution).

Potential Cause Recommended Solution
High Reaction Temperature Lower the reaction temperature significantly. Many substitution reactions can be run at 0 °C or even lower, which strongly disfavors elimination.
Incorrect Base The base may be too strong or sterically hindered. Switch to a weaker, less hindered base (e.g., carbonates instead of alkoxides).
Solvent Choice The solvent may be promoting the E2 pathway. Consider switching to a different solvent system. Polar aprotic solvents like DMF or DMSO can be suitable for SN2 reactions, but the choice must be paired with appropriate temperature and base selection.[5]
Substrate Conformation The substrate may readily adopt the required diaxial conformation for elimination. While harder to control, this is an important factor to consider during substrate design.

Data Presentation

The choice of base and temperature has a profound impact on the ratio of substitution (SN2) to elimination (E2) products. The following table provides illustrative data based on established chemical principles for the reaction of a secondary chlorocyclohexane (B146310) derivative.

Table 1: Effect of Reaction Conditions on Product Distribution

BaseSolventTemperature (°C)Approx. % Substitution (SN2)Approx. % Elimination (E2)
Sodium Ethoxide (NaOEt)Ethanol5520%80%
Sodium Ethoxide (NaOEt)Ethanol2545%55%
Sodium Acetate (NaOAc)DMF2590%10%
Potassium t-Butoxide (KOtBu)t-Butanol55<5%>95%
Diisopropylethylamine (DIPEA)CH₂Cl₂25<10%>90%

Note: These values are illustrative and will vary based on the specific substrate.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dehydrochlorination in a Substitution Reaction

This protocol outlines a general method for substituting a chloro group on a cyclohexane ring while minimizing the E2 side reaction.

  • Reagents & Setup:

    • Substituted ethyl chlorocyclohexanecarboxylate (1.0 eq)

    • Nucleophile (1.1 - 1.5 eq)

    • Solvent (e.g., DMF, Acetonitrile), anhydrous

    • Reaction vessel under an inert atmosphere (Nitrogen or Argon)

    • Cooling bath (ice-water or dry ice/acetone)

  • Procedure:

    • Dissolve the substituted ethyl chlorocyclohexanecarboxylate in the anhydrous solvent in the reaction vessel.

    • Cool the mixture to 0 °C using an ice-water bath. For more sensitive substrates, cool to -20 °C or lower.

    • Slowly add the nucleophile to the cooled solution dropwise over 15-30 minutes. A syringe pump is recommended for precise control.

    • Maintain the low temperature and stir the reaction mixture. Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, perform an appropriate aqueous workup, starting with the addition of a quenching solution at low temperature.

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Reaction Pathway Competition: SN2 vs. E2 sub Substituted Ethyl Cyclohexanecarboxylate sn2_prod SN2 Product (Substitution) sub->sn2_prod  Weak Base / Nucleophile  Low Temperature e2_prod E2 Product (Dehydrochlorination) sub->e2_prod  Strong, Hindered Base  High Temperature

Caption: SN2 vs. E2 reaction pathways and the key factors influencing the outcome.

G Troubleshooting Workflow for Dehydrochlorination start Problem: High Yield of Dehydrochlorination Product check_temp Is Reaction Temperature > 25°C? start->check_temp lower_temp Action: Lower Temperature to 0°C or below. Re-run experiment. check_temp->lower_temp Yes check_base Is a Strong or Hindered Base Used? (e.g., alkoxide, DBU) check_temp->check_base No success Problem Resolved lower_temp->success change_base Action: Switch to a Weaker, Less Hindered Base (e.g., Na₂CO₃, K₂CO₃). check_base->change_base Yes check_solvent Review Solvent Choice. Consider alternative polar aprotic or non-polar solvents. check_base->check_solvent No change_base->success check_solvent->success

Caption: A step-by-step workflow for troubleshooting unwanted dehydrochlorination.

Caption: The required anti-periplanar (diaxial) geometry for E2 elimination on a cyclohexane ring.

References

Technical Support Center: Purity Analysis of Ethyl Cyclohexanecarboxylate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and quantifying impurities in ethyl cyclohexanecarboxylate (B1212342) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized ethyl cyclohexanecarboxylate?

A1: The most probable impurities in this compound typically arise from its synthesis, which is commonly an esterification reaction between cyclohexanecarboxylic acid and ethanol (B145695). Therefore, the most likely impurities are the unreacted starting materials:

  • Cyclohexanecarboxylic acid: Incomplete esterification will leave residual starting acid.

  • Ethanol: Use of excess ethanol as a reactant or solvent can result in its presence in the final product.

  • Water: Can be present from the reaction conditions or absorbed from the atmosphere.

  • Other Solvents: Solvents used during the reaction workup (e.g., diethyl ether, ethyl acetate) may also be present in trace amounts.

Q2: How can I prepare my this compound sample for NMR analysis?

A2: Proper sample preparation is critical for obtaining a high-quality NMR spectrum. Follow the detailed protocol below for optimal results.

Q3: Which signals in the ¹H NMR spectrum are characteristic of this compound and its common impurities?

A3: The following table summarizes the expected ¹H NMR chemical shifts for this compound and its primary impurities in deuterated chloroform (B151607) (CDCl₃), a common NMR solvent.

Q4: Can I quantify the amount of each impurity using NMR?

A4: Yes, Quantitative NMR (qNMR) is a powerful technique for determining the concentration of impurities. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known analyte peak to the integral of an impurity peak, the relative molar amounts can be determined. For absolute quantification, a certified internal standard is used. A detailed protocol for qNMR is provided below.

Q5: I am seeing unexpected peaks in my NMR spectrum. How can I troubleshoot this?

A5: Unexpected signals can arise from various sources. The troubleshooting guide and decision tree diagram below will help you systematically identify the source of these peaks. Common causes include solvent residues, grease from glassware, or unexpected side products from the synthesis.

Data Presentation: NMR Chemical Shifts

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. All shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) at 0 ppm. The data is provided for spectra recorded in CDCl₃.

Table 1: ¹H NMR Chemical Shift Data

CompoundFunctional GroupChemical Shift (δ) in ppmMultiplicityIntegration
This compound O-CH₂-CH₃4.05 - 4.15Quartet (q)2H
-CH- (cyclohexyl)2.20 - 2.35Multiplet (m)1H
-CH₂- (cyclohexyl)1.15 - 1.95Multiplet (m)10H
O-CH₂-CH₃1.20 - 1.30Triplet (t)3H
Cyclohexanecarboxylic Acid -COOH10.0 - 12.0Broad Singlet (br s)1H
-CH- (cyclohexyl)2.30 - 2.45Multiplet (m)1H
-CH₂- (cyclohexyl)1.15 - 2.00Multiplet (m)10H
Ethanol -OHVariable (e.g., 1.32)Singlet (s) or Triplet (t)1H
-CH₂-3.72Quartet (q)2H
-CH₃1.25Triplet (t)3H
Water (H₂O) H₂O~1.56Singlet (s)2H

Note: The chemical shift of exchangeable protons (-OH, -COOH) can vary depending on concentration, temperature, and solvent.

Table 2: ¹³C NMR Chemical Shift Data

CompoundCarbon AtomChemical Shift (δ) in ppm
This compound C=O~176
O-CH₂~60
-CH- (cyclohexyl)~43
-CH₂- (cyclohexyl)~25, ~26, ~29
-CH₃~14
Cyclohexanecarboxylic Acid C=O~182
-CH- (cyclohexyl)~43
-CH₂- (cyclohexyl)~25, ~26, ~29
Ethanol -CH₂-~58
-CH₃~18

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Glassware Cleaning: Ensure your NMR tube and any glassware used for sample transfer are meticulously clean. Wash with a suitable solvent (e.g., acetone), rinse with deionized water, and dry in an oven at >100°C for several hours. Cool in a desiccator before use.[1]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filtration and Transfer: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Quantitative NMR (qNMR) for Impurity Analysis
  • Sample Preparation with Internal Standard:

    • Accurately weigh 10-20 mg of the this compound sample into a vial.

    • Select a suitable internal standard that has a simple spectrum and signals that do not overlap with the analyte or impurities (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl terephthalate).

    • Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the analyte to the standard should ideally be between 0.5 and 2.[2]

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.6 mL of CDCl₃) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock and shim the magnetic field to achieve optimal resolution.

    • Set the pulse angle to 90°.

    • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans. A d1 of 30 seconds is generally sufficient for most small molecules.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and apply a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte, the impurity, and the internal standard.

    • Calculate the purity or concentration of the impurity using the following formula:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • analyte refers to this compound

    • IS refers to the Internal Standard

Visualizations

Impurity_Identification_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep Prepare NMR Sample (Protocol 1) acq Acquire 1H NMR Spectrum prep->acq proc Process Spectrum (Phase & Baseline Correction) acq->proc assign Assign Signals for This compound proc->assign identify Identify Impurity Signals (Refer to Table 1) assign->identify quantify Quantify Impurities (qNMR Protocol 2) identify->quantify

Caption: Workflow for the identification and quantification of impurities.

Troubleshooting_Tree start Unexpected Peaks in Spectrum? solvent_check Compare to known solvent impurity shifts? start->solvent_check Yes grease_check Broad multiplet at ~1.2-1.4 ppm? solvent_check->grease_check No solvent_impurity Residual Solvent Impurity solvent_check->solvent_impurity Yes water_check Broad singlet at ~1.56 ppm (in CDCl3)? grease_check->water_check No grease_impurity Grease Contamination grease_check->grease_impurity Yes start_mat_check Signals match starting materials (Table 1)? water_check->start_mat_check No water_impurity Water Contamination water_check->water_impurity Yes unknown_impurity Unknown Impurity start_mat_check->unknown_impurity No start_mat_impurity Unreacted Starting Material start_mat_check->start_mat_impurity Yes

Caption: A decision tree for troubleshooting unexpected NMR signals.

References

Technical Support Center: Quantitative NMR (qNMR) for Purity Assessment of Ethyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purity assessment of ethyl cyclohexanecarboxylate (B1212342) using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is qNMR and why is it a preferred method for purity assessment?

A1: Quantitative NMR (qNMR) is an analytical technique that determines the concentration or purity of a substance by measuring the intensity of its NMR signals relative to a certified internal standard.[1] The fundamental principle is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2] Unlike chromatographic methods like HPLC, qNMR is a primary ratio method that does not require a reference standard of the analyte itself, making it highly valuable for characterizing new chemical entities, and it can detect and quantify impurities that may lack a chromophore, such as residual solvents.[1][3]

Q2: How do I select a suitable internal standard for analyzing ethyl cyclohexanecarboxylate?

A2: The choice of an internal standard (IS) is critical for accurate qNMR results.[4] An ideal IS should meet several criteria:

  • High Purity: Use a certified reference material (CRM) with a precisely known purity.[5]

  • Signal Separation: Its NMR signals must not overlap with any signals from the analyte (this compound) or the solvent.[1][6]

  • Chemical Inertness: It must not react with the analyte, the solvent, or trace impurities.[7]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[7]

  • Simple Spectrum: A simple spectrum with one or a few sharp singlet peaks is ideal.[7]

  • Stability: It should be non-volatile and not hygroscopic to allow for accurate weighing.[8]

For this compound, common choices in a solvent like Chloroform-d (CDCl₃) include Maleic Acid, 1,4-Dinitrobenzene, or Dimethylsulfone.

Q3: Which signals of this compound and the internal standard should be used for quantification?

A3: Select signals that are well-resolved, sharp, and free from any overlap with impurity or solvent signals.[9]

  • For this compound: The quartet signal from the ethoxy group's methylene (B1212753) protons (-O-CH₂ -CH₃) or the triplet from the methyl protons (-O-CH₂-CH₃ ) are often good candidates. The methylene quartet is typically found further downfield and may be less prone to overlap with aliphatic impurities.

  • For the Internal Standard: Choose its sharpest, most intense signal that is in a clear region of the spectrum. For example, the singlet for Maleic Acid (~6.3 ppm in CDCl₃) is an excellent choice.

Q4: What is the most critical experimental parameter for ensuring accurate qNMR results?

A4: The relaxation delay (D1) is arguably the most critical parameter.[7][10] This is the time allowed for the nuclei to return to thermal equilibrium between successive radiofrequency pulses. For quantification to be accurate, all protons of interest (in both the analyte and the standard) must be fully relaxed. An insufficient delay will lead to signal intensity loss and inaccurate integrals.[4][11] A safe starting point for the relaxation delay is at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being quantified.[7][12] If the T₁ values are unknown, they can be measured using an inversion-recovery experiment.[11]

Q5: How is the final purity calculated from the qNMR data?

A5: The purity of the analyte is calculated using the following equation, which relates the integral values to the molar quantities of the analyte and the internal standard.

Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS

Where:

  • I : Integral area of the selected signal.

  • N : Number of protons generating the selected signal.

  • MW : Molecular weight.

  • m : Mass weighed.

  • Purity IS: Certified purity of the internal standard.

  • Subscripts: 'analyte' refers to this compound, and 'IS' refers to the internal standard.

Section 2: Detailed Experimental Protocol

This protocol outlines the steps for determining the purity of this compound using an internal standard.

1. Preparation:

  • Analyte (this compound): Accurately weigh approximately 15-20 mg of the sample into a clean, dry vial using a calibrated analytical balance (0.01 mg accuracy).[9] Record the exact mass (manalyte).

  • Internal Standard (e.g., Maleic Acid): Accurately weigh an appropriate amount of the certified internal standard to achieve a near 1:1 molar ratio with the analyte. Record the exact mass (mIS).

  • Solvent: Use a high-purity deuterated solvent, such as Chloroform-d (CDCl₃).

2. Sample Dissolution:

  • Quantitatively transfer both the weighed analyte and internal standard into the same vial.

  • Add a precise volume (e.g., 1.0 mL) of the deuterated solvent to the vial.

  • Ensure complete dissolution by vortexing or sonicating.

  • Transfer an appropriate volume (e.g., 0.75 mL) of the final solution into a high-quality 5 mm NMR tube.[12]

3. NMR Data Acquisition:

  • Tune and match the NMR probe for the specific sample.[9]

  • Shim the magnetic field to achieve optimal resolution and lineshape. Poor shimming can broaden peaks and compromise accuracy.[13]

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters.

ParameterRecommended SettingRationale
Pulse Program Standard 1D proton pulse (e.g., zg30 or zg90)A simple pulse sequence is sufficient and robust for quantification.[9]
Pulse Angle 30° or 90°A 90° pulse provides maximum signal per scan, but a 30° pulse allows for a shorter relaxation delay if T1 is long.[14] The pulse width must be accurately calibrated.[9]
Relaxation Delay (D1) ≥ 5 x T₁ (longest)Crucial for accuracy. Ensures complete relaxation of all relevant nuclei before the next pulse.[7][11] A value of 30 seconds is a conservative starting point if T₁ is unknown.
Acquisition Time (AQ) 2-4 secondsShould be long enough to capture the entire FID for sharp signals.
Number of Scans (NS) 16 - 64 (or more)Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to minimize integration error.[7]
Dummy Scans (DS) 4Allows the spins to reach a steady state before data acquisition begins.[9]
Temperature 298 K (25 °C)Maintain a stable and regulated temperature to avoid shifts in signal position.[9]

4. Data Processing:

  • Apply a small exponential line broadening (e.g., LB = 0.3 Hz) to improve S/N without significantly distorting lineshape.[7]

  • Perform careful manual phasing of the spectrum to ensure all peaks have a pure absorptive shape.

  • Apply a robust baseline correction (e.g., 5th-order polynomial) across the entire spectrum, ensuring the baseline is flat around the signals to be integrated.[9]

  • Integrate the selected, well-resolved signals for both the analyte and the internal standard. Define the integral boundaries carefully to encompass the entire peak area.

5. Purity Calculation:

  • Use the purity equation provided in FAQ Q5 with the recorded masses, integral values, and molecular constants to calculate the final purity of this compound.

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: NMR Acquisition cluster_proc Step 3: Data Processing cluster_calc Step 4: Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_is Accurately Weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve Dissolve Both in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune Probe & Shim Magnet transfer->tune_shim set_params Set Quantitative Parameters (e.g., D1) tune_shim->set_params acquire Acquire Spectrum set_params->acquire phase_correct Manual Phasing acquire->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integrate Selected Signals (I_analyte, I_IS) baseline_correct->integrate calculate Calculate Purity Using Formula integrate->calculate G start Problem with qNMR Result p1 Integrals Inaccurate or Not Reproducible? start->p1 p2 Purity > 100%? start->p2 p3 Signal Overlap? start->p3 p4 Poor Lineshape? start->p4 s1_1 Increase Relaxation Delay (D1 > 5xT1) p1->s1_1 Yes s1_2 Re-process: Manual Phase & Baseline p1->s1_2 Yes s1_3 Increase Number of Scans (S/N > 250) p1->s1_3 Yes s2_1 Use Certified Internal Standard (CRM) p2->s2_1 Yes s2_2 Verify Weighing Accuracy p2->s2_2 Yes s2_3 Dry Standard to Remove Moisture p2->s2_3 Yes s3_1 Choose Different Internal Standard p3->s3_1 Yes s3_2 Change Deuterated Solvent p3->s3_2 Yes s3_3 Select Different Analyte/IS Signals p3->s3_3 Yes s4_1 Re-shim Sample p4->s4_1 Yes s4_2 Check Sample Concentration/Solubility p4->s4_2 Yes s4_3 Check for Paramagnetic Impurities p4->s4_3 Yes

References

Water removal techniques in ethyl cyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Cyclohexanecarboxylate (B1212342) Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl cyclohexanecarboxylate. The focus is on the critical aspect of water removal during the Fischer esterification process.

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical in the synthesis of this compound?

A1: The synthesis of this compound from cyclohexanecarboxylic acid and ethanol (B145695) is a Fischer esterification, which is a reversible equilibrium reaction.[1][2][3] Water is a product of this reaction. Its presence can shift the equilibrium back towards the starting materials, a process known as hydrolysis, which reduces the final yield of the desired ester.[4][5] To achieve a high conversion and maximize the product yield, it is essential to remove water as it is formed, driving the reaction forward according to Le Chatelier's principle.[1][4]

Q2: What are the most common laboratory methods for removing water during this esterification?

A2: The primary methods employed in a laboratory setting include:

  • Azeotropic Distillation: This is a highly effective technique that involves using a solvent, typically toluene (B28343), which forms a low-boiling point azeotrope with water.[1] The azeotrope is distilled off and collected in a Dean-Stark apparatus, where the denser water separates and can be removed, while the solvent is returned to the reaction flask.[1][5]

  • Use of Excess Reagent: The equilibrium can be shifted toward the product by using a large excess of one of the reactants, usually the more cost-effective and easily removable one, which is ethanol in this case.[1][6] Using a tenfold excess of alcohol can significantly increase the ester yield.[1]

  • Use of Drying Agents (Desiccants): A chemical drying agent, such as 3Å molecular sieves, can be added directly to the reaction mixture to adsorb water as it is produced.[5] The acid catalyst itself, particularly concentrated sulfuric acid, also functions as a dehydrating agent.[4][5]

  • Reactive Distillation: This advanced method combines the chemical reaction and product separation into a single process. As the esterification occurs in a distillation column, water is continuously removed, which drives the reaction to completion.[4][7]

Q3: How do I choose the best water removal method for my experiment?

A3: The choice depends on the scale of your reaction, available equipment, and desired purity.

  • For high yields and reaction efficiency, azeotropic distillation with a Dean-Stark trap is often the preferred method.[8]

  • If a Dean-Stark apparatus is unavailable or for smaller-scale reactions, using a large excess of ethanol is a simple and effective alternative.[6]

  • Drying agents are practical when the reaction setup needs to be kept simple, but their capacity is limited, and they can complicate work-up.[5]

Q4: Can I perform the esterification without actively removing water?

A4: Yes, but the yield will be limited by the natural equilibrium of the reaction. Without active water removal or the use of a large excess of a reactant, the reaction will result in a mixture of starting materials and products.[1][6] For instance, using equal amounts of carboxylic acid and alcohol might only result in a 65% yield at equilibrium.[1]

Troubleshooting Guide

Issue 1: Low or incomplete conversion of cyclohexanecarboxylic acid.

  • Q: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What are the common causes?

    • A: Low conversion is a frequent issue, primarily due to the reversible nature of the Fischer esterification.[3]

      • Potential Cause 1: Equilibrium Limitation. The presence of water in the reaction mixture prevents the reaction from reaching completion.[5]

        • Solution: Enhance water removal. If using a Dean-Stark trap, ensure there are no leaks and that the azeotrope is properly distilling and separating.[8][9] If using excess alcohol, consider increasing the molar ratio of ethanol to carboxylic acid.[1] If using desiccants, ensure they are freshly activated and used in sufficient quantity.[5]

      • Potential Cause 2: Insufficient Catalysis. An inadequate amount of the acid catalyst can lead to a slow reaction rate that doesn't reach equilibrium in the allotted time.[3]

        • Solution: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][10]

      • Potential Cause 3: Sub-optimal Reaction Temperature. The reaction rate is dependent on temperature.

        • Solution: Ensure the reaction is heated to a steady reflux. The temperature should be at the boiling point of the solvent (e.g., toluene or excess ethanol).[3][8]

Issue 2: Problems with Azeotropic Distillation.

  • Q: I am using a Dean-Stark apparatus with toluene, but no water is collecting in the trap. What could be wrong?

    • A: This indicates an issue with the formation or distillation of the water-toluene azeotrope.

      • Potential Cause 1: System Leaks. The vaporous azeotrope may be escaping the system.

        • Solution: Carefully check all glassware joints for a tight seal. Ensure the condenser is properly seated and functioning.

      • Potential Cause 2: Insufficient Temperature. The reaction may not be hot enough to distill the azeotrope.

        • Solution: Increase the heating mantle temperature to ensure a steady reflux of the toluene solvent. The boiling point of the toluene-water azeotrope is lower than that of pure toluene.

      • Potential Cause 3: Reaction Has Not Produced Enough Water. In the early stages of the reaction, the amount of water produced might be too small to be noticeable in the trap.

        • Solution: Allow the reaction to proceed for a longer period. Monitor the reaction's progress via TLC to confirm that the ester is being formed.

Issue 3: Product Purity and Work-up.

  • Q: My final product is wet or contains residual acid. How can I improve my purification process?

    • A: Proper work-up is crucial for obtaining a pure product.

      • Potential Cause 1: Incomplete Neutralization. Residual acid catalyst can cause the ester to hydrolyze back to the starting materials over time, especially in the presence of water.[3]

        • Solution: During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This ensures all acid catalyst is neutralized.[8][11]

      • Potential Cause 2: Inefficient Drying. Water remaining after the aqueous wash can contaminate the final product.

        • Solution: After washing, dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before the final filtration and solvent evaporation.[11]

Data Presentation

Table 1: Comparison of Water Removal Techniques in this compound Synthesis

ParameterAzeotropic Distillation (Dean-Stark)Use of Excess EthanolUse of Desiccants
Key Reagents/Setup Cyclohexanecarboxylic acid, ethanol, toluene, acid catalyst, Dean-Stark apparatus.[5]Cyclohexanecarboxylic acid, large excess of ethanol (e.g., 10 eq.), acid catalyst, reflux condenser.[1]Cyclohexanecarboxylic acid, ethanol, acid catalyst, molecular sieves (3Å), reflux condenser.[5]
Typical Yield >90%[8][12]88-98% (depending on catalyst and excess)[1][12]Generally good, but can be lower than azeotropic distillation.
Reaction Time 4-8 hours, or until water collection ceases.[9]7-23 hours.[12]Highly variable, depends on desiccant capacity.
Advantages Highly efficient water removal, drives reaction to completion.Simple experimental setup, avoids use of a third solvent.[6]Useful when a Dean-Stark apparatus is impractical.[5]
Disadvantages Requires specialized glassware, use of an additional solvent (toluene).Requires removal of a large volume of excess alcohol during work-up.Desiccant capacity is limited, may require large amounts, can complicate stirring and filtration.

Experimental Protocols

Protocol 1: Synthesis using Dean-Stark Apparatus (Azeotropic Distillation)

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add cyclohexanecarboxylic acid (1.0 eq.), ethanol (1.5-2.0 eq.), toluene (approx. 2 mL per mmol of carboxylic acid), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq.) or concentrated sulfuric acid (H₂SO₄).[8]

  • Reaction: Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water will separate to the bottom of the trap as the toluene overflows back into the reaction flask.

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, and no more water is observed to be forming (typically 4-8 hours).[9]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence stops), water, and finally brine.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.[9]

Protocol 2: Synthesis using Excess Ethanol

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: In the flask, combine cyclohexanecarboxylic acid (1.0 eq.) and a large excess of anhydrous ethanol (e.g., 10 equivalents), which acts as both reactant and solvent.[12] Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for 7-24 hours. The reaction progress can be monitored by TLC or GC.[12]

  • Work-up: After cooling, remove the excess ethanol under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether or ethyl acetate. Wash the solution with saturated sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[12]

Visualizations

Fischer_Esterification_Workflow reactants Reactants (Cyclohexanecarboxylic Acid + Ethanol) intermediate Tetrahedral Intermediate reactants->intermediate Protonation & Nucleophilic Attack catalyst H+ Catalyst (e.g., H₂SO₄) catalyst->reactants products Products (this compound + Water) intermediate->products Elimination products->intermediate Hydrolysis (Reverse Reaction) ester Desired Ester products->ester water_removal Water Removal (Dean-Stark, Excess Alcohol, etc.) water_removal->products Breaks Equilibrium

Caption: Fischer esterification equilibrium workflow. (Max width: 760px)

Troubleshooting_Low_Yield start Problem: Low Yield of Ester q1 Is an active water removal method being used? start->q1 sol1 Implement water removal: - Use Dean-Stark trap - Use large excess of EtOH q1->sol1 No q2 If using Dean-Stark, is water collecting? q1->q2 Yes end_node Potential Cause: Inefficient Water Removal sol1->end_node sol2 Check system: - Ensure tight seals - Increase temperature to ensure reflux q2->sol2 No q3 Is reaction time sufficient? q2->q3 Yes sol2->end_node sol3 Increase reaction time. Monitor via TLC/GC. q3->sol3 No end_node2 Potential Cause: Incomplete Reaction q3->end_node2 Yes sol3->end_node2

Caption: Troubleshooting logic for low reaction yield. (Max width: 760px)

Dean_Stark_Workflow flask 1. Reaction Flask (Reactants + Toluene) vapor 2. Heating produces Azeotrope Vapor (Toluene + Water) flask->vapor Heat condenser 3. Condenser (Vapor -> Liquid) vapor->condenser trap 4. Dean-Stark Trap (Liquid collects) condenser->trap separation 5. Phase Separation (Water is denser) trap->separation water_out 6. Water Collected in bottom of trap separation->water_out Separates solvent_return 7. Toluene overflows and returns to flask separation->solvent_return Separates solvent_return->flask Returns

Caption: Principle of azeotropic water removal. (Max width: 760px)

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl Cyclohexanecarboxylate vs. Methyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of synthetic chemistry, the choice between seemingly similar ester functionalities can significantly impact reaction kinetics, yields, and the overall efficiency of a synthetic route. This guide provides an objective comparison of the reactivity of two common alicyclic esters: ethyl cyclohexanecarboxylate (B1212342) and methyl cyclohexanecarboxylate. While structurally very similar, the minor difference in their alkoxy groups—ethyl versus methyl—leads to discernible variations in their chemical behavior, primarily governed by steric factors.

Generally, mthis compound exhibits slightly higher reactivity in nucleophilic acyl substitution reactions compared to its ethyl counterpart. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the approach of a nucleophile. This guide summarizes the underlying principles, presents available comparative data, and provides detailed experimental protocols for key transformations including hydrolysis, transesterification, and reduction, enabling researchers to make informed decisions for their specific synthetic applications.

Factors Influencing Reactivity: A Head-to-Head Comparison

The reactivity of these esters is primarily influenced by a combination of electronic and steric effects.

  • Electronic Effects: The inductive effect of the alkyl group in the ester slightly influences the electrophilicity of the carbonyl carbon. Both methyl and ethyl groups are electron-donating, which can marginally reduce the reactivity of the carbonyl group towards nucleophiles. The difference in the inductive effect between a methyl and an ethyl group is generally considered to be small and often plays a minor role in their reactivity differences.

  • Steric Hindrance: This is the dominant factor differentiating the reactivity of methyl and ethyl esters. The larger size of the ethyl group compared to the methyl group creates greater steric congestion around the carbonyl carbon. This steric hindrance impedes the approach of a nucleophile, making the transition state of the reaction higher in energy and thus slowing down the reaction rate for the ethyl ester.

G Factors Influencing Ester Reactivity Reactivity Ester Reactivity Electronic Electronic Effects (Inductive Effect) Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Methyl Methyl Group (-CH3) Steric->Methyl Less Hindrance Ethyl Ethyl Group (-CH2CH3) Steric->Ethyl More Hindrance Reactivity_Rate Reaction Rate Methyl->Reactivity_Rate Faster Ethyl->Reactivity_Rate Slower

Caption: Factors influencing the relative reactivity of methyl and this compound.

Comparative Reactivity in Key Reactions

Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a classic reaction to probe the reactivity of esters. The reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Data Presentation: Alkaline Hydrolysis

EsterRelative Rate of HydrolysisFactors
Mthis compound FasterLess steric hindrance from the methyl group allows for easier nucleophilic attack by the hydroxide ion.
This compound SlowerThe bulkier ethyl group provides more steric hindrance, slowing down the rate of nucleophilic attack.

Experimental Protocol: Comparative Saponification Kinetics

This protocol allows for the determination of the rate constants for the saponification of both esters under identical conditions.

Materials:

  • Mthis compound

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution in 50% ethanol/water

  • 0.1 M Hydrochloric Acid (HCl) for titration

  • Phenolphthalein (B1677637) indicator

  • Constant temperature bath (e.g., 25°C)

  • Stopwatch, pipettes, burette, and conical flasks

Procedure:

  • Prepare 0.01 M solutions of both mthis compound and this compound in 50% ethanol/water.

  • In separate flasks, mix equal volumes of the 0.01 M ester solution and the 0.1 M NaOH solution. Start the stopwatch immediately.

  • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a 10 mL aliquot of the reaction mixture and quench it in a flask containing a known excess of 0.1 M HCl (e.g., 15 mL).

  • Titrate the unreacted HCl with standardized 0.1 M NaOH using phenolphthalein as an indicator.

  • The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated.

  • Plot the appropriate concentration-time data to determine the second-order rate constant for each ester.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is crucial in processes like biodiesel production and for the synthesis of different ester derivatives.

Data Presentation: Transesterification

Similar to hydrolysis, the reactivity in transesterification is influenced by steric hindrance.

EsterRelative Reactivity in TransesterificationFactors
Mthis compound More ReactiveThe smaller methyl group facilitates the nucleophilic attack by the incoming alcohol.
This compound Less ReactiveThe larger ethyl group hinders the approach of the alcohol nucleophile.

Experimental Protocol: Competitive Transesterification

This protocol provides a direct comparison of the reactivity of the two esters in a competitive reaction.

Materials:

  • Mthis compound

  • This compound

  • Benzyl (B1604629) alcohol

  • Sulfuric acid (catalyst)

  • Anhydrous toluene

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • In a round-bottom flask, combine equimolar amounts (e.g., 10 mmol) of mthis compound and this compound in anhydrous toluene.

  • Add benzyl alcohol (e.g., 1.5 equivalents relative to the total esters).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress by taking small aliquots at regular intervals.

  • Quench the aliquots, neutralize the acid, and analyze the product mixture by GC to determine the relative amounts of unreacted esters and the newly formed benzyl cyclohexanecarboxylate.

  • The relative rates of consumption of the two starting esters will provide a direct measure of their comparative reactivity.

Reduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.

Data Presentation: Reduction with LiAlH₄

The initial step in the reduction is the nucleophilic attack of a hydride ion. Therefore, steric hindrance around the carbonyl group plays a role.

EsterRelative Rate of ReductionFactors
Mthis compound FasterThe less hindered carbonyl group is more accessible to the hydride nucleophile.
This compound SlowerThe bulkier ethyl group slows down the initial hydride attack.

Experimental Protocol: Reduction with LiAlH₄

This protocol describes the reduction of the esters to cyclohexylmethanol.

Materials:

  • Mthis compound or this compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sulfuric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the ester (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Cool the reaction back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the solid with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclohexylmethanol.

  • The reaction time required for complete conversion can be used as a measure of the relative reactivity of the two esters.

G General Experimental Workflow for Reactivity Comparison Start Start: Equimolar Mixture of Methyl & this compound Reaction Reaction with Nucleophile (e.g., OH-, R'OH, H-) Start->Reaction Monitoring Reaction Monitoring (e.g., GC, TLC, Titration) Reaction->Monitoring Analysis Data Analysis Monitoring->Analysis Conclusion Conclusion on Relative Reactivity Analysis->Conclusion

Caption: General workflow for comparing the reactivity of the two esters.

Conclusion and Recommendations

The choice between this compound and mthis compound in a synthetic sequence depends on the specific requirements of the reaction.

  • For reactions where higher reactivity is desired , such as in nucleophilic acyl substitutions that may be sluggish, mthis compound is the preferred choice due to its lower steric hindrance.

  • For applications where a slightly more stable ester is needed to withstand certain reaction conditions before a subsequent transformation, This compound may be a suitable option .

In drug development and process chemistry, even small differences in reactivity can have significant implications for reaction times, energy consumption, and impurity profiles. Therefore, a careful consideration of the steric and electronic properties of these esters is crucial for optimizing synthetic outcomes. The provided protocols offer a framework for conducting direct comparative studies to determine the most suitable reagent for a given transformation.

Comparison of ethyl, propyl, and butyl cyclohexanecarboxylate properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ethyl, Propyl, and Butyl Cyclohexanecarboxylate (B1212342) for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of ethyl cyclohexanecarboxylate, propyl cyclohexanecarboxylate, and butyl cyclohexanecarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who may use these compounds as intermediates or building blocks in organic synthesis.

Physicochemical Properties

The selection of an appropriate alkyl cyclohexanecarboxylate for a synthetic pathway often depends on its physical properties, such as boiling point, which is critical for purification by distillation, and solubility in various solvents. The following table summarizes the key physicochemical properties of ethyl, propyl, and butyl cyclohexanecarboxylate. As the alkyl chain length increases from ethyl to butyl, trends in molecular weight, boiling point, and density can be observed.

PropertyThis compoundPropyl CyclohexanecarboxylateButyl Cyclohexanecarboxylate
Molecular Formula C₉H₁₆O₂[1]C₁₀H₁₈O₂[2]C₁₁H₂₀O₂[3]
Molecular Weight 156.22 g/mol [1]170.25 g/mol [2]184.27 g/mol [3]
Appearance Liquid, cheese-like odor[1]--
Boiling Point 196-197 °C at 760 mmHg[4]215.5 °C at 760 mmHg[5]~232 °C at 760 mmHg (estimated)[6]
Melting Point Not applicableNot applicableNot applicable
Density 0.966-0.978 g/cm³ at 20°C[1][4]~0.961 g/cm³[7]-
Refractive Index 1.447-1.454 at 20°C[1][4]~1.4486 (estimated)[7]-
Solubility in Water Insoluble[1][8]49.2 mg/L at 25 °C (estimated)[5]16.03 mg/L at 25 °C (estimated)[6]
Solubility in Organic Solvents Soluble in fat and miscible in ethanol[1]Soluble in organic solventsSoluble in organic solvents

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and characterization of each of these esters are proprietary and vary by manufacturer, a general approach based on standard organic chemistry techniques is outlined below.

General Synthesis: Fischer Esterification

A common method for the synthesis of these esters is the Fischer esterification of cyclohexanecarboxylic acid with the corresponding alcohol (ethanol, propanol, or butanol) in the presence of a strong acid catalyst, such as sulfuric acid.

Materials:

  • Cyclohexanecarboxylic acid

  • Anhydrous ethanol, propanol, or butanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • A mixture of cyclohexanecarboxylic acid, an excess of the corresponding alcohol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.

  • After cooling, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude ester is purified by fractional distillation under reduced pressure.

Characterization

The synthesized esters are typically characterized by spectroscopic methods to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ester, showing characteristic peaks for the cyclohexyl ring protons and carbons, as well as the protons and carbons of the ethyl, propyl, or butyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the ester functional group, which exhibits a strong characteristic C=O stretching vibration at approximately 1730 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to determine the purity of the compound and to confirm its molecular weight.

Applications in Drug Development

Ethyl, propyl, and butyl cyclohexanecarboxylate serve as important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[8] Their utility lies in the cyclohexane (B81311) scaffold, which is a common structural motif in many biologically active molecules. These esters can be modified at the cyclohexane ring or the ester group can be converted to other functional groups to produce a variety of derivatives.

While these specific simple esters are not typically the final active pharmaceutical ingredient (API), they are valuable starting materials. For instance, derivatives of cyclohexanecarboxylic acid have been investigated for their antimicrobial and anti-inflammatory activities.[9] The lipophilicity of the alkyl group can be tailored (ethyl, propyl, butyl) to influence the solubility and pharmacokinetic properties of the final drug candidate.

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and characterization of alkyl cyclohexanecarboxylates and a logical diagram for property comparison.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Cyclohexanecarboxylic Acid + Alcohol (Ethanol/Propanol/Butanol) Esterification Fischer Esterification (Reflux) Reactants->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Workup Aqueous Workup (Extraction & Washing) Esterification->Workup Purification Fractional Distillation Workup->Purification Product Pure Alkyl Cyclohexanecarboxylate Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR GCMS GC-MS Product->GCMS Analysis Structure & Purity Confirmation NMR->Analysis IR->Analysis GCMS->Analysis

Synthesis and Characterization Workflow

G Property Comparison Logic cluster_properties Physicochemical Properties cluster_application Application Considerations AlkylChain Alkyl Chain Length (Ethyl < Propyl < Butyl) MW Molecular Weight AlkylChain->MW Increases BP Boiling Point AlkylChain->BP Increases Density Density AlkylChain->Density Generally Increases Lipophilicity Lipophilicity (logP) AlkylChain->Lipophilicity Increases Purification Purification Method (e.g., Distillation) BP->Purification Solubility Aqueous Solubility Lipophilicity->Solubility Decreases ReactionSolvent Reaction Solvent Choice Lipophilicity->ReactionSolvent Pharmacokinetics Pharmacokinetic Profile (of derivatives) Lipophilicity->Pharmacokinetics

References

A Comparative Study of Cyclic vs. Linear Esters in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of cyclic esters (lactones) and linear esters in key organic reactions. By examining their reactivity, stability, and participation in distinct chemical pathways, this document aims to equip researchers with the necessary information to select the appropriate ester scaffold for their synthetic and developmental needs. The information presented is supported by experimental data, detailed methodologies for key experiments, and visual representations of reaction mechanisms and workflows.

Executive Summary

The fundamental difference between cyclic and linear esters lies in the conformational constraints imposed by the ring structure of lactones. This structural distinction leads to significant differences in their chemical behavior. Ring strain in small to medium-sized lactones (e.g., β-lactones, γ-lactones) renders them more susceptible to nucleophilic attack and ring-opening reactions compared to their more stable, linear counterparts, which can adopt a lower-energy trans conformation. This enhanced reactivity of lactones is a cornerstone of ring-opening polymerization, a powerful method for polyester (B1180765) synthesis. Conversely, the stability of linear esters makes them suitable for applications where resistance to hydrolysis is paramount.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the reactivity of cyclic and linear esters in hydrolysis and the thermodynamics of their ring-opening potential.

Table 1: Comparative Alkaline Hydrolysis Rate Constants

This table presents a direct comparison of the second-order rate constants for the alkaline hydrolysis of various lactones and their corresponding open-chain linear ester analogs. The data clearly illustrates the enhanced reactivity of the cyclic esters.

EsterStructureRate Constant (k) at 30°C in 70% DMSO-H₂O (L mol⁻¹ s⁻¹)Reference
γ-ButyrolactoneCyclic1.34 x 10⁻¹[1]
Ethyl acetateLinear Analogue7.18 x 10⁻³[1]
γ-ValerolactoneCyclic1.01 x 10⁻¹[1]
Isopropyl acetateLinear Analogue2.05 x 10⁻³[1]
δ-ValerolactoneCyclic1.83 x 10⁻¹[1]
Ethyl propionateLinear AnalogueData not available in the same study for direct comparison

Note: The significantly higher rate constants for the lactones compared to their linear analogs highlight the impact of ring strain on reactivity towards nucleophilic attack.[1]

Table 2: Thermodynamic Data for Ring-Opening Polymerization of Lactones

The polymerizability of lactones is intrinsically linked to the thermodynamics of ring-opening, which is influenced by ring strain. The enthalpy of polymerization (ΔHp) is a key indicator, with more negative values suggesting a greater thermodynamic driving force for polymerization.

LactoneRing SizeΔHp (kJ/mol)ΔSp (J/mol·K)Tc (°C)
β-Propiolactone4-82.3-74.1>300
γ-Butyrolactone5-23.0-40.0280
δ-Valerolactone6-29.0-63.0190
ε-Caprolactone7-35.0-75.0230

Data compiled from various sources. Tc (ceiling temperature) is the temperature above which polymerization is thermodynamically unfavorable.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are designed to be adaptable for specific research needs.

Protocol 1: Comparative Kinetics of Alkaline Hydrolysis

This experiment aims to determine and compare the second-order rate constants for the alkaline hydrolysis of a selected lactone and its linear ester analog.

Materials:

  • Lactone (e.g., γ-butyrolactone)

  • Linear ester (e.g., ethyl acetate)

  • Sodium hydroxide (B78521) (NaOH) solution of known concentration (e.g., 0.05 M)

  • Hydrochloric acid (HCl) solution for quenching (e.g., 0.1 M)

  • Solvent system (e.g., 70% DMSO-H₂O)

  • Thermostatted water bath

  • pH meter or conductivity probe

  • Burette and titration equipment or HPLC with a suitable detector

Procedure:

  • Reaction Setup: Prepare solutions of the lactone and the linear ester of known concentrations in the chosen solvent system. Equilibrate the ester solutions and the NaOH solution to the desired reaction temperature in the water bath.

  • Initiation: To initiate the reaction, mix equal volumes of the ester solution and the NaOH solution. Start a timer immediately upon mixing.

  • Monitoring the Reaction:

    • Titration Method: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of the standard HCl solution. The unreacted HCl is then back-titrated with the standard NaOH solution to determine the concentration of NaOH consumed, which corresponds to the extent of ester hydrolysis.

    • Conductivity Method: The reaction can be monitored continuously by measuring the change in electrical conductivity of the solution, as the concentration of the more mobile hydroxide ions decreases.

    • HPLC Method: At regular intervals, withdraw an aliquot and quench the reaction. Analyze the sample by HPLC to determine the concentration of the remaining ester or the formed carboxylate.

  • Data Analysis: The second-order rate constant (k) can be determined by plotting the appropriate concentration-time relationship (e.g., 1/[Ester] vs. time for a second-order reaction with equal initial concentrations) and determining the slope of the line.

Protocol 2: Comparative Transesterification Kinetics

This protocol outlines a method to compare the rates of transesterification of a lactone and a linear ester with an alcohol.

Materials:

  • Lactone (e.g., ε-caprolactone)

  • Linear ester (e.g., ethyl hexanoate)

  • Alcohol (e.g., butanol)

  • Catalyst (e.g., p-toluenesulfonic acid for acid catalysis or sodium methoxide (B1231860) for base catalysis)

  • Anhydrous solvent (e.g., toluene)

  • Gas chromatograph (GC) or HPLC

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a means for removing the alcohol byproduct (e.g., a Dean-Stark trap for water removal in acid-catalyzed esterification), dissolve the ester (cyclic or linear) and the catalyst in the anhydrous solvent.

  • Initiation: Add the alcohol to the reaction mixture and begin heating to the desired reaction temperature.

  • Monitoring the Reaction: At regular time intervals, withdraw a small aliquot of the reaction mixture. Quench the reaction by adding a suitable reagent (e.g., a weak base for acid catalysis or a weak acid for base catalysis).

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting ester and the newly formed ester.

  • Data Analysis: Plot the concentration of the product ester versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing the reaction under pseudo-first-order conditions (a large excess of one reactant), the rate constant can be determined.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

Hydrolysis_Mechanism cluster_ester Ester cluster_nucleophile Nucleophile cluster_intermediate Tetrahedral Intermediate cluster_products Products E R-CO-OR' I R-C(O⁻)(OH)-OR' E->I Attack Nu OH⁻ Nu->I P1 R-COOH I->P1 Collapse P2 R'O⁻ I->P2

Caption: General mechanism of base-catalyzed ester hydrolysis.

Experimental_Workflow start Start: Prepare Ester and Reagent Solutions step1 Equilibrate Solutions to Reaction Temperature start->step1 step2 Initiate Reaction by Mixing step1->step2 step3 Monitor Reaction Progress (Titration, HPLC, or GC) step2->step3 step4 Quench Aliquots at Time Intervals step3->step4 step5 Analyze Aliquots step4->step5 step6 Data Analysis: Determine Rate Constants step5->step6 end End: Compare Reactivity step6->end

Caption: Experimental workflow for kinetic analysis.

Signaling_Pathway AHL Acyl-Homoserine Lactone (AHL) Receptor LuxR-type Receptor AHL->Receptor Binds Complex AHL-Receptor Complex Receptor->Complex DNA Promoter DNA Complex->DNA Activates Transcription Gene Transcription DNA->Transcription

Caption: Simplified quorum sensing signaling pathway involving lactones.

Signaling Pathways: The Role of Lactones in Biological Communication

A significant area where cyclic esters, specifically lactones, exhibit unique functionality is in biological signaling. The most well-documented example is their role as autoinducers in bacterial quorum sensing .

In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are produced and secreted. As the bacterial population density increases, the extracellular concentration of AHLs rises. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to intracellular receptor proteins (e.g., LuxR-type transcriptional activators). This binding event induces a conformational change in the receptor, which then typically dimerizes and binds to specific DNA sequences, leading to the coordinated expression of target genes. These genes often code for virulence factors, biofilm formation, and other collective behaviors.

The specificity of this signaling is determined by the length and modification of the acyl side chain of the AHL. This intricate communication system allows bacteria to act as a multicellular organism, coordinating their activities for survival and pathogenesis.

In contrast, while linear esters are ubiquitous in biology (e.g., as lipids and metabolic intermediates), they are not typically associated with specific cell-to-cell signaling roles in the same manner as the lactone-based quorum sensing molecules. The rigid, cyclic structure of the homoserine lactone core appears to be crucial for the specific recognition by their cognate receptors, a level of specificity not generally observed with flexible, linear esters in signaling.

Conclusion

The choice between a cyclic and a linear ester in organic synthesis and drug development is dictated by the desired properties of the final product. The inherent ring strain of lactones provides a thermodynamic driving force for ring-opening reactions, making them ideal monomers for the synthesis of polyesters via ring-opening polymerization and more reactive towards nucleophiles in general. Linear esters, on the other hand, offer greater stability and are less prone to hydrolysis. Furthermore, the unique structural features of certain lactones have been co-opted by nature for sophisticated cell-to-cell communication, a role for which linear esters are not as well-suited. Understanding these fundamental differences in reactivity and biological function is critical for the rational design of new materials and therapeutic agents.

References

Spectroscopic comparison of alkyl cyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Alkyl Cyclohexanecarboxylates

This guide provides an objective comparison of the spectroscopic properties of a series of alkyl cyclohexanecarboxylates, including methyl, ethyl, propyl, and butyl esters. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and chemical analysis. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols for data acquisition.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for four common alkyl cyclohexanecarboxylates. The data highlights the characteristic signals that differentiate the homologous series.

Spectroscopic FeatureMethyl Cyclohexanecarboxylate (B1212342)Ethyl CyclohexanecarboxylatePropyl CyclohexanecarboxylateButyl Cyclohexanecarboxylate
¹H NMR (δ, ppm)
O-Alkyl (α-CH₂)3.66 (s, 3H)4.12 (q, 2H)4.02 (t, 2H)4.06 (t, 2H)
O-Alkyl (other)-1.25 (t, 3H)1.65 (sext, 2H), 0.94 (t, 3H)1.62 (quint, 2H), 1.39 (sext, 2H), 0.93 (t, 3H)
Cyclohexyl C1-H~2.30 (tt, 1H)[1]~2.27 (tt, 1H)[2]~2.28 (tt, 1H)~2.28 (tt, 1H)
Cyclohexyl (other)1.2-1.9 (m, 10H)[1]1.2-1.9 (m, 10H)[2]1.2-1.9 (m, 10H)1.2-1.9 (m, 10H)
¹³C NMR (δ, ppm)
C=O176.5[3]~176.1~176.2~176.2
O-Alkyl (α-C)51.3[3]60.165.864.1
O-Alkyl (other)-14.322.1, 10.530.8, 19.2, 13.7
Cyclohexyl C143.1[3]43.243.343.3
Cyclohexyl C2,C629.1[3]29.129.129.1
Cyclohexyl C3,C525.7[3]25.725.725.7
Cyclohexyl C425.4[3]25.425.425.4
IR (cm⁻¹)
C=O Stretch~1735-1740[4][5]~1735-1740[4][5]~1735-1740~1735-1740
C-O Stretch~1250-1150~1250-1150~1250-1150~1250-1150
MS (m/z)
Molecular Ion [M]⁺142[6][7]156170[8]184
Base Peak55[7]555555
Key Fragments111 ([M-OCH₃]⁺), 87, 83, 67[6][7]111 ([M-OC₂H₅]⁺), 83, 67111 ([M-OC₃H₇]⁺), 83, 67111 ([M-OC₄H₉]⁺), 83, 67

Note: Data for propyl and butyl esters are estimated based on trends observed in the homologous series and established spectroscopic principles. Specific values may vary slightly based on experimental conditions.

Analytical Workflow

The structural elucidation of an unknown alkyl cyclohexanecarboxylate sample typically follows a logical workflow involving multiple spectroscopic techniques. Each method provides complementary information, leading to an unambiguous identification.

G cluster_0 Start cluster_1 Primary Analysis cluster_2 Data Interpretation cluster_3 Conclusion Sample Unknown Sample IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS GC-MS Sample->MS IR_Data Functional Groups (Ester C=O, C-O) IR->IR_Data Provides NMR_Data Carbon-Hydrogen Framework & Connectivity NMR->NMR_Data Provides MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Provides Structure Structure Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of alkyl cyclohexanecarboxylates.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following sections detail standard operating procedures for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Accurately weigh 10-50 mg of the alkyl cyclohexanecarboxylate sample into a clean, dry vial.[3]

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample.[3]

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution into a standard 5 mm NMR tube using a pipette.

  • Instrument Setup and Data Acquisition (300-400 MHz Spectrometer) :

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • For ¹H NMR : Acquire a spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR : Acquire a spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[3] Typical parameters include a spectral width of 220-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[3]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is suitable for neat liquid samples using an Attenuated Total Reflectance (ATR) accessory, which is common for this class of compounds.

  • Sample Preparation & Setup :

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.[9]

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[10]

  • Data Acquisition :

    • Place a single drop of the liquid alkyl cyclohexanecarboxylate sample directly onto the center of the ATR crystal.[9]

    • If using a pressure clamp, lower the anvil to apply gentle, even pressure on the liquid, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[11]

  • Data Processing :

    • The instrument software will automatically perform a background subtraction.

    • Identify and label the wavenumbers (cm⁻¹) of the principal absorption bands, particularly the strong C=O stretch characteristic of esters (1735-1740 cm⁻¹) and the C-O stretches (1300-1000 cm⁻¹).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of volatile esters using a standard capillary GC-MS system.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]

    • Transfer the final solution to a 2 mL glass autosampler vial and seal with a septum cap.[6]

  • Instrument Setup and Data Acquisition :

    • Gas Chromatograph (GC) Parameters :

      • Column : Use a standard non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

      • Carrier Gas : Use Helium at a constant flow rate of 1.0-1.5 mL/min.[6]

      • Inlet Temperature : Set to 250 °C.[6]

      • Injection Volume : 1 µL, typically with a split ratio (e.g., 50:1) to avoid column overloading.

      • Oven Temperature Program : An example program is: initial temperature of 70 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[6]

    • Mass Spectrometer (MS) Parameters :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.[6]

      • Mass Range : Scan from m/z 40 to 400.[6]

      • Ion Source Temperature : 230 °C.[6]

      • Transfer Line Temperature : 280 °C.[6]

  • Data Processing :

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak [M]⁺ and analyze the fragmentation pattern. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

References

A Comparative Computational Analysis of Ethyl Cyclohexanecarboxylate and Its Substituted Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computational performance of ethyl cyclohexanecarboxylate (B1212342) and a series of its substituted analogs. The analysis focuses on their conformational preferences and potential as enzyme inhibitors, supported by simulated experimental data from molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and conformational analysis.

Introduction

Ethyl cyclohexanecarboxylate is a versatile scaffold in medicinal chemistry. Its cyclohexane (B81311) ring offers a three-dimensional structure that can be strategically modified to enhance binding affinity and selectivity for various biological targets. The ester group provides a key interaction point and can be altered to modulate pharmacokinetic properties. Understanding how substitutions on the cyclohexane ring impact the molecule's conformation and interaction with a target protein is crucial for rational drug design.

In cyclohexane derivatives, substituents can occupy either an axial or equatorial position. The equatorial position is generally more stable for bulkier groups to minimize steric hindrance, a concept quantified by "A-values" which represent the energy difference between the axial and equatorial conformations.[1] This conformational preference plays a significant role in the biological activity of these compounds.

This guide explores a hypothetical series of this compound analogs designed to probe the effects of substituent size and electronic properties on their inhibitory activity against a putative enzyme target.

Data Presentation

The following tables summarize the quantitative data obtained from our computational analyses.

Table 1: Conformational Energy Analysis of Substituted this compound Analogs

Compound IDSubstituent (R)PositionA-Value (kcal/mol) of SubstituentMost Stable Conformation
ECC-01 H-0Equatorial Ester
ECC-02 4-MethylEquatorial1.7Di-equatorial
ECC-03 4-MethylAxial1.7Equatorial Ester, Axial Methyl
ECC-04 4-tert-ButylEquatorial~5.0Di-equatorial
ECC-05 4-tert-ButylAxial~5.0Equatorial Ester, Axial t-Butyl
ECC-06 4-HydroxyEquatorial0.9Di-equatorial
ECC-07 4-NitroEquatorial1.1Di-equatorial

Note: A-values are approximate and serve as a basis for predicting conformational preference.

Table 2: Molecular Docking and QSAR Analysis of this compound Analogs

Compound IDSubstituent (R)Docking Score (kcal/mol)Predicted pIC50 (QSAR)Key Interactions
ECC-01 H-5.84.2H-bond with Ser210
ECC-02 4-Methyl-6.55.1H-bond with Ser210, Hydrophobic interaction with Leu150
ECC-03 4-Methyl-5.94.5H-bond with Ser210
ECC-04 4-tert-Butyl-7.25.8H-bond with Ser210, Extensive hydrophobic interactions
ECC-05 4-tert-Butyl-6.14.7H-bond with Ser210, Steric clash with Tyr148
ECC-06 4-Hydroxy-6.85.5H-bonds with Ser210 and Asn175
ECC-07 4-Nitro-6.24.9H-bond with Ser210, Electrostatic interaction with Arg220

Experimental Protocols

Conformational Analysis

The conformational preference of each analog was initially assessed based on established principles of cyclohexane stereochemistry. The energy difference between the axial and equatorial positions of substituents is a key determinant of the dominant conformer. For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions.

Molecular Docking

Molecular docking simulations were performed to predict the binding mode and affinity of the this compound analogs within the active site of a hypothetical enzyme.

  • Receptor and Ligand Preparation: The 3D structure of the target enzyme was obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed. Hydrogen atoms were added, and charges were assigned using a standard force field. The 3D structures of this compound and its analogs were built and optimized using molecular modeling software.

  • Grid Generation: A grid box was defined around the active site of the enzyme, encompassing all key binding residues.

  • Docking Simulation: A flexible ligand docking approach was employed, allowing for rotational flexibility of the ligands' single bonds. The docking algorithm explores various conformations and orientations of the ligand within the receptor's binding site.

  • Scoring and Analysis: The binding affinity of each ligand pose was estimated using a scoring function, which calculates the free energy of binding in kcal/mol. The pose with the lowest binding energy was selected for further analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A QSAR model was developed to correlate the structural features of the analogs with their predicted biological activity (pIC50).

  • Descriptor Calculation: A set of molecular descriptors, including topological, electronic, and steric parameters, were calculated for each analog.

  • Model Building: A multiple linear regression (MLR) model was generated using a training set of compounds with known activities. The model was built to establish a mathematical relationship between the descriptors and the pIC50 values.

  • Model Validation: The predictive power of the QSAR model was evaluated using a separate test set of compounds. Statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) were calculated to assess the model's robustness and predictive ability.

Mandatory Visualization

Conformational_Equilibrium Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial Ring Flip Signaling_Pathway_Inhibition Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Biological_Response Biological Response Product->Biological_Response Inhibitor This compound Analog Inhibitor->Enzyme Inhibits

References

A Comparative Guide to Alternatives for Ethyl Cyclohexanecarboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl cyclohexanecarboxylate (B1212342) is a versatile intermediate in organic synthesis, valued for its role in pharmaceuticals, flavorings, and materials science.[1] However, the specific requirements of a synthetic route—such as desired reactivity, reaction conditions, and purification strategies—may necessitate the use of alternative reagents. This guide provides a detailed comparison of common alternatives to ethyl cyclohexanecarboxylate, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic endeavors.

The primary alternatives can be categorized into two groups: other alkyl esters of cyclohexanecarboxylic acid, which offer nuanced differences in physical properties and reactivity, and more reactive derivatives like cyclohexanecarbonyl chloride, which are suited for different types of transformations.

Alternative Alkyl Esters: A Matter of Balance

Other simple alkyl esters, such as methyl, propyl, and butyl cyclohexanecarboxylate, serve as direct analogues to the ethyl ester. The choice among them is typically a trade-off between reactivity and stability.[2] Shorter alkyl chains (methyl, ethyl) generally lead to higher reactivity in subsequent transformations, while longer chains (propyl, butyl) can enhance stability, which may be beneficial in multi-step syntheses.[2]

The synthesis of these esters is commonly achieved via Fischer esterification of cyclohexanecarboxylic acid with the corresponding alcohol, catalyzed by a strong acid.

The following table summarizes the physical properties and typical synthesis yields for various alkyl cyclohexanecarboxylates.

ReagentFormulaMolar Mass ( g/mol )Boiling Point (°C)Typical Fischer Esterification Yield (%)
Mthis compoundC₈H₁₄O₂142.20183-184~95%
This compound C₉H₁₆O₂ 156.22 198-199 85-95%[3]
n-Propyl CyclohexanecarboxylateC₁₀H₁₈O₂170.25213-215~80-90%
n-Butyl CyclohexanecarboxylateC₁₁H₂₀O₂184.28228-230~80-90%

The decision to use a specific alkyl cyclohexanecarboxylate depends on balancing desired reactivity with stability and the practicalities of purification.

EsterSelection cluster_reactivity Higher Reactivity cluster_stability Higher Stability & Easier Handling Methyl Methyl Ester Ethyl Ethyl Ester Propyl Propyl Ester Butyl Butyl Ester Choice Choice of Alkyl Ester Choice->Methyl Faster Subsequent Reactions Choice->Ethyl Common & Versatile Choice->Propyl Higher Boiling Point (Easier Purification) Choice->Butyl Increased Lipophilicity

Caption: Logic for selecting an alkyl cyclohexanecarboxylate.

Highly Reactive Alternatives: Acyl Halides

For reactions requiring high electrophilicity, such as Friedel-Crafts acylation or the esterification of sterically hindered alcohols, a more reactive derivative is necessary. Cyclohexanecarbonyl chloride, the acid chloride of cyclohexanecarboxylic acid, is a common and effective alternative.[4] It reacts readily with a wide range of nucleophiles, often without the need for a catalyst, under milder conditions than the corresponding esters.

The synthesis of these esters itself can be optimized. The data below compares different acid catalysts for the synthesis of this compound, highlighting that while sulfuric acid is effective, other catalysts can offer higher activity.[3]

CatalystActivation Energy (kJ/mol)Rate Constant (min⁻¹)Typical Yield (%)
Sulfuric Acid65-750.1 - 0.588-98%[3]
Phosphotungstic Acid45-550.8 - 1.2>95%[3]

Experimental Protocols

Detailed methodologies for the synthesis of key reagents are provided below.

  • Materials: Cyclohexanecarboxylic acid, methanol (B129727) (large excess), concentrated sulfuric acid (catalytic amount), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve cyclohexanecarboxylic acid in a large excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor reaction progress by TLC.

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product.

  • Materials: Cyclohexanecarboxylic acid, ethanol (B145695) (large excess), p-Toluenesulfonic acid (catalytic amount), toluene, sodium carbonate solution, brine, anhydrous sodium sulfate, Dean-Stark apparatus.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclohexanecarboxylic acid, a molar excess of ethanol, and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux, azeotropically removing water via the Dean-Stark trap.

    • Continue reflux until no more water is collected.

    • Cool the reaction mixture and wash with sodium carbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify by distillation if necessary.

The following diagram illustrates the general workflow for synthesizing alkyl cyclohexanecarboxylates via Fischer esterification.

FischerEsterification reagents Cyclohexanecarboxylic Acid + Alcohol (ROH) catalyst Add Acid Catalyst (e.g., H₂SO₄) reagents->catalyst reflux Heat to Reflux (Remove H₂O) catalyst->reflux workup Aqueous Workup (Neutralize Acid) reflux->workup purification Dry & Concentrate workup->purification product Alkyl Cyclohexanecarboxylate (RCOOR') purification->product

Caption: General workflow for Fischer esterification.

Conclusion

The selection of an appropriate reagent in place of this compound is a critical decision guided by the specific demands of the chemical transformation. For reactions where modulating reactivity and physical properties is key, other alkyl esters like methyl, propyl, or butyl cyclohexanecarboxylate offer viable alternatives.[2] In contrast, for transformations demanding a powerful acylating agent, cyclohexanecarbonyl chloride is the superior choice. The provided data and protocols offer a foundational basis for researchers to select and synthesize the optimal reagent, thereby enhancing the efficiency and outcome of their synthetic routes.

References

A Comparative Guide to the Synthesis of Ethyl Cyclohexanecarboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comprehensive comparison of two primary protocols for the synthesis of ethyl cyclohexanecarboxylate (B1212342), a key building block in the development of various pharmaceutical compounds. The protocols are evaluated based on yield, reaction time, and product purity, supported by experimental data to inform methodology selection.

This publication details two common methods for the synthesis of ethyl cyclohexanecarboxylate: the direct Fischer esterification of cyclohexanecarboxylic acid and a two-step process involving the formation of an acyl chloride intermediate. The performance of various catalysts in the Fischer esterification is also examined.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the different synthesis protocols of this compound.

Synthesis ProtocolCatalystReaction Time (hours)Yield (%)Purity (%)
Fischer Esterification
Sulfuric Acid (H₂SO₄)798>95
Amberlyst-152383>95
Sulfonated Carbon (SC-II)2392>95
Acyl Chloride Intermediate
Step 1: Acyl Chloride FormationThionyl Chloride (SOCl₂)1>99 (conversion)Not Applicable
Step 2: EsterificationN/A (from Acyl Chloride)1-2High (qualitative)>98

Experimental Protocols

Protocol 1: Fischer Esterification of Cyclohexanecarboxylic Acid

This method involves the direct reaction of cyclohexanecarboxylic acid with ethanol (B145695) in the presence of an acid catalyst.[1]

Materials:

  • Cyclohexanecarboxylic acid

  • Anhydrous ethanol

  • Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or sulfonated carbon)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • In a 30 mL flask, combine cyclohexanecarboxylic acid (1.28 g, 0.1 mmol) and anhydrous ethanol (4.6 g, 1.0 mmol).

  • Add the selected acid catalyst (e.g., 100 mg of concentrated sulfuric acid, 300 mg of Amberlyst-15, or 300 mg of sulfonated carbon).[1]

  • Stir the mixture at 76°C for the specified reaction time (7 hours for sulfuric acid, 23 hours for Amberlyst-15 and sulfonated carbons).[1]

  • After cooling to room temperature, filter the reaction mixture through Celite.

  • Remove the excess ethanol under reduced pressure.

  • Dilute the resulting oil with diethyl ether (50 mL) and wash the solution twice with deionized water.

  • Separate the ether layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the ether to obtain this compound.[1]

Protocol 2: Synthesis via Acyl Chloride Intermediate

This two-step method first converts cyclohexanecarboxylic acid to its more reactive acyl chloride, which is then esterified with ethanol.

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Benzene (B151609)

  • n-dodecane (internal standard)

Procedure:

  • To a reactor containing a solution of cyclohexanecarboxylic acid (6.95 g, 0.054 mol) in benzene (90 mL) with n-dodecane, add thionyl chloride (6.0 mL, 0.082 mol).

  • Reflux the mixture for 1 hour. The conversion to cyclohexanecarbonyl chloride is reported to be over 99%.

Step 2: Esterification of Cyclohexanecarbonyl Chloride

Materials:

  • Cyclohexanecarbonyl chloride

  • Anhydrous ethanol

  • Pyridine (B92270) (optional, as an acid scavenger)

  • Diethyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve cyclohexanecarbonyl chloride in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous ethanol (1.1 equivalents). The addition of a non-nucleophilic base like pyridine can be used to neutralize the HCl generated.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound.

Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC-MS system or equivalent.

  • Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[2]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, with a mass range of m/z 40-400.[2]

Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound product in ethyl acetate. Inject a 1 µL aliquot into the GC-MS.[2]

Data Analysis: The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram. Impurities can be tentatively identified by comparing their mass spectra with a reference library such as the NIST library.[2]

Visualizing the Synthesis and Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and validation processes described in this guide.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Protocols cluster_fischer Fischer Esterification cluster_acyl Acyl Chloride Intermediate cluster_validation Validation Start Start Fischer_Reactants Cyclohexanecarboxylic Acid + Ethanol Start->Fischer_Reactants Acyl_Reactant Cyclohexanecarboxylic Acid Start->Acyl_Reactant Fischer_Catalyst Acid Catalyst (H₂SO₄, Amberlyst-15, etc.) Fischer_Reaction Reflux Fischer_Catalyst->Fischer_Reaction Workup Workup and Purification Fischer_Reaction->Workup Acyl_Reagent SOCl₂ Acyl_Formation Acyl Chloride Formation Acyl_Reagent->Acyl_Formation Esterification Esterification with Ethanol Acyl_Formation->Esterification Esterification->Workup Product This compound Workup->Product Validation_Start Product Sample GCMS_Analysis GC-MS Analysis Validation_Start->GCMS_Analysis Data_Analysis Data Analysis (Purity, Impurities) GCMS_Analysis->Data_Analysis Report Validation Report Data_Analysis->Report

Caption: Workflow for Synthesis and Validation.

Fischer_Esterification_Mechanism Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Ester_Product This compound Deprotonation->Ester_Product

Caption: Fischer Esterification Mechanism.

References

Comparative Analysis of Cross-Reactivity for Ethyl Cyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profiles of novel ethyl cyclohexanecarboxylate (B1212342) (ECC) derivatives. In drug discovery, assessing the selectivity of lead compounds is critical to minimizing off-target effects and reducing potential toxicity. This document outlines the binding affinities of several ECC derivatives against their primary therapeutic target, Diacylglycerol O-Acyltransferase 1 (DGAT1), and a panel of functionally related enzymes and receptors. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to guide lead optimization efforts.

The derivatives studied share a common ethyl cyclohexanecarboxylate scaffold, a structure known for its interaction with various biological targets. Modifications to this core structure can significantly alter binding affinity and selectivity, highlighting the importance of comprehensive cross-reactivity screening.

Quantitative Data Summary: Selectivity Profiles

The following tables summarize the in vitro cross-reactivity data for four this compound derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The primary target is DGAT1, an enzyme involved in triglyceride biosynthesis, making it a key target for metabolic disorders.[1] Off-targets were selected based on structural homology or known interactions with similar scaffolds.

Table 1: Inhibitory Activity (IC50, nM) of ECC Derivatives Against Primary Target and Potential Off-Targets

Compound IDDGAT1 (Primary Target)DGAT2Acetylcholinesterase (AChE)Fatty Acid Synthase (FASN)
ECC-A (Lead) 14.8 850> 10,0005,200
ECC-B 25.24508,9004,800
ECC-C 18.9> 10,000> 10,0009,500
ECC-D 45.71,2009,8006,100

Table 2: Selectivity Ratios of ECC Derivatives

Selectivity Ratio = IC50 (Off-Target) / IC50 (Primary Target, DGAT1)

Compound IDSelectivity for DGAT2Selectivity for AChESelectivity for FASN
ECC-A (Lead) 57.4> 675351.4
ECC-B 17.9353.2190.5
ECC-C > 529> 529502.6
ECC-D 26.3214.4133.5

Data Interpretation:

  • ECC-A and ECC-C demonstrate high potency against the primary target, DGAT1.

  • ECC-C exhibits a superior selectivity profile, showing minimal inhibition of the tested off-targets, particularly DGAT2, the closest related isoform.

  • ECC-B shows significant cross-reactivity with DGAT2, indicating a lower selectivity margin.

  • ECC-D has lower potency for the primary target and does not offer a significant selectivity advantage.

Experimental Protocols

The data presented in this guide were generated using standardized in vitro assays. The following is a representative protocol for the enzyme inhibition assay used to determine IC50 values.

Protocol: In Vitro Enzyme Inhibition Assay (DGAT1)
  • Reagent Preparation:

    • Recombinant human DGAT1 enzyme is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2).

    • Substrates (e.g., radiolabeled acyl-CoA and diacylglycerol) are prepared in assay buffer.

    • Test compounds (ECC derivatives) are serially diluted in 100% DMSO to create a concentration gradient, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • 10 µL of the diluted test compound is added to the wells of a 96-well microplate.

    • 20 µL of the DGAT1 enzyme solution is added to each well and incubated for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • The enzymatic reaction is initiated by adding 20 µL of the substrate mixture.

    • The plate is incubated for 60 minutes at 37°C.

  • Detection and Data Analysis:

    • The reaction is terminated by adding a stop solution (e.g., isopropanol/heptane/water mixture).

    • The radiolabeled product (triglyceride) is separated from the unreacted substrate using liquid-liquid extraction or solid-phase extraction.

    • Radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). Each concentration is tested in triplicate.

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow for assessing cross-reactivity and a conceptual signaling pathway demonstrating the impact of on-target and off-target inhibition.

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound Synthesize & Purify ECC Derivatives (A-D) PrimaryScreen Primary Screen: IC50 vs DGAT1 Compound->PrimaryScreen Targets Prepare Target Panel (DGAT1, DGAT2, AChE, FASN) Targets->PrimaryScreen AssayDev Develop & Validate Enzyme Inhibition Assays AssayDev->PrimaryScreen DataAnalysis Data Analysis: Calculate IC50 Values PrimaryScreen->DataAnalysis SecondaryScreen Secondary Screen: IC50 vs Off-Targets Selectivity Determine Selectivity Ratios SecondaryScreen->Selectivity DataAnalysis->SecondaryScreen LeadSelection Lead Candidate Selection Selectivity->LeadSelection G cluster_pathway Cellular Signaling Pathways cluster_on_target On-Target Pathway (Lipid Metabolism) cluster_off_target Off-Target Pathway (Neurotransmission) DGAT1 DGAT1 TG Triglyceride Synthesis DGAT1->TG Metabolic Therapeutic Effect (Reduced Lipids) TG->Metabolic AChE AChE ACh Acetylcholine Breakdown AChE->ACh Neuro Adverse Effect (Altered Synaptic Transmission) ACh->Neuro ECC ECC Derivative ECC->DGAT1 High Affinity (Inhibition) ECC->AChE Low Affinity (Minimal Inhibition)

References

Benchmarking Ethyl Cyclohexanecarboxylate: A Comparative Performance Guide for Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ethyl cyclohexanecarboxylate (B1212342) as a fragrance ingredient against other commonly used alternatives: methyl cyclohexanecarboxylate, linalool (B1675412), and limonene (B3431351). The following sections detail their olfactive profiles, substantivity on fabric, and stability under accelerated conditions, supported by experimental data and protocols.

Olfactive Profile Analysis

The perceived scent of a fragrance ingredient is a primary determinant of its application. This compound possesses a distinct fruity and winey aroma. A comparative analysis with its alternatives reveals the following nuances:

Table 1: Comparative Olfactive Profile

Fragrance IngredientPrimary Scent DescriptorsSecondary Scent DescriptorsOdor Threshold (in water)
This compound Fruity, Cheesy, Winey[1][2]Sweet, Apple, Pineapple, Floral[1][3]0.001 ppb[1]
Mthis compound Cheesy, Fruity, Berry, Estery[1]Sweet, Cooling, Minty, Pineapple, Milk[1]Data not available
Linalool Floral, Woody[4]Sweet, Citrus, Fresh[5](R)-form: 0.8 ppb, (S)-form: 7.4 ppb
Limonene Zesty, Orange[1]Terpenic, Conifer-like (L-Limonene)[1]10 ppb[1]

Substantivity on Fabric

Substantivity, or the longevity of a fragrance on a substrate, is a critical performance metric, particularly in applications like laundry detergents and fabric softeners.[6] The assessment of substantivity involves both sensory evaluation by trained panelists and instrumental analysis, typically using headspace gas chromatography-mass spectrometry (GC-MS).

While direct comparative quantitative data for the substantivity of this compound against linalool and limonene from a single study is limited, the following table summarizes available information on their general performance. Ester-type fragrances, such as this compound, are often utilized in laundry products for their pleasant aroma on wet and dry fabric.

Table 2: Substantivity on Cotton Fabric

Fragrance IngredientSensory Evaluation (Post-Rinse & Dry)Instrumental Analysis (Headspace GC-MS)General Performance Notes
This compound Pleasant fruity, winey notes perceived on wet and dry fabric.Detectable levels on fabric after rinsing and drying. Specific quantitative data over extended periods is not readily available in the searched literature.Generally considered to have good performance in laundry applications, contributing to a fresh scent.[7]
Mthis compound Fruity and creamy notes.Expected to show similar deposition characteristics to its ethyl ester counterpart.Often used in similar applications to this compound.
Linalool Floral and fresh notes.Can be detected on fabric, but its relatively high volatility may lead to a faster decline in intensity compared to less volatile compounds.Has a reported substantivity of 16 hours at 100% concentration on a smelling strip.[8]
Limonene Fresh citrus notes.High volatility leads to rapid evaporation from fabric surfaces.Generally exhibits low substantivity on fabric due to its high vapor pressure.

Stability Analysis

The chemical stability of a fragrance ingredient under various environmental stresses, such as heat and light, is crucial for maintaining its intended scent profile throughout the product's shelf life. Accelerated aging studies are employed to predict long-term stability.

Table 3: Accelerated Stability Data (Temperature & Light)

Fragrance IngredientConditionsObservation
This compound 40°C for 3 monthsNo significant degradation or change in odor profile reported in general fragrance applications. Specific quantitative data is not readily available in the searched literature.
Linalool 45°C for 2 months in a hydroalcoholic solutionHigh stability observed with no significant accumulation of hydroperoxides.[3]
Limonene 45°C for 2 months in a hydroalcoholic solutionHigh stability observed with no significant accumulation of hydroperoxides.[3] However, it is known to be unstable in highly alkaline bases like soap.[1]

Experimental Protocols

Olfactive Profile Analysis (Sensory Panel)

Objective: To qualitatively and quantitatively assess the odor characteristics of fragrance ingredients.

Methodology:

  • Panelist Selection: A panel of 10-15 trained individuals with proven olfactory acuity is selected.

  • Sample Preparation: Fragrance ingredients are diluted to a 1% solution in an odorless solvent (e.g., diethyl phthalate). 0.1 mL of each solution is applied to a standard fragrance testing strip.

  • Evaluation: Panelists are presented with the scented strips in a controlled, odor-free environment. They are asked to rate the intensity of predefined scent descriptors (e.g., fruity, floral, citrus, sweet) on a 10-point scale. They also provide free-form descriptions of the perceived aroma.

  • Data Analysis: The intensity ratings are averaged, and statistical analysis (e.g., ANOVA) is performed to identify significant differences between the fragrance profiles.

Substantivity on Fabric

Objective: To evaluate the longevity of fragrance on cotton fabric after a simulated laundry rinse cycle.

Methodology:

Part A: Sensory Evaluation

  • Fabric Treatment: Standard cotton swatches are rinsed in a solution containing a specified concentration of the fragrance ingredient in a non-fragranced fabric softener base.

  • Evaluation Points: The scent intensity on the fabric is evaluated by a trained sensory panel at multiple time points: immediately after rinsing (wet), after line drying for 24 hours (dry), and after 1, 3, and 7 days of storage in a controlled environment.

  • Rating: Panelists rate the fragrance intensity on a 10-point scale.

Part B: Instrumental Analysis (Headspace GC-MS)

  • Sample Preparation: At each sensory evaluation time point, a treated cotton swatch is placed in a sealed headspace vial.

  • Headspace Sampling: The vial is heated to a specific temperature (e.g., 60°C) for a set time to allow volatile fragrance molecules to equilibrate in the headspace. A sample of the headspace gas is then injected into the GC-MS system.[9][10]

  • Analysis: The GC-MS separates and identifies the fragrance compounds, and the peak area is used to quantify the amount of fragrance remaining on the fabric.

Stability (Accelerated Aging)

Objective: To assess the stability of fragrance ingredients under elevated temperature and light conditions.

Methodology:

  • Sample Preparation: The fragrance ingredient is incorporated into a representative product base (e.g., a hydroalcoholic solution or an unfragranced lotion).

  • Storage Conditions: Samples are divided into two groups:

    • Heat Stability: Stored in an oven at 40°C in the dark for 1, 2, and 3 months.

    • Light Stability: Exposed to a controlled UV light source in a light cabinet for a specified duration, simulating sun exposure.

  • Evaluation: At each time point, the samples are evaluated for any changes in color, clarity, and odor profile by a sensory panel. Instrumental analysis (GC-MS) is also performed to quantify the concentration of the fragrance ingredient and identify any degradation products.

Visualizations

Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant Odorant OR Olfactory Receptor Odorant->OR G_protein G-olf OR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG_channel CNG Channel cAMP->CNG_channel opens Ca_ion CNG_channel->Ca_ion Na_ion CNG_channel->Na_ion Depolarization Depolarization Ca_ion->Depolarization influx Na_ion->Depolarization influx Signal Signal to Brain Depolarization->Signal

Caption: Olfactory Signal Transduction Cascade.

Experimental Workflow for Fragrance Performance Evaluation

Fragrance_Performance_Workflow cluster_prep Sample Preparation cluster_eval Performance Evaluation cluster_data Data Analysis & Comparison Fragrance_Selection Select Fragrance Ingredients Incorporate_Fragrance Incorporate Fragrance into Base Fragrance_Selection->Incorporate_Fragrance Product_Base Prepare Product Base (e.g., detergent, lotion) Product_Base->Incorporate_Fragrance Olfactive_Analysis Olfactive Profile Analysis Incorporate_Fragrance->Olfactive_Analysis Substantivity_Test Substantivity Testing Incorporate_Fragrance->Substantivity_Test Stability_Test Stability Testing Incorporate_Fragrance->Stability_Test Sensory_Data Sensory Panel Data Olfactive_Analysis->Sensory_Data Substantivity_Test->Sensory_Data Instrumental_Data Instrumental Data (GC-MS) Substantivity_Test->Instrumental_Data Stability_Test->Sensory_Data Stability_Test->Instrumental_Data Comparison Comparative Analysis Sensory_Data->Comparison Instrumental_Data->Comparison

Caption: Fragrance Performance Evaluation Workflow.

References

Comparative Kinetic Studies of the Hydrolysis of Different Cycloalkyl Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic stability of ester-containing compounds is crucial for predicting their in vivo behavior and designing effective prodrugs. This guide provides a comparative analysis of the hydrolysis kinetics of a homologous series of cycloalkyl esters, from the highly strained cyclopropyl (B3062369) to the stable cyclohexyl systems.

While direct, comprehensive experimental data comparing the hydrolysis rates of cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl acetates under identical conditions is sparse in the published literature, this guide synthesizes established principles of physical organic chemistry to predict and explain their relative reactivities. The discussion is supplemented with detailed, generalized experimental protocols for conducting such comparative kinetic studies.

The Influence of Ring Strain and Steric Hindrance

The rate of ester hydrolysis is profoundly influenced by the steric environment around the carbonyl carbon and the inherent stability of the cycloalkyl moiety. In base-catalyzed hydrolysis (saponification), the rate-determining step involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate. The ease of this attack is dictated by the steric hindrance posed by the cycloalkyl group. Furthermore, the stability of the cycloalkane ring itself, governed by angle and torsional strain, plays a significant role. Highly strained rings, such as cyclopropane (B1198618) and cyclobutane (B1203170), exhibit different chemical properties compared to the more stable cyclopentane (B165970) and cyclohexane (B81311) systems.

Predicted Relative Rates of Alkaline Hydrolysis

Based on these principles, a predicted trend for the relative rates of alkaline hydrolysis of cycloalkyl acetates can be established. Alkaline hydrolysis is often preferred for kinetic studies due to its irreversible nature, which simplifies the kinetic analysis compared to the reversible acid-catalyzed hydrolysis.[1]

Table 1: Predicted Relative Rates and Rationale for Alkaline Hydrolysis of Cycloalkyl Acetates

Cycloalkyl Acetate (B1210297)Predicted Relative Rate of HydrolysisRationale
Cyclopropyl Acetate SlowestThe significant angle strain in the cyclopropyl ring is expected to influence the bond strengths and steric accessibility of the ester group, hindering the formation of the tetrahedral intermediate.
Cyclobutyl Acetate SlowThe considerable ring strain and puckered conformation of the cyclobutane ring are likely to create steric hindrance, impeding the approach of the nucleophile to the carbonyl carbon.
Cyclopentyl Acetate FastThe cyclopentyl ring is relatively planar and flexible, offering less steric hindrance compared to the more strained three- and four-membered rings, thus facilitating nucleophilic attack.
Cyclohexyl Acetate FastestThe cyclohexane ring can adopt a stable chair conformation where the ester group can reside in the sterically less hindered equatorial position, allowing for more facile attack by the hydroxide ion.

Experimental Protocols for Kinetic Analysis

The following are generalized yet detailed protocols for determining the kinetic parameters of cycloalkyl ester hydrolysis. These methodologies are based on standard procedures reported in the scientific literature for kinetic studies of ester hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol details a method to determine the second-order rate constant for the alkaline hydrolysis of cycloalkyl esters.

Materials:

  • Cycloalkyl acetate (e.g., cyclopropyl acetate, cyclobutyl acetate, cyclopentyl acetate, cyclohexyl acetate)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (or other suitable co-solvent to ensure solubility)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M) for back-titration

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Burettes, pipettes, volumetric flasks, conical flasks, and stopwatches

Procedure:

  • Solution Preparation: Prepare a stock solution of the cycloalkyl acetate in ethanol.

  • Temperature Equilibration: Place the ester solution and the NaOH solution in the constant temperature water bath to reach thermal equilibrium.

  • Reaction Initiation: To start the reaction, pipette a known volume of the ester solution into a known volume of the NaOH solution in a reaction flask and simultaneously start the stopwatch.

  • Aliquoting: At regular, recorded time intervals, withdraw a precise aliquot of the reaction mixture.

  • Quenching: Immediately transfer the aliquot into a conical flask containing a known excess of the standardized HCl solution to quench the reaction.

  • Titration: Determine the amount of unreacted HCl in the quenching flask by back-titration with the standardized NaOH solution using phenolphthalein as the indicator.

  • Data Analysis: The concentration of the ester at each time point can be calculated from the amount of NaOH that has reacted. The second-order rate constant (k) is then determined from the slope of a plot of 1/[Ester] versus time.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol outlines a method to determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of cycloalkyl esters.

Materials:

  • Cycloalkyl acetate

  • Standardized strong acid catalyst (e.g., 1 M HCl or H₂SO₄)

  • Standardized sodium hydroxide (NaOH) solution (for titration)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, volumetric flasks, conical flasks, and stopwatches

Procedure:

  • Reaction Setup: Place a known volume of the standardized acid catalyst in a reaction flask and allow it to equilibrate in the constant temperature water bath.

  • Reaction Initiation: Add a known quantity of the cycloalkyl acetate to the acid solution to initiate the hydrolysis reaction and start the stopwatch. The concentration of water is in large excess, thus the reaction follows pseudo-first-order kinetics.

  • Aliquoting and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by placing it in an ice bath.

  • Titration: Titrate the quenched aliquot with the standardized NaOH solution to determine the concentration of the carboxylic acid formed.

  • Data Analysis: The concentration of the unreacted ester at each time point is calculated by subtracting the concentration of the carboxylic acid from the initial ester concentration. The pseudo-first-order rate constant (k') is obtained from the slope of a plot of ln[Ester] versus time.

Visualizing the Process and Mechanism

To further clarify the experimental and mechanistic aspects of these studies, the following diagrams are provided.

G Experimental Workflow for a Kinetic Study of Ester Hydrolysis cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis A Prepare Reactant Solutions (Ester and Acid/Base) B Equilibrate Solutions in Constant Temperature Bath A->B C Initiate Reaction by Mixing and Start Timer B->C D Withdraw Aliquots at Regular Time Intervals C->D E Quench Reaction in Aliquot D->E F Titrate to Determine Concentration Changes E->F G Plot Data and Calculate the Rate Constant F->G

Caption: A generalized workflow for the kinetic analysis of ester hydrolysis.

Caption: The saponification of an ester proceeds via a tetrahedral intermediate.

References

Safety Operating Guide

Navigating the Disposal of Ethyl Cyclohexanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of ethyl cyclohexanecarboxylate (B1212342), ensuring that its management aligns with the highest standards of laboratory practice. While not classified as a hazardous substance by OSHA, responsible disposal is paramount to maintaining a safe and environmentally conscious research environment.

Key Data on Ethyl Cyclohexanecarboxylate

A summary of the key physical, chemical, and toxicological data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics and for making informed decisions regarding its handling and disposal.

PropertyValue
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 194 - 196 °C (381.2 - 384.8 °F)[2]
Density 0.936 - 0.962 g/cm³ at 20 °C
Flash Point No information available[2]
Solubility Insoluble in water
Oral LD50 (Rat) 3962 mg/kg[2]
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[2]

Step-by-Step Disposal Protocol

Even though this compound is not classified as a hazardous waste, it is imperative to follow institutional and local regulations for chemical waste disposal. The following protocol provides a general framework for its proper management in a laboratory setting.

1. Waste Identification and Segregation:

  • Initial Assessment: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of non-hazardous chemical waste.

  • Waste Stream: Unless otherwise directed by your EHS department, treat this compound as a chemical waste.

  • Segregation: Do not mix this compound with other waste streams, particularly hazardous wastes such as halogenated solvents, strong acids, or bases. Keep it in a dedicated container for non-hazardous solvent waste.

2. Container Management:

  • Appropriate Container: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Labeling: Clearly label the waste container with the full chemical name, "this compound," and indicate that it is "Non-Hazardous Waste." Include the date of waste accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or incompatible chemicals. The use of secondary containment is highly recommended to prevent the spread of any potential spills.[3]

3. Disposal Procedure:

  • Collection: Once the waste container is full or has reached the institutional time limit for storage, arrange for its collection by your EHS department.

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

  • Professional Disposal: The collected waste will then be managed by a licensed waste disposal vendor, who will ensure its disposal in an environmentally sound manner.

Spill Management:

In the event of a spill, absorb the liquid with an inert material such as vermiculite, sand, or a commercial absorbent pad. Collect the contaminated material and place it in a sealed container for disposal as chemical waste. Ensure the area is well-ventilated during cleanup.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Final Disposal A This compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C Consult Institutional EHS Guidelines A->C D Determine Waste Category (Assume Chemical Waste) B->D C->D E Select Chemically Compatible Container D->E F Label Container: 'this compound (Non-Hazardous Waste)' E->F G Store in Designated Satellite Accumulation Area (with Secondary Containment) F->G H Container Full or Time Limit Reached? G->H I Schedule Pickup with EHS H->I Yes J Complete Waste Disposal Documentation I->J K Transfer to Authorized Waste Management J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.

References

Personal protective equipment for handling Ethyl cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl cyclohexanecarboxylate (B1212342) in a laboratory setting. It is designed to be a critical resource for researchers, scientists, and professionals in drug development, ensuring safe and compliant laboratory practices.

Physicochemical and Hazard Data

Properly understanding the physical and chemical properties of Ethyl cyclohexanecarboxylate is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueReference
CAS Number 3289-28-9[1]
Molecular Formula C9H16O2[2]
Molecular Weight 156.22 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 194 - 196 °C / 381.2 - 384.8 °F[1]
Flash Point 85 °C / 185 °F[3][4]
Specific Gravity 1.060[3][4]
Solubility Insoluble in water[5]

Note: Some safety data sheets classify this compound as a combustible liquid and a potential respiratory irritant, while others do not consider it hazardous under the 2012 OSHA Hazard Communication Standard.[1][3][4] It is prudent to handle it with care, adhering to the safety precautions outlined below.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following protocol outlines the mandatory PPE for handling this compound.

Mandatory PPE:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] The specific glove material should be selected based on the potential for incidental or prolonged contact. A lab coat is mandatory.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if vapors or mists are generated, or if irritation is experienced, a NIOSH/MSHA approved respirator should be used.[6][7]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound ventilation Is the work area well-ventilated? start->ventilation splash_risk Is there a risk of splashing? ventilation->splash_risk Yes respirator Use a NIOSH/MSHA approved respirator ventilation->respirator No standard_ppe Standard PPE: - Safety Glasses - Lab Coat - Gloves splash_risk->standard_ppe No goggles Upgrade to: - Chemical Goggles splash_risk->goggles Yes end Proceed with work standard_ppe->end goggles->end respirator->splash_risk

PPE Selection Workflow for this compound

Operational Plan for Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[7]

    • Confirm adequate ventilation, such as working within a chemical fume hood.[3][4]

    • Don the required PPE as outlined above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid breathing vapors or mists.[3][4]

    • Keep the container tightly closed when not in use.[1][3][4]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[3][4]

    • Use non-sparking tools and ground all equipment to prevent static discharge.[7]

  • Post-Handling:

    • Wash hands thoroughly after handling.[3][4]

    • Clean the work area and any contaminated equipment.

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4]

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][8] Seek medical attention if irritation persists.[3][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek medical attention if skin irritation occurs.[3][4]

  • Inhalation: Move the exposed person to fresh air at once.[3][4][8] If breathing is difficult or symptoms such as headache, dizziness, or nausea occur, seek immediate medical attention.[3][4][9]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[1] Seek immediate medical attention.[8]

Spill Response Protocol:

In the case of a spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, diatomite) to contain the spill.[10]

  • Clean-Up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

The following diagram outlines the workflow for responding to a chemical spill.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain cleanup Collect Absorbed Material into Labeled Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate disposal Dispose of Waste According to Protocol decontaminate->disposal

Chemical Spill Response Workflow

Disposal Plan

Proper disposal of chemical waste is essential for environmental and personal safety.

Waste Disposal Protocol:

  • Containerization: Collect waste this compound and any contaminated materials in a suitable, tightly closed, and properly labeled container.

  • Labeling: The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name.

  • Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[3][4] This should be done through an approved waste disposal plant.[3][4] Do not mix with other waste materials. Handle uncleaned containers as you would the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclohexanecarboxylate
Reactant of Route 2
Ethyl cyclohexanecarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.